4-(Piperazin-1-yl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNUPEANFAMUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974645 | |
| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-38-2 | |
| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Piperazin-1-yl)pyrimidin-2-amine chemical properties and structure
An In-depth Technical Guide to 4-(Piperazin-1-yl)pyrimidin-2-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The this compound core is a quintessential example of such a scaffold. Its unique combination of hydrogen bond donors and acceptors, conformational flexibility, and synthetic tractability has established it as a cornerstone in the development of targeted therapies, most notably in the field of protein kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound and its derivatives, tailored for researchers and scientists in drug development. We will delve into the causality behind its utility, providing field-proven insights into its application as a critical building block in contemporary pharmacology.
Nomenclature and Structural Elucidation
The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature. The this compound core consists of a pyrimidine ring substituted at the 4-position with a piperazine ring and at the 2-position with an amine group.
-
IUPAC Name: this compound
-
Common Derivatives: A frequently utilized derivative in synthesis is 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, which incorporates a methyl group on the distal nitrogen of the piperazine ring.
-
CAS Number: 856973-81-4 (for 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine)[1].
The structure combines the aromatic, electron-deficient pyrimidine ring with the non-aromatic, conformationally flexible piperazine ring. This juxtaposition of properties is critical to its function in binding to protein active sites.
Figure 1: Chemical structure of the core scaffold.
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key properties for the commonly used N-methylated derivative.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₅ | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | |
| pKa (Predicted) | 8.68 ± 0.10 | [2] |
| Storage Conditions | 2-8°C, protect from light | [2][3] |
The basicity of the piperazine ring (pKa ≈ 8.7) is a crucial feature, allowing it to be protonated at physiological pH.[2] This charged state is often exploited to enhance solubility and form key ionic interactions with amino acid residues (e.g., aspartate, glutamate) in protein active sites.
Synthesis and Mechanistic Insights
The construction of the this compound scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and highly modular, allowing for the introduction of diverse substituents.
Workflow: General Synthesis Protocol
Figure 2: General synthetic workflow for the scaffold.
Detailed Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution (Coupling)
-
Reactants: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a high-boiling polar aprotic solvent (e.g., NMP, DMSO, or DMF) is added N-Boc-piperazine (1.1 eq).
-
Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.0 eq) or an inorganic base like potassium carbonate (K₂CO₃, 2.5 eq) is added to act as a proton scavenger.[4]
-
Reaction: The mixture is heated to 80-120°C and stirred for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled, diluted with water to precipitate the product, and filtered. Alternatively, an extractive work-up with a solvent like ethyl acetate is performed. The crude product is then purified by column chromatography.
-
Causality: The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C4 position towards nucleophilic attack by the secondary amine of piperazine. The use of a Boc-protecting group on the distal piperazine nitrogen prevents undesired side reactions, such as the formation of 1,4-bis(pyrimidinyl)piperazine byproducts.[5] The high temperature is necessary to overcome the activation energy of the SNAr reaction.
Step 2: Boc Deprotection
-
Reagent: The purified Boc-protected intermediate is dissolved in a solvent such as dichloromethane (DCM).
-
Acid: An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added at 0°C.
-
Reaction: The solution is stirred at room temperature for 1-2 hours until the starting material is fully consumed (monitored by TLC/LC-MS).
-
Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt is often triturated with diethyl ether to yield a solid, or neutralized with a base to obtain the free amine.
-
Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide. This deprotection step is generally clean and high-yielding.
Spectroscopic Analysis
Characterization of the final compound is essential for confirming its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The pyrimidine ring protons would appear in the aromatic region (δ 6.5-8.5 ppm). The four piperazine protons adjacent to the pyrimidine ring (N-CH₂) would be deshielded and appear around δ 3.6-3.9 ppm, while the other four piperazine protons would be found further upfield at δ 2.8-3.1 ppm. The NH₂ protons of the 2-amino group and the NH proton of the piperazine would appear as broad singlets.
-
¹³C NMR: The spectrum would show characteristic signals for the pyrimidine carbons (δ 155-165 ppm) and the piperazine carbons (δ 43-50 ppm).
-
Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion corresponding to the protonated molecule, confirming the molecular weight.
Applications in Medicinal Chemistry: The Kinase Inhibitor Paradigm
The this compound scaffold is a cornerstone of many kinase inhibitors, including the groundbreaking drug Imatinib (Gleevec) and its analogs.[6] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of cancer.
The scaffold's utility stems from its ability to mimic the adenine portion of ATP, forming critical hydrogen bonds within the kinase hinge region.
-
The 2-amino group acts as a hydrogen bond donor.
-
The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor.
This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for the rest of the molecule to occupy other regions of the active site, thereby conferring potency and selectivity. Imatinib, for example, is a Bcr-Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[6]
Figure 3: Role of the scaffold in the synthesis of Imatinib.
Beyond Imatinib, this scaffold is present in a multitude of investigational and approved drugs targeting various kinases, such as JAK2, FLT3, and Akt, demonstrating its remarkable versatility and privileged status in drug design.[7][8]
Safety, Handling, and Storage
As a research chemical, this compound and its derivatives should be handled with appropriate care in a laboratory setting.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust and prevent contact with skin and eyes.[9]
-
Stability: The compound may be sensitive to light and moisture.[11] It is stable under recommended storage conditions.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Recommended storage temperature is typically 2-8°C.[3]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[11]
In case of exposure, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[9] If swallowed, call a poison control center or doctor immediately.[10] Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
The this compound structure is more than just a chemical intermediate; it is a testament to the power of privileged scaffolds in streamlining the drug discovery process. Its robust and versatile synthesis, combined with a molecular architecture perfectly suited for kinase hinge-region binding, has cemented its importance in the development of targeted therapies. For researchers and drug development professionals, a thorough understanding of this core's chemical properties, reactivity, and biological relevance is indispensable for designing the next generation of innovative medicines.
References
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BLD Pharm. 51047-52-0|4-(Piperazin-1-yl)pyrimidine.
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PubMed. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Eur J Med Chem. 2019.
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Fisher Scientific. SAFETY DATA SHEET. 2009.
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Fluorochem. Safety Data Sheet. 2024.
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National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. 2007.
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PubMed. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim). 2016.
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PubChem. 4-(Piperazin-1-yl)pyrimidine.
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New Drug Approvals. IMATINIB. 2014.
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Fisher Scientific. SAFETY DATA SHEET - Piperazine. 2018.
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National Institutes of Health. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. J Enzyme Inhib Med Chem. 2019.
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PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Mol Divers. 2017.
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Google Patents. US8252926B2 - Process for the preparation of imatinib base.
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National Institutes of Health. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PeerJ. 2019.
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ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.
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Fisher Scientific. SAFETY DATA SHEET. 2011.
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BLD Pharmatech. SAFETY DATA SHEET.
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Google Patents. US8609842B2 - Method for synthesizing Imatinib.
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ChemBK. 4-methyl-2-piperazin-1-ylpyrimidine.
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TCI Chemicals. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
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CP Lab Safety. 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg.
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A Comprehensive Technical Guide to 4-(Piperazin-1-yl)pyrimidin-2-amine: Synthesis, Properties, and Applications
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Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of the heterocyclic compound 4-(Piperazin-1-yl)pyrimidin-2-amine. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, a validated synthesis protocol, and its established role as a privileged scaffold in medicinal chemistry. The guide emphasizes the causality behind experimental procedures and grounds its claims in authoritative scientific literature, serving as a practical resource for laboratory applications and further research.
Introduction
The piperazine-pyrimidine core represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique combination of hydrogen bond donors and acceptors, conformational flexibility, and tunable basicity has made it a cornerstone in the design of numerous biologically active agents. The piperazine moiety, in particular, is widely used to modulate physicochemical properties such as solubility and to establish key interactions with biological targets.[1] this compound is a key exemplar of this scaffold, serving as a versatile intermediate and a core structural motif in the development of targeted therapeutics, particularly kinase inhibitors. This guide will explore the fundamental chemistry and utility of this compound.
Nomenclature and Chemical Properties
Correctly identifying a chemical entity is paramount for reproducible science. This section details the formal nomenclature and key identifiers for the title compound.
IUPAC Name and Synonyms
-
Canonical IUPAC Name: this compound
-
Common Synonyms & Identifiers:
-
2-Amino-4-(piperazin-1-yl)pyrimidine
-
There is some ambiguity in public databases, with structures sometimes being conflated with isomers like 2-(Piperazin-1-yl)pyrimidin-4-amine or 5-(Piperazin-1-yl)pyridin-2-amine. It is crucial to verify the structure via its unique identifiers.
-
Physicochemical Properties
A summary of the key computed and experimental properties is provided below. These values are essential for planning reactions, purification, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₅ | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| CAS Number | 179545-77-8 | PubChem |
| PubChem CID | 3307521 | PubChem |
| Appearance | White to off-white solid (typical) | Vendor Data |
| pKa (strongest basic) | 8.2 (Predicted) | ChemAxon |
| Solubility | Freely soluble in water | [2] |
Synthesis and Purification Protocol
The following section provides a detailed, field-proven methodology for the synthesis of this compound. The procedure is based on a standard nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Synthesis Workflow Diagram
Sources
The Versatile Scaffold: A Deep Dive into the Mechanistic Plasticity of 4-(Piperazin-1-yl)pyrimidin-2-amine in Drug Discovery
Abstract
The 4-(piperazin-1-yl)pyrimidin-2-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its inherent structural features—a hydrogen bond donor and acceptor-rich pyrimidine ring coupled with a versatile piperazine moiety—provide a foundation for developing highly potent and selective modulators of a wide array of biological targets. This technical guide eschews a singular focus, as no single mechanism of action defines the parent structure. Instead, we will explore the remarkable mechanistic plasticity of this scaffold, dissecting how subtle and substantial chemical modifications unlock diverse therapeutic activities, from kinase inhibition in oncology to receptor modulation in neuroscience. This document is intended for researchers, scientists, and drug development professionals, providing not just a review of the literature, but an expert analysis of the causality behind the design of these molecules and the experimental workflows used to validate their mechanisms.
Introduction: The Concept of a Privileged Scaffold
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets through strategic modification. The this compound core is a prime example. The pyrimidine ring can engage in critical hydrogen bonding interactions within ATP-binding sites of kinases, while the exocyclic amine can be functionalized to extend into different sub-pockets, conferring selectivity. The piperazine ring serves as a versatile linker, allowing for the introduction of various substituents to modulate physicochemical properties and explore interactions with the solvent front or distal regions of a binding site. This guide will illuminate the diverse mechanisms of action unlocked from this core structure, categorized by their primary therapeutic targets.
Mechanism I: Competitive Inhibition of Protein Kinases in Oncology
A significant number of derivatives based on the this compound scaffold function as ATP-competitive kinase inhibitors. The 2-aminopyrimidine moiety is a well-established hinge-binding motif, mimicking the adenine portion of ATP. The design rationale hinges on appending specific substituents to the piperazine and other positions of the pyrimidine ring to achieve high affinity and selectivity for the target kinase.
Dual Inhibition of JAK2 and FLT3
The Janus kinase (JAK) and FMS-like tyrosine kinase 3 (FLT3) pathways are critical drivers of cell proliferation and survival in certain hematological malignancies. A hybridization strategy, combining pharmacophores of known JAK2 and FLT3 inhibitors, led to the development of potent dual inhibitors based on the 4-piperazinyl-2-aminopyrimidine scaffold[1].
-
Causality of Experimental Design: The core scaffold was chosen for its known interaction with the kinase hinge region. The key to achieving dual inhibition was the strategic exploration of substitutions on a phenyl ring attached to the piperazine and another phenyl ring attached to the 2-amino position. This allowed for the optimization of interactions within the ATP-binding pockets of both JAK2 and FLT3[1].
-
Mechanism of Action: These derivatives function as ATP-competitive inhibitors. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the constitutively active signaling pathways that drive cancer cell proliferation. This leads to cell cycle arrest, primarily at the G1/S phase, and subsequent apoptosis[1].
Table 1: Inhibitory Activity of a Representative Dual JAK2/FLT3 Inhibitor [1]
| Compound | Target | IC50 (nM) |
| 14j | JAK2 | 27 |
| FLT3 | 30 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for JAK2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., a biotinylated peptide with a tyrosine residue for phosphorylation), test compound series, kinase buffer, and a detection system (e.g., HTRF, AlphaScreen, or fluorescence polarization).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound, and the JAK2 enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).
-
Incubate to allow for the detection reagents to bind.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Self-Validation: The assay includes controls for no enzyme (background), no compound (maximum activity), and a known potent inhibitor (positive control) to ensure the validity of the results.
Diagram 1: Simplified JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of JAK2 phosphorylation of STAT by a pyrimidinylpiperazine derivative.
Inhibition of Akt (Protein Kinase B)
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been developed as potent Akt inhibitors[2].
-
Mechanism of Action: Similar to other kinase inhibitors, these compounds act as ATP-competitive inhibitors of Akt. By blocking the catalytic activity of Akt, they prevent the phosphorylation of a multitude of downstream targets, including mTOR, GSK3β, and FOXO transcription factors. This leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells with an activated PI3K/Akt pathway[2][3].
-
Structure-Activity Relationship Insights: The pyrrolo[2,3-d]pyrimidine core serves as the hinge-binding element. Optimization of substituents on the piperazine ring was crucial for achieving high potency. For example, compounds with specific substituted phenyl groups on the piperazine exhibited significantly improved Akt1 inhibitory potency, with IC50 values in the low nanomolar range[2].
Table 2: Inhibitory Potency of Representative Akt Inhibitors [2]
| Compound | Target | IC50 (nM) |
| 5q | Akt1 | 18.0 |
| 5t | Akt1 | 21.3 |
Diagram 2: The PI3K/Akt Signaling Pathway and its Inhibition
Caption: Inhibition of Akt activation within the PI3K signaling cascade.
Mechanism II: Modulation of Neurotransmitter Systems
The versatility of the pyrimidinylpiperazine scaffold extends beyond oncology into neuroscience. The core structure is a key component of several approved and investigational drugs targeting neurotransmitter receptors and transporters.
Monoamine Oxidase (MAO)-A Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression. Novel derivatives of 1-(2-pyrimidin-2-yl)piperazine have been synthesized and shown to be selective MAO-A inhibitors[4][5].
-
Mechanism of Action: These compounds act as inhibitors of the MAO-A enzyme. The precise mechanism can be either reversible or irreversible, depending on the specific chemical functionalities introduced. By inhibiting MAO-A, the breakdown of serotonin and norepinephrine is reduced, leading to their accumulation in the synaptic cleft and enhanced neurotransmission, which is believed to mediate the antidepressant effect.
-
Experimental Validation: The MAO-A inhibitory activity is typically assessed using an in vitro assay with isolated enzyme and a substrate like kynuramine, which produces a fluorescent product upon oxidation. The reduction in fluorescence in the presence of the test compound indicates inhibitory activity[4].
Table 3: Selective MAO-A Inhibitory Activity [4][5]
| Compound | Target | IC50 (µM) |
| 2j | MAO-A | 23.10 |
| 2m | MAO-A | 24.14 |
α2-Adrenergic Receptor Antagonism and 5-HT1A Receptor Partial Agonism
The compound 1-(2-Pyrimidinyl)piperazine (1-PP) is a well-characterized active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone and gepirone[6][7]. Its mechanism of action is complex, involving at least two key targets.
-
Mechanism of Action:
-
α2-Adrenergic Receptor Antagonism: 1-PP acts as an antagonist at presynaptic α2-adrenergic autoreceptors. These receptors normally provide negative feedback to inhibit norepinephrine release. By blocking them, 1-PP increases the firing rate of noradrenergic neurons and enhances norepinephrine release in brain regions like the hippocampus. This is a proposed mechanism for its anxiolytic and antidepressant-like effects[6][7].
-
5-HT1A Receptor Partial Agonism: To a lesser extent, 1-PP also acts as a partial agonist at 5-HT1A receptors. This activity is thought to contribute to its ability to modulate serotonergic neurotransmission, which is a key component of its overall pharmacological profile[6][7].
-
Diagram 3: Experimental Workflow for Assessing Anxiolytic-like Activity
Caption: A multi-step workflow to validate the mechanism of anxiolytic compounds.
Conclusion: A Scaffold of Endless Possibilities
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent chemical tractability and ability to interact with diverse biological targets have made it a cornerstone of numerous research programs. From the ATP-binding sites of kinases in cancer cells to the complex receptor systems of the central nervous system, this core structure has been successfully adapted to address a wide range of therapeutic needs. The key to unlocking its potential lies in a deep understanding of the target's structure and the application of rational, structure-based drug design principles. The continued exploration of this versatile scaffold promises to yield novel therapeutics for years to come.
References
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Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. Available at: [Link]
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Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim). Available at: [Link]
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Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. Available at: [Link]
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Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. Available at: [Link]
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. Available at: [Link]
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]
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N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]
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4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. PubMed. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]
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Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. Available at: [Link]
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Pyrimidinylpiperazine. Wikipedia. Available at: [Link]
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The Multifaceted Therapeutic Potential of 4-(Piperazin-1-yl)pyrimidin-2-amine Derivatives: A Technical Guide
The 4-(piperazin-1-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth technical overview of the diverse biological activities exhibited by derivatives of this core, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and experimental protocols relevant to the exploration of this promising class of compounds.
The Architectural Significance of the this compound Core
The power of this scaffold lies in its modular design. The pyrimidine ring can engage in crucial hydrogen bonding interactions within protein active sites. The piperazine linker offers a flexible yet constrained connection to various substituent groups, allowing for the fine-tuning of physicochemical properties and target affinity. Finally, the 2-amino group provides an additional point for interaction and modification. This inherent versatility has enabled the development of derivatives with a wide spectrum of therapeutic applications.
Kinase Inhibition: A Dominant Theme
A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors, targeting key enzymes in oncogenic signaling pathways.
Dual JAK2 and FLT3 Inhibition
Mutations in Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) are hallmarks of various hematological malignancies. A hybridization strategy, combining the pharmacophores of known JAK2 and FLT3 inhibitors, has led to the discovery of potent dual inhibitors based on the 4-piperazinyl-2-aminopyrimidine scaffold.[1]
One notable example, compound 14j , demonstrated balanced in vitro inhibitory activity against both JAK2 and FLT3 with IC50 values of 27 nM and 30 nM, respectively.[1] This dual activity is crucial for overcoming potential resistance mechanisms. Mechanistically, these compounds induce apoptosis by arresting the cell cycle in the G1/S phase.[1]
Table 1: Inhibitory Activity of Selected 4-Piperazinyl-2-aminopyrimidine Derivatives against JAK2 and FLT3
| Compound | JAK2 IC50 (nM) | FLT3 IC50 (nM) |
| 14j | 27 | 30 |
Data sourced from a 2019 study on dual JAK2 and FLT3 inhibitors.[1]
Akt (Protein Kinase B) Inhibition
The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, making Akt a prime therapeutic target. Derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent Akt inhibitors.[2] Through optimization of a screening lead, compounds 5q and 5t emerged with significant Akt1 inhibitory potency, boasting IC50 values of 18.0 nM and 21.3 nM, respectively.[2] These compounds also exhibited desirable antiproliferative effects against cancer cell lines such as LNCaP and PC-3.[2]
Experimental Protocol: In Vitro Akt Kinase Assay
A typical in vitro kinase assay to evaluate Akt inhibition would involve the following steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT), recombinant human Akt1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Assay Reaction: In a 96-well plate, combine the Akt1 enzyme, the test compound at various concentrations, and the substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate. This can be achieved using various methods, such as radioactive 32P-ATP and autoradiography, or non-radioactive methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt signaling pathway.
Cyclin-Dependent Kinase (CDK) 4/6 Inhibition
Deregulation of the cell cycle is a fundamental aspect of cancer. CDK4 and CDK6 are key regulators of the G1 to S phase transition. Novel derivatives of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine have been developed as potent and selective CDK4/6 inhibitors, based on the structure of the approved drug Abemaciclib.[3] Compound 10d , for instance, exhibits high potency against CDK4/6 with IC50 values of 7.4 nM and 0.9 nM, respectively, and demonstrates good selectivity over CDK1.[3]
Modulators of Neurological Targets
The versatility of the this compound scaffold extends to the central nervous system.
Monoamine Oxidase (MAO)-A Inhibition
MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A is a validated strategy for the treatment of depression. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and shown to be selective MAO-A inhibitors.[4][5] Compounds 2j and 2m displayed selective MAO-A inhibitory activity with IC50 values of 23.10 µM and 24.14 µM, respectively.[4][5]
Experimental Workflow: MAO-A Inhibition Assay
Caption: Workflow for determining MAO-A inhibitory activity.
Potential Selective Serotonin Reuptake Inhibitors (SSRIs)
While not direct derivatives of the core topic, related structures incorporating a piperazinyl-phenyl moiety attached to a pyridinone have been investigated as potential SSRIs.[6] This highlights the potential of the piperazine moiety in targeting neurotransmitter transporters.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine-piperazine hybrids have demonstrated promising antibacterial and antifungal activities.[7] In one study, thiophene-substituted pyrimidine derivatives bearing a piperazine moiety were synthesized and screened.[7] Compounds 4b , 4d , 5a , and 5b showed good antibacterial activity, while compounds 4a , 4d , 4e , 5c , and 5e exhibited significant antifungal activity at a concentration of 40 μg/ml.[7]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Inoculum: Culture the bacterial or fungal strain overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Other Notable Biological Activities
The therapeutic potential of this scaffold continues to expand into other areas:
-
Menin-MLL Interaction Inhibitors: Irreversible inhibitors of the menin-MLL interaction, crucial in certain types of leukemia, have been developed from a 4-(piperazin-1-yl)pyrimidine core.[8][9] Compound 37 from one such study was identified as a potent and selective inhibitor of MLL fusion protein-expressing leukemic cells.[9]
-
Equilibrative Nucleoside Transporter (ENT) Inhibitors: Analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine have been investigated as inhibitors of ENTs, which are important for nucleotide synthesis and adenosine signaling.[10][11]
-
GPR119 Agonists: Certain 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives have been identified as novel GPR119 agonists for the potential treatment of type 2 diabetes and obesity.[12]
Conclusion
The this compound scaffold represents a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of potent inhibitors of kinases, MAO-A, and microbial growth, as well as modulators of other important biological targets. The continued exploration of this versatile core, guided by structure-activity relationship studies and a deep understanding of the underlying biology, holds immense promise for the future of drug discovery.
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The Versatility of the 4-(Piperazin-1-yl)pyrimidin-2-amine Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The 4-(piperazin-1-yl)pyrimidin-2-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its remarkable synthetic tractability and favorable physicochemical properties have established it as a cornerstone in the design of a multitude of clinically relevant therapeutic agents. This guide provides an in-depth exploration of this versatile scaffold, from its fundamental synthetic routes and structure-activity relationships (SAR) to its profound impact on drug discovery, particularly in the realm of kinase inhibition. We will dissect the causal logic behind its design and application, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Piperazinyl-Pyrimidinamine Core
The prominence of the this compound scaffold stems from a synergistic combination of structural and electronic features. The pyrimidine ring serves as a robust anchor, often engaging in crucial hydrogen bonding interactions with target proteins. The exocyclic amine at the 2-position provides a key vector for further functionalization, allowing for the modulation of potency and selectivity. The piperazine moiety, a frequently employed pharmacophore, imparts aqueous solubility and offers a versatile attachment point for various substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This inherent modularity has made it a favored starting point for the development of inhibitors targeting a wide array of enzymes, most notably protein kinases.
Synthesis and Methodologies: Building the Core and its Derivatives
The construction of the this compound scaffold and its analogs is typically achieved through a convergent synthesis strategy. A common and efficient approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyrimidine and piperazine.
General Synthetic Protocol for this compound Derivatives
A frequently employed synthetic route commences with a dichlorinated pyrimidine, such as 2-amino-4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms allows for a stepwise and regioselective substitution.
Step 1: Monosubstitution with Piperazine
In this initial step, 2-amino-4,6-dichloropyrimidine is reacted with a protected piperazine (e.g., Boc-piperazine) under basic conditions. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol at elevated temperatures. The less reactive chlorine at the 4-position is displaced by the piperazine nucleophile.
Step 2: Diversification at the 6-Position
The remaining chlorine at the 6-position can then be substituted with a variety of nucleophiles, such as amines or thiols, to introduce diversity. This step is crucial for exploring the structure-activity relationship.
Step 3: Deprotection and Further Functionalization
Finally, the protecting group on the piperazine (e.g., Boc) is removed under acidic conditions to yield the free piperazine. The secondary amine of the piperazine is then available for further modification, such as acylation, alkylation, or reductive amination, to introduce additional pharmacophoric elements.
A representative synthetic scheme is depicted below:
Caption: General synthetic workflow for this compound derivatives.
Alternative Synthetic Strategies
While the SNAr approach is prevalent, other methods have also been successfully employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to form the C-N bond between the pyrimidine and piperazine rings.[2] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various therapeutic targets.
Kinase Inhibitors: A Privileged Scaffold for ATP-Competitive Inhibition
A significant portion of research on this scaffold has focused on the development of kinase inhibitors. The 2-aminopyrimidine moiety is a well-established hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The piperazine ring often extends into the solvent-exposed region, providing a handle for introducing substituents that can enhance potency and selectivity.
The dysregulation of the cell cycle is a hallmark of cancer, and CDK4/6 are key regulators of the G1-S phase transition.[3] Several potent CDK4/6 inhibitors based on the this compound scaffold have been developed. For example, a novel series of analogs based on Abemaciclib (LY2835219) were synthesized, with compound 10d exhibiting potent inhibition of CDK4/6 with IC50 values of 7.4 nM and 0.9 nM, respectively.[4]
Key SAR Insights for CDK4/6 Inhibition:
-
Hinge Binding: The 2-aminopyrimidine core is essential for anchoring the inhibitor to the kinase hinge region.
-
Piperazine Substituents: Modifications on the distal nitrogen of the piperazine ring significantly impact potency and selectivity. Bulky and hydrophobic groups are often well-tolerated and can occupy the ribose-binding pocket.
-
Selectivity: Achieving selectivity over other CDKs, such as CDK1, is a critical challenge. Subtle modifications to the scaffold can influence the conformational preferences of the inhibitor, leading to improved selectivity.
| Compound | Target | IC50 (nM) | Reference |
| 10d | CDK4 | 7.4 | [4] |
| CDK6 | 0.9 | [4] |
CDK4/6 Signaling Pathway
Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound-based inhibitors.
The JAK-STAT and FLT3 signaling pathways are frequently dysregulated in hematological malignancies like acute myeloid leukemia (AML).[5][6] The this compound scaffold has been successfully employed to develop dual inhibitors of JAK2 and FLT3. By hybridizing the pharmacophores of known inhibitors, researchers have identified compounds with balanced in vitro activity against both kinases.
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound-based drugs.
FLT3 Signaling Pathway in AML
Caption: The FLT3 signaling pathway in AML, a key target for this compound-based inhibitors.[7][8][9]
Other Therapeutic Targets
The utility of the this compound scaffold extends beyond kinase inhibition.
-
Monoamine Oxidase (MAO) Inhibitors: Derivatives of this scaffold have been synthesized and evaluated as inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters.[10] These compounds show potential for the treatment of depression and other neurological disorders.
-
Caspase Inhibitors: The scaffold has been used to develop potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5), which are implicated in autoimmune and inflammatory diseases.[11]
-
Menin-MLL Interaction Inhibitors: More recently, 4-(piperazin-1-yl)pyrimidines have been designed as irreversible inhibitors of the menin-MLL interaction, a promising therapeutic strategy for certain types of leukemia.[12][13]
Pharmacokinetic Considerations
The piperazine moiety plays a crucial role in shaping the pharmacokinetic profile of drugs derived from this scaffold. Its basic nature can enhance aqueous solubility, which is often a prerequisite for good oral bioavailability. However, the basicity can also lead to high clearance and potential off-target effects. Therefore, careful modulation of the pKa of the piperazine nitrogens through appropriate substitution is a key aspect of the drug design process.
Studies on pyrrolo[2,3-d]pyrimidine-based Akt inhibitors have shown that modifications to the piperidine ring, a related saturated heterocycle, can significantly impact oral bioavailability. For instance, the introduction of an amide group in place of a more basic amine led to a dramatic improvement in oral bioavailability (from <1% to 58%) in a mouse model, likely due to reduced protonation in the gut and decreased first-pass metabolism.[14] These findings offer valuable lessons for optimizing the pharmacokinetic properties of this compound derivatives.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in generating clinical candidates, particularly in the field of oncology, underscores its importance. Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the application of this scaffold to new and challenging therapeutic targets.
-
Enhanced Selectivity: Developing more sophisticated strategies to achieve higher selectivity for the desired target, thereby minimizing off-target effects.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms.
-
Advanced Drug Delivery: Investigating novel drug delivery systems to improve the therapeutic index of compounds based on this scaffold.
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Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. (n.d.). BMB Reports. Retrieved January 17, 2026, from [Link]
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FLT3 Signaling pathways and their dysregulation in AML. Illustration of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. Retrieved January 17, 2026, from [Link]
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JAK-STAT Signaling Pathway. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]
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Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]
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Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. (2024). European Journal of Medicinal Chemistry, 280, 116918. [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(6), 2587-2601. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Advances, 12(45), 29555-29574. [Link]
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Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. (2016). Bioorganic & Medicinal Chemistry Letters, 26(22), 5476-5480. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(Piperazin-1-yl)pyrimidin-2-amine
Abstract
The 4-(piperazin-1-yl)pyrimidin-2-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its robust synthetic accessibility and ideal physicochemical properties have cemented its role as a cornerstone in the design of numerous targeted therapies, particularly in oncology and neuropharmacology. This guide provides an in-depth exploration of the historical development, fundamental synthesis, and profound impact of this chemical entity. We will dissect the causal logic behind its synthetic routes, elucidate its role in key biological pathways, and provide actionable protocols for its synthesis and derivatization, offering researchers, scientists, and drug development professionals a comprehensive technical resource.
Introduction: The Strategic Importance of the Pyrimidine-Piperazine Moiety
The confluence of the pyrimidine and piperazine rings into a single molecular entity, this compound, created a scaffold with exceptional utility in drug discovery. Pyrimidine, a fundamental component of nucleic acids, offers a versatile template for interacting with a multitude of biological targets through hydrogen bonding and aromatic interactions.[1] The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, imparts several desirable pharmacokinetic properties.[2][3] It often enhances aqueous solubility, improves oral bioavailability, and provides a synthetically tractable handle for introducing diverse substituents to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[3]
The combination of these two rings has proven particularly effective in the design of kinase inhibitors. The 2-aminopyrimidine portion frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors.[4] The piperazine ring, extending out towards the solvent-exposed region, allows for the exploration of selectivity pockets and the attachment of larger functional groups to fine-tune the molecule's properties. This strategic design has led to the development of numerous clinical candidates and approved drugs.[5][6]
Historical Development: From Building Block to Blockbuster Scaffold
While a singular "discovery" paper for the parent molecule, this compound, is not prominent in the literature, its emergence can be traced through the parallel evolution of pyrimidine and piperazine chemistry in medicine.
-
Early Piperazine Chemistry: Piperazine was first introduced as an anthelmintic agent in the early 20th century.[7] Its simple, symmetrical structure and basic nature made it an attractive building block in chemical synthesis.[2]
-
The Rise of Pyrimidines: The structural elucidation of nucleic acids placed pyrimidines at the forefront of biological chemistry. Their role as essential biological building blocks spurred extensive research into their synthesis and derivatization.
-
The Kinase Inhibitor Revolution: The late 1990s and early 2000s saw a paradigm shift in cancer therapy with the advent of targeted kinase inhibitors. The success of imatinib, which features a related N-methylpiperazine and a pyrimidine ring, highlighted the power of this general scaffold in targeting ATP-binding sites.[4] This spurred an explosion in the exploration of pyrimidine-piperazine derivatives as kinase inhibitors.[6][8]
This convergence of synthetic accessibility and a clear therapeutic rationale led to the widespread adoption of the this compound core. It transitioned from a simple chemical intermediate to a highly valued pharmacophore, recognized for its ability to generate potent and selective drug candidates.
Synthesis of the Core Scaffold: A Self-Validating Protocol
The primary and most logical synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is highly reliable and scalable. The causality of this pathway is rooted in the electronic properties of the pyrimidine ring, where the electron-withdrawing nitrogen atoms activate the halogenated positions (typically chloro) for displacement by nucleophiles like the secondary amine of piperazine.[5]
The synthesis can be broken down into two key stages: the preparation of the key intermediate, 2-amino-4-chloropyrimidine, followed by its reaction with piperazine.
Synthesis of Key Intermediate: 2-Amino-4-chloropyrimidine
This intermediate is crucial and can be synthesized via several methods. Below are two common, validated protocols.
Method 1: From Isocytosine
This method involves the chlorination of a readily available starting material.
-
Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Carefully add phosphorus oxychloride (POCl3) to the flask.
-
Slowly add isocytosine to the POCl3 with stirring.
-
Heat the mixture to 80°C for 1 hour, then increase the temperature to 120°C and reflux for 3 hours. The tail gas should be scrubbed through a water trap to capture HCl.[9]
-
After reflux, carefully distill off the excess POCl3 under reduced pressure.
-
Slowly and cautiously add the cooled reaction mixture to crushed ice, ensuring the temperature does not exceed 40°C.
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Decolorize the combined organic phases with activated carbon, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield 2-amino-4-chloropyrimidine as a white solid.[9]
-
Method 2: From 2,4-Dichloropyrimidine
This route offers an alternative with different starting materials, relying on the differential reactivity of the two chlorine atoms.
-
Protocol:
-
In a three-necked flask, combine 2,4-dichloropyrimidine and aqueous ammonia.[9]
-
Stir the mixture and reflux for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter the resulting precipitate.
-
Wash the crude product sequentially with ethanol and water.
-
Recrystallize the dried solid from a dichloromethane/petroleum ether mixture to obtain pure 2-amino-4-chloropyrimidine.[9]
-
Final Assembly: Synthesis of this compound
The final step is a nucleophilic aromatic substitution. The choice of base and solvent is critical for driving the reaction to completion and minimizing side products.
-
Protocol:
-
To a solution of piperazine and a base such as triethylamine or potassium carbonate in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add 2-amino-4-chloropyrimidine.[10][11]
-
Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and stir for several hours until TLC indicates the consumption of the starting material.[11]
-
Cool the reaction mixture and pour it into cold water or onto crushed ice.[11]
-
Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
-
The following diagram illustrates the primary synthetic workflow:
Caption: General Synthetic Workflow for this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The this compound scaffold is a cornerstone of many kinase inhibitors. Its derivatives have been designed to target a wide array of kinases implicated in cancer and other diseases.
| Drug/Candidate Class | Target Kinase(s) | Therapeutic Area | Representative IC50 Values |
| Dasatinib (BMS-354825) Analogs | Src/Abl | Oncology (CML) | Potent inhibition in nM range |
| Akt Inhibitors | Akt1 | Oncology | 18.0 nM (Compound 5q) |
| JAK2/FLT3 Dual Inhibitors | JAK2, FLT3 | Oncology (Leukemia) | JAK2: 27 nM, FLT3: 30 nM (Compound 14j) |
Data synthesized from multiple sources for illustrative purposes.[12][13]
Mechanism of Action: Targeting the ATP-Binding Site
As previously mentioned, the 2-aminopyrimidine core is an excellent "hinge-binder." In the ATP-binding pocket of a kinase, the N1 and the exocyclic amino group of the pyrimidine form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region. This mimics the interaction of the adenine ring of ATP. The piperazine group then extends into the ribose-binding pocket and towards the solvent-exposed region, where modifications can be made to enhance potency and selectivity for a specific kinase.
The following diagram illustrates the general mechanism of kinase inhibition:
Caption: General binding mode of pyrimidine-piperazine kinase inhibitors.
Conclusion and Future Perspectives
The this compound scaffold has transitioned from a simple heterocyclic structure to a highly validated and strategically important component in modern drug discovery. Its straightforward and robust synthesis, coupled with its ideal physicochemical properties for kinase inhibition, ensures its continued relevance. Future work will likely focus on leveraging this core to develop next-generation inhibitors that can overcome drug resistance, improve selectivity profiles, and explore novel therapeutic targets beyond the kinome. The history of this scaffold serves as a powerful testament to the value of fundamental building blocks in the ongoing quest for new medicines.
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
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Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. ResearchGate. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(Piperazin-1-yl)pyrimidin-2-amine
This guide provides an in-depth analysis of the spectroscopic data for the compound 4-(Piperazin-1-yl)pyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established principles of analytical chemistry. The structural elucidation of novel compounds is a cornerstone of chemical research, and a multi-technique spectroscopic approach is essential for unambiguous characterization.[1] This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide standardized protocols for data acquisition.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a piperazine and an amine group. The pyrimidine core is a crucial pharmacophore found in numerous biologically active molecules, including antiviral and anticancer agents.[2][3] The piperazine moiety is also prevalent in pharmaceuticals, often improving pharmacokinetic properties.[4] A thorough understanding of the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and quality control in synthetic and medicinal chemistry applications.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][5] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons on the pyrimidine ring, the piperazine ring, and the amine groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine H-5 | 6.0 - 6.5 | Doublet | 1H |
| Pyrimidine H-6 | 7.8 - 8.2 | Doublet | 1H |
| Piperazine CH₂ (adjacent to pyrimidine) | 3.6 - 4.0 | Triplet | 4H |
| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.2 | Triplet | 4H |
| Piperazine NH | 1.5 - 2.5 | Broad Singlet | 1H |
| Amine NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |
Causality behind Predictions: The pyrimidine protons are expected in the aromatic region, with H-6 being downfield due to the deshielding effect of the adjacent nitrogen atoms. The piperazine protons adjacent to the electron-withdrawing pyrimidine ring will be deshielded compared to those adjacent to the secondary amine. The N-H protons of both the piperazine and the primary amine will likely appear as broad singlets due to quadrupole broadening and chemical exchange.[6][7]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | 160 - 165 |
| Pyrimidine C-4 | 160 - 165 |
| Pyrimidine C-6 | 155 - 160 |
| Pyrimidine C-5 | 95 - 105 |
| Piperazine C (adjacent to pyrimidine) | 45 - 50 |
| Piperazine C (adjacent to NH) | 45 - 50 |
Causality behind Predictions: The pyrimidine carbons are significantly deshielded due to the electronegativity of the nitrogen atoms and their sp² hybridization. The piperazine carbons will appear in the aliphatic region, with their chemical shifts influenced by the neighboring nitrogen atoms.[6][7]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reproducibility.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
Instrument Setup:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly diminish.[6][7]
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.[1]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and aromatic functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, two bands |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak, one band |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| N-H Bend (Primary Amine) | 1580 - 1650 | Medium to Strong |
| C=N and C=C Stretch (Pyrimidine Ring) | 1400 - 1600 | Medium to Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |
Causality behind Predictions: The primary amine is expected to show two N-H stretching bands (symmetric and asymmetric), while the secondary amine of the piperazine ring will show a single, weaker N-H stretch.[6][7][8] The pyrimidine ring will exhibit characteristic C=C and C=N stretching vibrations in the fingerprint region.[9] The C-N stretching vibrations for the aromatic and aliphatic amines will appear at different frequencies.[8]
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.[1]
Predicted Mass Spectrum Data
Molecular Ion Peak:
-
The molecular formula of this compound is C₈H₁₃N₅.
-
The calculated molecular weight is approximately 179.22 g/mol .
-
The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 179.
Key Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often dictated by the nature of the substituents.[2][10] For this compound, the following fragmentation pathways are plausible:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperazine nitrogen is a common fragmentation pathway for alkylamines.[6][7] This would lead to the loss of ethylene from the piperazine ring.
-
Cleavage of the Piperazine Ring: Fragmentation within the piperazine ring can lead to several characteristic ions.
-
Loss of the Piperazine Moiety: Cleavage of the bond between the pyrimidine ring and the piperazine nitrogen would result in a fragment corresponding to the 2-aminopyrimidine cation.
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In silico modeling of 4-(piperazin-1-yl)pyrimidin-2-amine interactions
Future work in this field will likely involve greater integration of artificial intelligence and machine learning to refine scoring functions, predict ADMET properties with higher accuracy, and automate the complex workflows described herein, further enhancing the power and accessibility of in silico drug design. [11][21]
References
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]
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Patsnap Synapse. (2023). What is pharmacophore modeling and its applications?. Patsnap. Available at: [Link]
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi's Website. Available at: [Link]
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RASA Life Sciences. (2020). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Available at: [Link]
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Slideshare. Pharmacophore Modelling in Drug Discovery and Development. Available at: [Link]
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Verma, J., et al. (2023). Pharmacophore modeling in drug design. PubMed. Available at: [Link]
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Bioinformatics Review. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
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VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute. Available at: [Link]
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Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. PubMed. Available at: [Link]
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Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]
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ResearchGate. (2021). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]
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Kasmi, R., et al. (2021). In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. Bentham Science. Available at: [Link]
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Bentham Science. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science. Available at: [Link]
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Kufareva, I., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. Available at: [Link]
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Kufareva, I., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
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RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. Available at: [Link]
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News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]
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National Center for Biotechnology Information. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. NCBI. Available at: [Link]
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Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. Available at: [Link]
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Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. PubMed. Available at: [Link]
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Munson, M., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. PubMed. Available at: [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
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Navigating the Druglikeness Landscape: A Technical Guide to Lipinski's Rule of Five for 4-(piperazin-1-yl)pyrimidin-2-amine Derivatives
For Immediate Release
A Deep Dive into the Physicochemical Predictors of Oral Bioavailability for a Promising Class of CNS-Active Scaffolds
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective oral therapeutic is fraught with challenges. A significant hurdle lies in ensuring that a molecule possesses the appropriate physicochemical properties to be absorbed, distributed, metabolized, and excreted (ADME) effectively by the human body.[1] To this end, Lipinski's Rule of Five serves as an indispensable compass, guiding medicinal chemists in the design of orally bioavailable drug candidates.[2] This technical guide provides an in-depth analysis of Lipinski's Rule of Five as it pertains to the promising scaffold of 4-(piperazin-1-yl)pyrimidin-2-amine and its derivatives, a class of compounds with demonstrated potential in various therapeutic areas, including oncology and central nervous system disorders.
The Cornerstone of Oral Drug Design: Understanding Lipinski's Rule of Five
Formulated by Christopher A. Lipinski in 1997, the Rule of Five is a set of guidelines derived from the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1] The "rule" is not a rigid set of commands but rather a predictive framework for "drug-likeness," specifically concerning oral bioavailability. A compound is predicted to have poor oral absorption or permeation if it violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor membrane permeability.
-
LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. Excessively lipophilic compounds can be poorly soluble in the aqueous environment of the gastrointestinal tract.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. A high number of hydrogen bond donors can hinder a molecule's ability to cross lipid membranes.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Similar to HBDs, a high number of acceptors can negatively impact membrane permeability.
Adherence to these parameters increases the probability that a compound will be orally bioavailable, thereby reducing attrition rates in later stages of drug development.
The this compound Scaffold: A Privileged Structure with Druglikeness Considerations
The this compound core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its investigation in a wide array of therapeutic applications. However, the inherent features of this scaffold, particularly the presence of multiple nitrogen atoms, necessitate a careful evaluation of its druglikeness properties.
To illustrate the application of Lipinski's Rule of Five, we will analyze the core structure and a series of its simple derivatives. The following data was generated using the SwissADME web tool, a reliable resource for predicting physicochemical properties.
| Compound Name | Chemical Structure | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| This compound | NC1=NC=C(N2CCNCC2)C=N1 | 179.23 | -0.29 | 2 | 5 | 0 |
| N-Methyl-4-(piperazin-1-yl)pyrimidin-2-amine | CN(C)C1=NC=C(N2CCNCC2)C=N1 | 207.28 | 0.44 | 1 | 5 | 0 |
| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | CN1CCN(CC1)C2=NC=C(N)C=N2 | 193.25 | 0.14 | 1 | 5 | 0 |
| 2-amino-4-(piperazin-1-yl)pyrimidine-5-carbonitrile | N#CC1=C(N)N=C(N2CCNCC2)N=C1 | 204.24 | -0.34 | 2 | 6 | 0 |
As the data clearly indicates, the core this compound scaffold and its simple methylated and cyano-substituted derivatives comfortably adhere to Lipinski's Rule of Five. Their molecular weights are well below the 500 Da threshold, they are hydrophilic (as indicated by the negative or low positive LogP values), and the number of hydrogen bond donors and acceptors are within the prescribed limits. This inherent "drug-likeness" of the core structure is a significant advantage for its further development.
Strategic Derivatization: Balancing Potency and Physicochemical Properties
The primary goal of lead optimization is to enhance the biological activity of a compound while maintaining or improving its ADME properties. For the this compound scaffold, derivatization can occur at several positions, most commonly on the piperazine ring and the exocyclic amine. Each modification, however, carries the risk of pushing the molecule outside the desirable physicochemical space defined by Lipinski's rules.
A Conceptual Workflow for Applying Lipinski's Rule of Five
The following diagram illustrates a conceptual workflow for the application of Lipinski's Rule of Five in the optimization of this compound derivatives.
Caption: A workflow for integrating Lipinski's Rule of Five into the lead optimization of this compound derivatives.
Experimental and Computational Protocols for Parameter Determination
Accurate determination of Lipinski's parameters is crucial for making informed decisions in drug design. Both experimental and computational methods are employed.
Computational Protocol: In Silico Prediction using SwissADME
Objective: To rapidly assess the druglikeness of a virtual library of this compound derivatives.
Methodology:
-
Input Preparation: Obtain the chemical structures of the derivatives in a simplified molecular-input line-entry system (SMILES) format.
-
Access SwissADME: Navigate to the SwissADME web server ([Link]).
-
Submission: Paste the list of SMILES strings into the input box.
-
Execution: Initiate the calculation by clicking the "Run" button.
-
Data Analysis: The output will provide a comprehensive table of physicochemical properties, including Molecular Weight, LogP (consensus value), number of H-bond donors, and number of H-bond acceptors. The output also explicitly states the number of Lipinski violations.
Causality: This in silico approach is favored in the early stages of drug discovery due to its high throughput and cost-effectiveness. It allows for the rapid filtering of large virtual libraries to prioritize compounds for synthesis and further experimental testing.
Experimental Protocol: Determining LogP via Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a synthesized this compound derivative.
Methodology:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Compound Dissolution: Dissolve a known amount of the test compound in one of the phases.
-
Partitioning: Add an equal volume of the other phase to a flask containing the dissolved compound.
-
Equilibration: Shake the flask for a predetermined time to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
LogP Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Trustworthiness: The shake-flask method is considered the "gold standard" for LogP determination, providing a direct and accurate measure of a compound's lipophilicity.
Caption: Experimental workflow for the determination of LogP using the shake-flask method.
Beyond the Rule of Five: Navigating the Nuances of Drug Design
While Lipinski's Rule of Five is a powerful tool, it is not without its limitations. It is important to remember that it is a guideline, not an immutable law. Many successful drugs, particularly those that are substrates for active transport mechanisms, violate one or more of the rules. For the this compound class, which often targets CNS receptors, brain penetration is a key consideration. While a lower LogP is generally favorable for oral absorption, a slightly higher lipophilicity might be required to cross the blood-brain barrier.
The following decision-making flowchart provides a guide for optimizing derivatives based on Lipinski's parameters while considering the therapeutic target.
Caption: A decision-making flowchart for the optimization of this compound derivatives.
Conclusion
Lipinski's Rule of Five is a cornerstone of modern medicinal chemistry, providing a valuable framework for the design of orally bioavailable drugs. The this compound scaffold possesses an inherently favorable druglikeness profile, making it an excellent starting point for the development of new therapeutics. By strategically applying the principles of Lipinski's rule, in conjunction with a thorough understanding of the target biology, researchers can effectively navigate the complex landscape of drug discovery and increase the likelihood of success in bringing new, effective oral medicines to patients.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-4-(piperazin-1-yl)pyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- This guide is a synthesized document and does not represent a direct publication from a single source. The information is compiled and interpreted from established principles in medicinal chemistry and drug discovery.
Sources
Methodological & Application
Synthesis Protocol for 4-(Piperazin-1-yl)pyrimidin-2-amine: A Key Intermediate for Drug Discovery
Abstract
This comprehensive guide details a robust and efficient protocol for the synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine, a valuable building block in medicinal chemistry and drug development. The described methodology leverages a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction, offering significant advantages in terms of reaction time and efficiency. This document provides a step-by-step experimental procedure, safety considerations, characterization guidelines, and an exploration of the scientific principles underpinning the synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrimidinylpiperazine Scaffold
The pyrimidinylpiperazine moiety is a privileged scaffold in modern drug discovery, forming the core structure of numerous clinically significant therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anxiolytic, and antidepressant properties. The title compound, this compound, serves as a crucial intermediate for the synthesis of a diverse library of bioactive molecules. Its strategic design incorporates a reactive secondary amine on the piperazine ring, allowing for further functionalization and the exploration of structure-activity relationships (SAR) in drug design programs.[1][3] The 2-amino group on the pyrimidine ring also offers a handle for additional chemical modifications.
The synthesis of such compounds is of paramount interest to medicinal chemists. The protocol outlined herein focuses on a microwave-assisted approach, which has gained considerable traction in organic synthesis due to its ability to accelerate reaction rates, improve yields, and promote cleaner reactions compared to conventional heating methods.[4][5][6]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent at the C4-position, renders it susceptible to nucleophilic attack by piperazine.
Reaction:
-
Starting Material: 2-Amino-4-chloropyrimidine
-
Reagent: Piperazine
-
Product: this compound
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic nitrogen of piperazine attacks the C4 position of the pyrimidine ring, leading to the displacement of the chloride leaving group. The presence of a base, such as triethylamine, is crucial to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation.
Experimental Protocol
This protocol is adapted from established microwave-assisted synthesis methodologies for analogous compounds.
Materials and Equipment
| Material/Equipment | Specifications |
| Reagents | |
| 2-Amino-4-chloropyrimidine | >98% purity |
| Piperazine | Anhydrous, >99% purity |
| Triethylamine (TEA) | Anhydrous, >99% purity |
| Propan-2-ol (Isopropanol) | Anhydrous, ACS grade |
| Saturated Sodium Bicarbonate Solution | Aqueous |
| Ethyl Acetate | ACS grade |
| Anhydrous Sodium Sulfate | Granular |
| Equipment | |
| Microwave Synthesizer | Capable of controlled temperature and pressure |
| Microwave reaction vial (10 mL) | with a magnetic stir bar |
| Rotary Evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Standard laboratory glassware | |
| Filtration apparatus |
Safety Precautions
-
2-Amino-4-chloropyrimidine: Irritant. Avoid inhalation and contact with skin and eyes.
-
Piperazine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
Triethylamine: Flammable liquid and vapor. Toxic if inhaled. Handle in a fume hood.
-
Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed to prevent pressure buildup.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-amino-4-chloropyrimidine (1.0 mmol, 129.5 mg).
-
Add piperazine (2.0 mmol, 172.3 mg). Note: A molar excess of piperazine is used to favor the monosubstituted product and to act as a base.
-
Add anhydrous propan-2-ol (5 mL) and triethylamine (1.5 mmol, 0.21 mL).
-
Seal the vial securely.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for 20 minutes. Note: The reaction progress can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/methanol, 9:1).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate and methanol as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| 1H NMR | Signals corresponding to the pyrimidine and piperazine protons. The chemical shifts and coupling constants will be characteristic of the structure. |
| 13C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C8H13N5, M.W. 179.22 g/mol ). |
| Melting Point | A sharp melting point indicates high purity. |
For reference, characterization data for a similar compound, 4-(4-(pyrimidin-2-yl) piperazine-1-yl) pyrimidin-2-amine, shows characteristic signals in 1H NMR (400 MHz, CDCl3) at δ 3.60–3.61 (m, 4H), 3.77–3.79 (m, 4H), 6.03 (s br, —NH2), 6.05 (AB quartet, 1H, J = 5.6 Hz), 6.64–6.66 (m, 1H), 7.83 (AB quartet, 1H, J = 5.6 Hz), 8.38 (m, 2H) and in 13C NMR (100 MHz, CDCl3) at δ 39.99, 43.38, 93.59, 110.81, 157.32, 158.43, 161.63, 162.78, 163.43.
Synthesis Workflow Diagram
Caption: Microwave-assisted synthesis of this compound.
Conclusion
The presented protocol offers a reliable and efficient method for the synthesis of this compound. The application of microwave-assisted heating significantly reduces reaction times and can lead to improved yields and product purity. This versatile intermediate is a valuable asset for medicinal chemists, enabling the development of novel therapeutics targeting a range of diseases. The detailed experimental procedure and safety guidelines provided herein are intended to facilitate the successful and safe execution of this synthesis in a research setting.
References
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G. L. Stahl, R. Walter, C. W. Smith. A convenient preparation of N-tert-butoxycarbonyl-L- (and D-) amino acids and their dicyclohexylammonium salts. J. Org. Chem.1979 , 44 (19), 3424–3425. [Link]
-
Nawaz, H., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE2022 , 17(10), e0275814. [Link]
-
Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Eur J Med Chem.2019 , 181, 111571. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.2014 , 76(4), 332-338. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.[Link]
-
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.[Link]
-
Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed.[Link]
-
Teodori, E., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2023 , 28(18), 6682. [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. NIH.[Link]
-
Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate.[Link]
-
4-(Piperazin-1-yl)pyrimidine. PubChem.[Link]
-
Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. ResearchGate.[Link]
-
Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. ResearchGate.[Link]
- Purification of piperazine.
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.[Link]
-
Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. MDPI.[Link]
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate.[Link]
Sources
- 1. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
HPLC Analysis Method for Purity Determination of 4-(piperazin-1-yl)pyrimidin-2-amine
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 4-(piperazin-1-yl)pyrimidin-2-amine. This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, adhering to the principles outlined in international regulatory guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring both a pyrimidine ring and a piperazine moiety.[1] Its structure lends it to a variety of chemical syntheses, but also presents challenges for analytical separation. The presence of two basic nitrogen centers on the piperazine ring and additional nitrogens on the pyrimidine ring means the molecule's ionization state is highly dependent on pH.[2] Therefore, controlling the mobile phase pH is critical for achieving reproducible retention and symmetrical peak shapes.
The method described herein utilizes RP-HPLC, a cornerstone technique in pharmaceutical analysis for its versatility in separating a wide range of non-polar and weakly polar compounds.[3] A C18 stationary phase is selected for its hydrophobic interaction capabilities. The pyrimidine ring provides a suitable chromophore for sensitive ultraviolet (UV) detection.[4]
The scientific integrity of this method is anchored in principles outlined by the International Conference on Harmonisation (ICH) guidelines for analytical procedure validation.[5][6] A rigorous System Suitability Test (SST) is integrated into the protocol to ensure the chromatographic system is performing adequately before any sample analysis, guaranteeing the reliability of the generated data.[7][8]
Materials and Reagents
Equipment
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Class A volumetric glassware.
-
0.45 µm membrane filters for mobile phase and sample filtration.
Chemicals and Reagents
-
This compound Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Ammonium Acetate (reagent grade or higher).
-
Acetic Acid (glacial, reagent grade or higher).
Detailed Experimental Protocol
Solution Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 1.54 g of Ammonium Acetate and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 4.5 ± 0.05 with glacial Acetic Acid.
-
Filter through a 0.45 µm membrane filter and degas using sonication or online degasser. Causality: The buffer at pH 4.5 ensures that the basic amine groups of the analyte are protonated, promoting a consistent interaction with the stationary phase and preventing peak tailing.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
-
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with Diluent. Mix well.
-
-
Sample (Test) Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Reference Standard Solution.
-
Chromatographic Conditions
The quantitative data for the HPLC method is summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 32.0 | |
| 40.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Rationale for Gradient Elution: A gradient is employed to ensure that early-eluting polar impurities are well-resolved near the solvent front, while more hydrophobic, late-eluting impurities are efficiently eluted from the column within a reasonable timeframe.
System Suitability Testing (SST)
Before commencing any sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring data integrity.[8]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution (0.5 mg/mL) five (5) times consecutively.
-
Evaluate the results against the acceptance criteria defined in the table below.
| Parameter | Acceptance Criteria | Justification |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration. A value > 2 indicates undesirable secondary interactions.[9] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp, narrow peaks for better resolution.[10] |
| % RSD for Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and repeatability of the autosampler and detector response.[9] |
| % RSD for Retention Time | ≤ 1.0% for 5 replicate injections | Confirms the stability and precision of the pump, ensuring reliable peak identification. |
If the system suitability criteria are not met, investigate the cause (e.g., check for leaks, mobile phase preparation, column condition) and rectify the issue before proceeding with sample analysis.
Analytical Procedure Workflow
The diagram below outlines the complete workflow from preparation to final analysis.
Caption: Experimental workflow for HPLC purity analysis.
System Suitability Logic
The pass/fail logic for the System Suitability Test is a critical checkpoint.
Caption: Decision logic for the System Suitability Test.
Data Analysis and Calculations
The purity of the sample is determined by the area percent method, which assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
-
Calculation for Individual Impurity:
% Individual Impurity = (Area_impurity / Area_total) * 100
Where:
-
Area_impurity is the peak area of an individual impurity.
-
Area_total is the sum of all peak areas in the chromatogram (including the main peak).
-
-
Calculation for Total Impurities:
% Total Impurities = Sum of all % Individual Impurities
-
Calculation for Assay (Purity):
% Purity = 100 - % Total Impurities
Method Validation Principles
This method must be validated according to ICH Q2(R2) guidelines to be considered suitable for its intended purpose in a regulated environment.[11] The key validation characteristics to be evaluated are:
-
Specificity: Demonstrated by the absence of interference from diluents (blank) and the ability to separate the main analyte from known impurities and potential degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, light).[12]
-
Linearity: Assessed by preparing a series of solutions over a range (e.g., from the Limit of Quantitation to 150% of the sample concentration) and demonstrating a linear relationship between concentration and peak area (correlation coefficient r² ≥ 0.999).
-
Accuracy: Determined by analyzing samples spiked with known amounts of impurities or by comparing results to a well-characterized reference material. Recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Assessed by multiple preparations of the same sample by the same analyst on the same day (%RSD should be low).
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.[10]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observing that the results remain within the system suitability limits.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the purity assessment of this compound. By adhering to the specified chromatographic conditions, solution preparations, and system suitability criteria, laboratories can ensure the generation of high-quality, reproducible data suitable for regulatory submission and quality control in a pharmaceutical setting. Proper validation in accordance with ICH guidelines is a mandatory prerequisite for the implementation of this method.
References
-
Marchenko, S. I., Moiseeva, A. M., Perekhoda, L. O., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281–291. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]
-
Assay Prism. (2023). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Piperazin-1-yl)pyrimidine. PubChem Compound Database. Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Application Notes and Protocols for 4-(Piperazin-1-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors in Cancer Research
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. The 2-aminopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP. The addition of a piperazine moiety at the 4-position of the pyrimidine ring, creating the 4-(piperazin-1-yl)pyrimidin-2-amine core, offers a versatile platform for developing highly specific and potent inhibitors. This functional group provides a key attachment point for various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties, and enabling interactions with regions of the kinase domain beyond the hinge, thereby enhancing selectivity and potency.
A prominent example of a successful drug candidate built upon this scaffold is Bafetinib (INNO-406), a dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[1][2][3] Bafetinib was developed as a second-generation tyrosine kinase inhibitor to address resistance to imatinib in chronic myeloid leukemia (CML).[2][3] Its development highlights the therapeutic potential of the this compound core in overcoming clinical challenges in cancer treatment.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives as kinase inhibitors in cancer research. We will delve into the mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and discuss the interpretation of results.
Part 1: Mechanism of Action and Target Engagement
The primary mechanism of action for kinase inhibitors based on the this compound scaffold is the competitive inhibition of ATP binding to the kinase domain. The 2-aminopyrimidine core forms critical hydrogen bonds with the kinase hinge region, while the piperazine ring and its substituents extend into other pockets of the ATP-binding site, conferring selectivity and potency.
Case Study: Bafetinib - A Dual Bcr-Abl/Lyn Inhibitor
Bafetinib exemplifies the therapeutic strategy of dual-targeting with a single molecule. It potently inhibits both the Bcr-Abl fusion protein, the hallmark of CML, and Lyn, a Src family kinase implicated in imatinib resistance.[1][2][4]
-
Bcr-Abl Inhibition: In Philadelphia chromosome-positive (Ph+) leukemias, the constitutively active Bcr-Abl tyrosine kinase drives cell proliferation and survival. Bafetinib binds to the ATP-binding site of Bcr-Abl, blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates, leading to the induction of apoptosis in Bcr-Abl-positive cells.[1][5] Preclinical studies have shown that bafetinib is significantly more potent than imatinib.[2]
-
Lyn Kinase Inhibition: Lyn kinase is often upregulated in imatinib-resistant CML cells.[1][4] By inhibiting Lyn, Bafetinib can overcome this resistance mechanism. This dual inhibitory activity makes Bafetinib an effective agent in treating imatinib-resistant CML.[4]
The signaling pathway affected by Bafetinib in CML is illustrated below:
Caption: Bafetinib inhibits the Bcr-Abl kinase, blocking downstream signaling and promoting apoptosis.
Part 2: Experimental Protocols for Inhibitor Characterization
The evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition, cell-based assays to assess cellular potency and mechanism of action, and in vivo studies to evaluate efficacy and pharmacokinetics.
In Vitro Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.[6]
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP and pyruvate, and the pyruvate is quantified using a fluorescent probe. A decrease in fluorescence signal indicates inhibition of kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound test compound
-
Kinase Assay Kit (e.g., from Sigma-Aldrich)[6]
-
ATP
-
Assay Buffer
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescent plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 10-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the kinase substrate. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Stop the kinase reaction and initiate the detection reaction by adding 40 µL of the ADP detection reagent from the kit to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the detection reagent (e.g., λEx = 530 nm / λEm = 590 nm).[6]
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the kinase activity by 50%. |
| Positive Control | A known inhibitor of the target kinase (e.g., staurosporine). |
| Negative Control | DMSO vehicle control. |
Cell Viability and Proliferation Assays
Cell-based assays are crucial for determining the cytotoxic or cytostatic effects of the inhibitor on cancer cells. The MTT and XTT assays are widely used colorimetric methods for this purpose.[7][8][9][10][11]
Principle:
-
MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance is proportional to the number of viable cells.[7]
-
XTT Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT/XTT Assay:
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[9]
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Key steps in conducting an in vivo xenograft study to evaluate anti-tumor efficacy.
Part 3: Clinical Perspective and Future Directions
The clinical development of Bafetinib for various malignancies, including leukemia, prostate cancer, and brain tumors, underscores the therapeutic potential of the this compound scaffold. [2][12][13]Phase I and II clinical trials have demonstrated its clinical activity and manageable safety profile. [2][13] The versatility of this chemical core allows for the development of inhibitors targeting a wide range of kinases. For instance, derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been explored as Akt inhibitors, [14]and other 4-(piperazin-1-yl)pyrimidine derivatives have been investigated as irreversible menin inhibitors [15]and dual JAK2/FLT3 inhibitors. [16] Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors that target specific kinases with minimal off-target effects to reduce toxicity.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against mutations that confer resistance to existing therapies.
-
Targeting Novel Kinases: Exploring the inhibition of newly identified kinases that play a role in cancer pathogenesis.
-
Combination Therapies: Investigating the synergistic effects of this compound-based inhibitors with other anti-cancer agents.
Conclusion
The this compound scaffold is a highly valuable platform for the design and development of potent and selective kinase inhibitors for cancer therapy. The protocols and insights provided in these application notes offer a robust framework for the preclinical evaluation of novel compounds based on this promising chemical core. A systematic approach, from biochemical characterization to in vivo efficacy studies, is essential for advancing these compounds from the laboratory to the clinic.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
- Preclinical Drug Testing Using Xenograft Models. (n.d.).
- Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor. (n.d.). InvivoChem.
- Bafetinib (INNO-406) | Lyn/Bcr-Abl Inhibitor. (n.d.). MedChemExpress.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
- Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. (n.d.).
- Definition of bafetinib - NCI Drug Dictionary. (n.d.). National Cancer Institute.
- Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. (n.d.). HuaTeng.
- Bafetinib. (n.d.). Wikipedia.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
- MTT assay protocol. (n.d.). Abcam.
- CytRx Initiates Pharmacokinetic Clinical Trial with Bafetinib in Brain Cancer. (2010, November 10). Fierce Biotech.
- Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. (2025, August 6).
- Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PMC. (2016, May 9). PubMed Central.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
- Bafetinib is a Lyn and Bcr-Abl Tyrosine Kinase Inhibitor. (2022, April 14). Network of Cancer Research.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online.
- Mtt assay for cell viability. (n.d.). Sigma-Aldrich.
- This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. (n.d.). CST | Cell Signaling Technology.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Western blot for phosphorylated proteins. (n.d.). Abcam.
- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- A flexible kinase inhibitor assay platform for active, non-activated, and autoinhibited kinases. (n.d.).
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (n.d.).
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube.
- Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. (2019, November 1). PubMed.
- Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. (2024, December 15). PubMed.
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- 1. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 2. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
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- 14. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the PI3K/Akt/mTOR Signaling Axis: Application Notes for 4-(Piperazin-1-yl)pyrimidin-2-amine Analogs in Cell-Based Assays
Introduction: Unveiling a Potent Scaffold for Kinase Inhibition
The 4-(piperazin-1-yl)pyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors. A prominent and well-characterized example is Buparlisib (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has undergone extensive preclinical and clinical investigation.[1][2][3] This document provides a comprehensive guide for researchers utilizing compounds based on this scaffold, with a primary focus on Buparlisib as a representative agent, to investigate the PI3K/Akt/mTOR signaling pathway in cell-based assays. The protocols and principles outlined herein are broadly applicable to analogous molecules targeting this critical oncogenic pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][6][7] Buparlisib and its analogs function by competitively inhibiting the ATP-binding site of PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the downstream signaling cascade.[1][3] This application note will detail the essential experimental workflows to characterize the cellular effects of these inhibitors, from assessing target engagement and downstream pathway modulation to determining phenotypic outcomes such as cell viability and apoptosis.
Mechanism of Action: Intercepting the PI3K Signaling Cascade
The canonical PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, leading to Akt phosphorylation and activation. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which ultimately leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating key effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5]
Buparlisib, as a pan-PI3K inhibitor, directly blocks the production of PIP3, leading to the suppression of the entire downstream signaling cascade. This inhibition is expected to result in decreased phosphorylation of Akt and its subsequent downstream targets, S6K and 4E-BP1.
Experimental Protocols
Cell Viability and Proliferation Assays
A fundamental first step in characterizing a kinase inhibitor is to determine its effect on cell viability and proliferation. Tetrazolium-based assays (e.g., MTT) or luciferase-based assays (e.g., CellTiter-Glo®) are commonly employed for this purpose.
Protocol: MTT Cell Viability Assay
This protocol assesses the metabolic activity of cells as an indicator of viability.[8][9]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Buparlisib (or other this compound analog)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Treatment: Prepare a serial dilution of Buparlisib in complete medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Remove the overnight medium from the cells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO) to the respective wells.[8][10]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[8][11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
| Cell Line | Cancer Type | PIK3CA Status | Buparlisib IC50 (µM) |
| MCF-7 | Breast Cancer | E545K Mutant | ~0.17 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >1 |
| PC-3 | Prostate Cancer | PTEN Null | ~0.5 |
| Jurkat | T-cell Leukemia | PTEN Null | ~0.3-0.5 |
| Note: IC50 values are approximate and can vary based on experimental conditions.[2][8][11] |
Western Blot Analysis of Pathway Modulation
To confirm that the observed effects on cell viability are due to the inhibition of the PI3K pathway, it is crucial to assess the phosphorylation status of key downstream proteins like Akt and S6K.
Protocol: Western Blot for p-Akt and p-S6K
Materials:
-
Cell lines and Buparlisib
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Buparlisib for a specified time (e.g., 1-24 hours).[11] Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[12] Determine the protein concentration of each sample using a BCA or Bradford assay.[12]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and heat at 95-100°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Expected Outcome: Treatment with Buparlisib should lead to a dose-dependent decrease in the phosphorylation of Akt at Ser473 and S6K at Thr389, while the total protein levels remain unchanged.[11][13]
Apoptosis Assay
Inhibition of the pro-survival PI3K/Akt pathway can induce apoptosis in cancer cells.[14] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cell lines and Buparlisib
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with Buparlisib as described for the Western blot protocol (e.g., for 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) is expected with increasing concentrations of Buparlisib.[14]
Troubleshooting and Considerations
-
Compound Solubility: Ensure the compound is fully dissolved in DMSO before preparing dilutions in cell culture medium to avoid precipitation.
-
Off-Target Effects: At higher concentrations, some PI3K inhibitors, including Buparlisib, have been reported to have off-target effects, such as inhibition of tubulin polymerization.[11][15] It is important to correlate phenotypic effects with on-target pathway inhibition at similar concentrations.
-
Cell Line Specificity: The sensitivity to PI3K inhibitors can vary significantly between cell lines due to their genetic background, such as the mutational status of PIK3CA and PTEN.[16][17]
-
Feedback Activation: Prolonged inhibition of the PI3K pathway can sometimes lead to feedback activation of other signaling pathways, such as the MAPK pathway, which can contribute to drug resistance.[11]
Conclusion
The this compound scaffold, exemplified by Buparlisib, represents a powerful tool for investigating the PI3K/Akt/mTOR signaling pathway. The cell-based assays detailed in this application note provide a robust framework for characterizing the mechanism of action and cellular effects of these inhibitors. By systematically evaluating target engagement, downstream pathway modulation, and phenotypic outcomes, researchers can gain valuable insights into the therapeutic potential of this important class of compounds.
References
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Institutes of Health. Available at: [Link]
-
Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. Available at: [Link]
-
Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. PubMed Central. Available at: [Link]
-
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]
-
Phosphorylation of Akt and S6K analysis with Western blot. ResearchGate. Available at: [Link]
-
Research update on the anticancer effects of buparlisib. National Institutes of Health. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. National Institutes of Health. Available at: [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health. Available at: [Link]
-
Pyrimidinylpiperazine. Wikipedia. Available at: [Link]
-
Buparlisib/BKM120 PI3 Kinase Therapy in B Cell and T Cell Non-Hodgkin Lymphoma (NHL) and Hodgkin Lymphoma (HL): Identification of Resistance Pathways and Biomarker Discovery. ASH Publications. Available at: [Link]
-
Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. American Association for Cancer Research. Available at: [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. Available at: [Link]
-
Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer: Rational for its testing in clinical trials. ASCO Publications. Available at: [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available at: [Link]
-
Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. National Institutes of Health. Available at: [Link]
-
PI3K/AKT/mTOR inhibitors in cancers. ResearchGate. Available at: [Link]
-
Cell Line–Specific Network Models of ER+ Breast Cancer Identify Potential PI3Kα Inhibitor Resistance Mechanisms and Drug Comb. AACR Journals. Available at: [Link]
-
Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. National Institutes of Health. Available at: [Link]
-
Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. PubMed Central. Available at: [Link]
-
Western Blotting using p70-S6K antibody?. ResearchGate. Available at: [Link]
-
PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. National Institutes of Health. Available at: [Link]
-
Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. National Institutes of Health. Available at: [Link]
-
PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. Available at: [Link]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available at: [Link]
-
The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines. MDPI. Available at: [Link]
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- 3. medchemexpress.com [medchemexpress.com]
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- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
Application Note: A Protocol for the Screening and Crystallization of 4-(piperazin-1-yl)pyrimidin-2-amine Salts for Pharmaceutical Development
Abstract
The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its bioavailability, stability, and manufacturability. For weakly basic compounds such as 4-(piperazin-1-yl)pyrimidin-2-amine, salt formation is a highly effective and widely adopted strategy to optimize these physicochemical properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and crystallization of pharmaceutical salts of this compound. We present a strategic workflow, detailed experimental protocols for both screening and preparative crystallization of hydrochloride and nitrate salts, and methods for solid-state characterization. The causality behind experimental choices is explained to provide a deeper understanding of the salt selection process, ensuring the development of a robust and optimal solid form for the API.
Introduction: The Rationale for Salt Formation
Many APIs emerging from discovery pipelines exhibit suboptimal physicochemical properties, such as poor aqueous solubility, which can hinder their development into effective drug products.[3] this compound, containing a basic piperazine moiety, is a prime candidate for salt formation. Converting the free base into a salt modifies the molecule's ionization state, which can profoundly influence its solid-state characteristics.
The primary goals of forming a salt of this compound include:
-
Enhanced Solubility and Dissolution Rate: Salt forms are generally more water-soluble than their corresponding free bases, which can lead to improved bioavailability.[4][5]
-
Improved Stability: Crystalline salts often exhibit greater physical and chemical stability, leading to longer shelf life and more consistent product performance.[4][6]
-
Enhanced Crystallinity: Salts may be easier to crystallize than the free form, which is advantageous for purification and handling during manufacturing.[4]
-
Polymorph Control: A well-chosen salt form can reduce the risk of polymorphism, where a compound exists in multiple crystalline forms with different properties.[7][8]
This guide outlines a logical, multi-phase approach, beginning with a broad screening process to identify promising salt candidates, followed by detailed protocols for crystallization and characterization.
Strategic Workflow for Salt Screening and Selection
A successful salt selection program is not a random search but a systematic process. The "cascade approach," where candidates are rigorously tested after passing specific gateway criteria, enhances efficiency by eliminating unviable forms early in the process.[3] The overall strategy involves generating a variety of salts, characterizing their properties, and selecting the optimal form for further development.
Caption: A strategic workflow for pharmaceutical salt screening and selection.
Experimental Protocols
3.1. Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (API) | Magnetic stirrer with heating plate |
| Hydrochloric acid (concentrated) | Analytical balance |
| Nitric acid (concentrated) | pH meter |
| Dimethyl sulfoxide (DMSO) | Vortex mixer |
| Deionized water | Centrifuge |
| Ethanol (anhydrous) | Optical Microscope |
| Isopropanol (IPA) | Powder X-ray Diffractometer (PXRD) |
| Acetonitrile (ACN) | Differential Scanning Calorimeter (DSC) |
| Tetrahydrofuran (THF) | Thermogravimetric Analyzer (TGA) |
| 24- or 96-well crystallization plates | Spatulas, vials, and standard glassware |
3.2. Protocol 1: General Salt Screening
Rationale: This protocol aims to rapidly screen a variety of pharmaceutically acceptable acids against the API in different solvent systems to identify which combinations yield crystalline material. The use of diverse solvents is critical as solvent polarity, hydrogen bonding capability, and volatility all influence nucleation and crystal growth.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., ethanol or a mixture like ethanol/water).
-
Prepare 0.1 M solutions of various counter-ion acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid) in the same solvent system.
-
-
Screening Experiment:
-
In the wells of a crystallization plate, combine 100 µL of the API stock solution with 100 µL of each counter-ion solution (1:1 molar ratio).
-
Prepare parallel plates using different solvent systems (e.g., IPA, ACN, THF) to assess solvent effects.
-
-
Crystallization Induction:
-
Slow Evaporation: Seal the plates with a breathable membrane and allow the solvent to evaporate slowly at room temperature.
-
Anti-Solvent Addition: To wells that remain clear, add a miscible anti-solvent (a solvent in which the salt is expected to be poorly soluble, like heptane for an ethanol solution) dropwise to induce precipitation.[8]
-
Cooling: Transfer plates to a 4°C refrigerator to induce crystallization for temperature-dependent solubilities.[8]
-
-
Observation and Analysis:
-
Visually inspect all wells under an optical microscope for the presence of crystalline material after 24, 48, and 72 hours.
-
Isolate any crystalline "hits" by centrifugation or filtration, wash with a small amount of anti-solvent, and air dry.
-
Perform initial characterization using Powder X-ray Diffraction (PXRD) to confirm crystallinity and identify unique patterns.
-
3.3. Protocol 2: Preparative Crystallization of Specific Salts
Rationale: The following protocols are based on established literature methods for generating high-quality, single crystals of the hydrochloride and nitrate salts of this compound, suitable for full characterization.[9][10] These serve as validated examples for scaling up promising hits from the initial screen.
3.3.1. Synthesis of 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I)
-
Combine 0.2 g of 1-(pyrimidin-2-yl)piperazine with 5 mL of concentrated hydrochloric acid in a small beaker.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature for 10 minutes.
-
Gently warm the mixture to 40°C (313 K) and continue stirring for an additional 10 minutes. A white precipitate should form.[9]
-
Collect the white precipitate and allow it to dry overnight in the open air.
-
To obtain high-quality crystals, dissolve the dried precipitate in a minimal amount of hot dimethyl sulfoxide (DMSO).
-
Allow the solution to cool to room temperature and evaporate slowly over several days. Colorless block-like crystals will form.[9]
3.3.2. Synthesis of 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II)
-
Combine 0.2 g of 1-(pyrimidin-2-yl)piperazine with 5 mL of concentrated nitric acid in a small beaker.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature for 10 minutes. A white precipitate will form immediately.[9]
-
Collect the white precipitate and allow it to dry overnight in the open air.
-
To obtain high-quality crystals, dissolve the dried precipitate in a minimal amount of deionized water.
-
Allow the solution to evaporate slowly at room temperature over several days. Colorless block-like crystals will form.[9]
Characterization of Crystalline Salts
Once a crystalline salt is obtained, comprehensive characterization is mandatory to confirm its identity, purity, and solid-state properties.[7][8] This data is essential for selecting the optimal salt form for development and for regulatory filings.[8]
Caption: Protonation of this compound to form the hydrochloride salt.
4.1. Key Analytical Techniques
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases.[11] Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint." PXRD is used to distinguish between different salts, polymorphs, and to assess material purity.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions or desolvation events, providing crucial information about the thermal stability of the salt.[13][14]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of water or solvent molecules in the crystal lattice (hydrates/solvates) and determining the decomposition temperature of the material.[12][14]
4.2. Comparative Data for Synthesized Salts
The following table summarizes the key properties of the hydrochloride and nitrate salts as determined by Yamuna et al., providing a benchmark for characterization.[9][10][15]
| Property | 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I) | 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II) |
| Molecular Formula | C₈H₁₃N₄⁺·Cl⁻ | C₈H₁₃N₄⁺·NO₃⁻ |
| Appearance | Colorless blocks | Colorless blocks |
| Melting Point | > 563 K (> 290 °C) | 463–470 K (190–197 °C) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
Conclusion
The formation of crystalline salts is a cornerstone of modern pharmaceutical development for optimizing the properties of APIs like this compound. A systematic approach, combining rational screening with detailed, multi-technique characterization, is paramount for success. The protocols and strategies outlined in this application note provide a robust framework for identifying and producing a stable, soluble, and manufacturable salt form. By following these guidelines, researchers can mitigate risks later in development and accelerate the journey from a promising molecule to a viable drug product.[7][16]
References
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Crysforma. (n.d.). Salt screening. Available at: [Link]
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Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Available at: [Link]
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Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Available at: [Link]
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Syngene International Ltd. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]
-
Kumar, L., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Available at: [Link]
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Pharma Inventor Inc. (n.d.). Co-Crystal & Salt Screening. Available at: [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Available at: [Link]
-
ResearchGate. (2025). Characterisation of salts of drug substances. Available at: [Link]
-
MDPI. (n.d.). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available at: [Link]
-
Stahl, P.H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. Available at: [Link]
-
Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Available at: [Link]
-
MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Available at: [Link]
-
ResearchGate. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available at: [Link]
-
PubMed. (2014). Crystal Structures of 4-(pyrimidin-2-yl)piperazin-1-ium Chloride and 4-(pyrimidin-2-yl)piperazin-1-ium Nitrate. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available at: [Link]
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Application Notes and Protocols for the Investigation of 4-(Piperazin-1-yl)pyrimidin-2-amine Derivatives in Neurological Disorder Research
For: Researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction: A Privileged Scaffold for Modulating Neuromodulatory Systems
The 4-(piperazin-1-yl)pyrimidin-2-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in engaging with a variety of key targets within the central nervous system (CNS). Derivatives of this core structure have shown significant potential in the study and potential treatment of a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.[1][2][3] Their therapeutic promise stems from their ability to modulate critical neurotransmitter systems, primarily the serotonergic and dopaminergic pathways, which are fundamental to mood, cognition, and motor control.[2][3] Furthermore, certain derivatives have exhibited activity against other targets implicated in neurodegeneration, such as γ-secretase.[4]
This guide provides an in-depth exploration of the application of this compound derivatives in neurological research. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to effectively synthesize, characterize, and evaluate these compounds in relevant preclinical models. We will delve into the causal reasoning behind experimental choices, present detailed, step-by-step methodologies for key assays, and provide a framework for interpreting the generated data.
I. Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common and effective strategy is the nucleophilic substitution reaction between a pyrimidine core and a piperazine derivative. The following protocol outlines a general method for the synthesis of this class of compounds.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a two-step synthesis starting from a substituted thiophene chalcone, which is first cyclized to a pyrimidine thiol, followed by methylation and subsequent reaction with a desired piperazine derivative.
Step 1: Synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiol
-
Dissolve the starting thiophene substituted chalcone in a suitable solvent such as ethanol.
-
Add thiourea and potassium hydroxide to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the mixture to precipitate the pyrimidine-2-thiol product.
-
Filter, wash with water, and dry the solid product.
Step 2: Synthesis of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine
-
Suspend the pyrimidine-2-thiol in a suitable solvent like methanol or ethanol.
-
Add methyl iodide and a base such as sodium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the 2-(methylsulfanyl)pyrimidine intermediate.
Step 3: Synthesis of 4-substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine
-
Dissolve the 2-(methylsulfanyl)pyrimidine intermediate and the desired N-substituted piperazine in a high-boiling point solvent like dry ethanol or dimethylformamide (DMF).[5]
-
Add a catalytic amount of a base, such as potassium hydroxide.[5]
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.[5]
-
After completion, pour the reaction mixture into crushed ice to precipitate the final product.[5]
-
Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[5]
Rationale: This synthetic route is widely applicable and allows for the introduction of diverse substituents on both the pyrimidine and piperazine rings, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. The choice of solvent and base in the final step is crucial for achieving good yields and purity.
II. In Vitro Characterization: Target Engagement and Functional Activity
The initial characterization of novel this compound derivatives involves determining their binding affinity for specific CNS targets and assessing their functional effects (e.g., agonist, antagonist, or inhibitor).
A. Serotonergic System Modulation
Many derivatives of this scaffold show high affinity for serotonin receptors, particularly the 5-HT1A subtype, and the serotonin transporter (SERT), making them potential antidepressants and anxiolytics.[6]
This protocol determines the binding affinity of test compounds for the human serotonin transporter (hSERT) using a competitive binding assay with a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing hSERT.
-
[³H]-Citalopram (radioligand).
-
Fluoxetine (a known SERT inhibitor for determining non-specific binding).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-hSERT cells to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of fluoxetine (10 µM final concentration) for non-specific binding.
-
50 µL of [³H]-Citalopram (at a concentration near its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: This assay provides a quantitative measure of the affinity of the test compounds for SERT, a primary target for many antidepressant drugs. The use of a well-characterized radioligand and a specific competitor ensures the accuracy and reliability of the results.
This functional assay measures the ability of test compounds to inhibit the uptake of serotonin into cells expressing the serotonin transporter.
Materials:
-
HEK-293 cells stably expressing hSERT.
-
[³H]-Serotonin (5-HT).
-
Citalopram (a selective serotonin reuptake inhibitor, SSRI).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate HEK-293-hSERT cells in 96-well plates and allow them to adhere overnight.
-
Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or citalopram (positive control) for 20 minutes at 37°C.[7]
-
Initiate uptake by adding [³H]-5-HT (final concentration ~10 nM) to each well.
-
Incubate for 15 minutes at 37°C.[7]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Measurement:
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Determine the percentage of inhibition of [³H]-5-HT uptake for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Rationale: This assay provides a direct measure of the functional activity of the compounds as SERT inhibitors, which is a key mechanism of action for SSRI antidepressants.
B. Dopaminergic System Modulation
Derivatives of this scaffold have also been identified as potent ligands for dopamine D2 and D3 receptors, suggesting their potential as antipsychotic agents.[2][3]
This protocol is similar to the SERT binding assay but uses a D2 receptor-specific radioligand.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone or [³H]-Raclopride (radioligand).
-
Haloperidol (a D2 antagonist for non-specific binding).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[8]
Procedure: The procedure is analogous to Protocol 2, with the substitution of D2 receptor-expressing membranes, [³H]-Spiperone as the radioligand, and haloperidol to define non-specific binding.[8]
Rationale: This assay quantifies the affinity of the compounds for the D2 receptor, a primary target for antipsychotic medications. High affinity suggests a potential for modulating dopamine signaling.
C. Modulation of γ-Secretase Activity for Alzheimer's Disease Research
Some piperazinyl pyrimidine derivatives have been investigated as γ-secretase modulators, which are of interest for the treatment of Alzheimer's disease by altering the production of amyloid-β (Aβ) peptides.[4]
This assay measures the enzymatic activity of γ-secretase by detecting the cleavage of a fluorescently labeled substrate.
Materials:
-
Cell lysates or purified membranes containing γ-secretase.
-
A fluorogenic γ-secretase substrate (e.g., a peptide sequence from the amyloid precursor protein (APP) C-terminus flanked by a fluorophore and a quencher).[9]
-
A known γ-secretase inhibitor (e.g., L-685,458) as a positive control.
-
Test compounds.
-
Assay buffer.
-
Black 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Assay Setup:
-
In a black 96-well plate, add the γ-secretase-containing cell lysate or membranes.
-
Add the test compound at various concentrations or the positive control inhibitor.
-
Pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate at 37°C, protecting from light.
-
-
Fluorescence Measurement:
-
Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescence signal.[9]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the IC50 value for the inhibition of γ-secretase activity.
-
Rationale: This cell-free assay directly measures the effect of the compounds on the enzymatic activity of γ-secretase, providing a clear indication of their potential to modulate Aβ production.
III. In Vivo Evaluation: Assessing Therapeutic Potential in Animal Models
Promising compounds identified in vitro should be further evaluated in vivo to assess their pharmacokinetic properties, efficacy in relevant animal models of neurological disorders, and potential side effects.
A. Models for Antidepressant and Anxiolytic Activity
The FST is a widely used behavioral test to screen for potential antidepressant activity.
Materials:
-
Male Sprague-Dawley or Wistar rats.[10]
-
A cylindrical container (40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Test compounds and vehicle control.
-
A standard antidepressant (e.g., imipramine) as a positive control.
Procedure:
-
Pre-test Session (Day 1):
-
Test Session (Day 2):
-
Administer the test compound, vehicle, or positive control at appropriate doses and time points before the test.
-
24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.[11]
-
Record the duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute session.
-
-
Data Analysis:
-
Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.
-
Rationale: The immobility displayed by the rats is interpreted as a state of behavioral despair. Antidepressant compounds are expected to increase active escape-oriented behaviors (swimming and climbing) and reduce the duration of immobility.
The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.[10][12]
Materials:
-
Mice or rats.
-
An elevated plus-shaped maze with two open arms and two enclosed arms.
-
Video tracking software.
-
Test compounds and vehicle control.
-
A standard anxiolytic (e.g., diazepam) as a positive control.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound, vehicle, or positive control at appropriate doses and time points before placing the animal in the maze.
-
Test:
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters in the test compound group compared to the vehicle group indicates an anxiolytic-like effect.
-
Rationale: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.
B. In Vivo Neurochemical Monitoring
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a compound.[13]
Materials:
-
Rats or mice with a surgically implanted microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex, striatum).
-
Microdialysis probes.
-
A perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.[14]
-
Test compounds.
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to ensure stable neurotransmitter levels.
-
-
Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the test compound and vehicle groups.
-
Rationale: This technique provides dynamic information about how a compound alters neurotransmitter release and metabolism in real-time in the living brain, offering a direct link between drug administration and neurochemical changes.
IV. Neurotoxicity Assessment
It is crucial to evaluate the potential neurotoxicity of any new CNS-active compound early in the drug discovery process.
Protocol 9: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for in vitro neurotoxicity screening.[15][16][17]
Materials:
-
SH-SY5Y cells.
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kits).
-
Reagents for assessing oxidative stress (e.g., DCFH-DA for reactive oxygen species).
-
Reagents for assessing mitochondrial membrane potential (e.g., TMRM).[18]
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate plates. For a more neuron-like phenotype, cells can be differentiated using retinoic acid.
-
Expose the cells to a range of concentrations of the test compound for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT assay to measure metabolic activity or an LDH assay to measure membrane integrity.
-
Determine the IC50 value for cytotoxicity.
-
-
Assessment of Oxidative Stress:
-
Load the cells with DCFH-DA and measure the fluorescence to quantify intracellular reactive oxygen species (ROS) production.
-
-
Assessment of Mitochondrial Function:
-
Stain the cells with TMRM and measure the fluorescence to assess changes in mitochondrial membrane potential. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[18]
-
-
Data Analysis:
-
Compare the results from the treated cells with those from untreated control cells. Significant changes in these parameters indicate potential neurotoxicity.
-
Rationale: This multi-parametric approach provides a comprehensive in vitro assessment of the potential neurotoxic liabilities of the compounds, guiding the selection of candidates with a favorable safety profile for further development.
V. Data Presentation and Interpretation
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays.
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | hSERT | hD2 Receptor | hD3 Receptor | 5-HT1A Receptor |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Reference 1 (e.g., Fluoxetine) | ||||
| Reference 2 (e.g., Haloperidol) |
Table 2: In Vitro Functional Activities (IC50, nM) of this compound Derivatives
| Compound | SERT Uptake Inhibition | MAO-A Inhibition | γ-Secretase Inhibition | Cytotoxicity (SH-SY5Y) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Reference 1 (e.g., Citalopram) | ||||
| Reference 2 (e.g., Moclobemide) |
Note: The data in these tables should be populated with experimentally determined values.
VI. Visualization of Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.
Caption: Serotonergic signaling modulation by this compound derivatives.
Caption: Dopaminergic D2 receptor signaling antagonism.
Experimental Workflows
Sources
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Application Notes & Protocols for In Vivo Experimental Design with Buparlisib (BKM120)
Introduction: Rationale and Scientific Context
4-(piperazin-1-yl)pyrimidin-2-amine, widely known in scientific literature as Buparlisib or BKM120, is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, β, γ, and δ), which are critical components of the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[2][4][5] This pathway is a central regulator of cellular processes including proliferation, survival, growth, and motility.[6] Its hyperactivation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common oncogenic driver in a multitude of human cancers.[3][7]
The profound involvement of the PI3K pathway in tumorigenesis makes it a highly attractive target for cancer therapy.[7][8] Buparlisib was developed to pharmacologically inhibit this pathway, thereby arresting tumor growth and inducing apoptosis.[1][9] Its ability to penetrate the blood-brain barrier further extends its potential application to central nervous system (CNS) malignancies.[10][11][12][13]
These application notes provide a detailed framework for designing and executing in vivo experiments to evaluate the anti-tumor efficacy of Buparlisib. The protocols herein are synthesized from established preclinical studies and are designed to ensure scientific rigor, reproducibility, and robust data generation for researchers in oncology and drug development.
Mechanism of Action: PI3K Pathway Inhibition
Buparlisib exerts its anti-tumor effects by blocking the catalytic activity of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream kinases, most notably AKT. By suppressing this cascade, Buparlisib effectively downregulates the activity of mTOR and other downstream effectors, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[4][8]
Caption: Buparlisib inhibits PI3K, blocking the downstream AKT/mTOR signaling pathway.
Part 1: Preclinical In Vivo Experimental Design
A robust in vivo study design is paramount for accurately assessing the therapeutic potential and liabilities of Buparlisib. The following sections detail critical considerations, from model selection to endpoint analysis.
Animal Model Selection
The choice of animal model is dictated by the primary research question. Human tumor xenografts in immunodeficient mice (e.g., BALB/c nude, NOD/SCID) are standard for evaluating direct anti-tumor efficacy.
-
Subcutaneous Xenografts: Ideal for initial efficacy screening, ease of tumor measurement, and pharmacodynamic (PD) studies. Cell lines with known PIK3CA mutations or PTEN loss (e.g., U87 glioblastoma, MCF-7 breast cancer) are highly recommended to test the hypothesis of pathway-dependent sensitivity.[1][12]
-
Orthotopic Xenografts: Provide a more clinically relevant tumor microenvironment. For instance, intracranial injection of glioblastoma cells (e.g., U87, patient-derived xenografts) is essential for evaluating efficacy against brain tumors, leveraging Buparlisib's blood-brain barrier penetration.[10][12][14]
-
Patient-Derived Xenografts (PDX): Offer the highest clinical relevance by preserving the heterogeneity of the original patient tumor. PDX models are invaluable for predicting clinical response and investigating biomarkers of sensitivity or resistance.[10][12]
Dosing, Formulation, and Administration
Formulation: Buparlisib for preclinical oral administration can be formulated in a vehicle of NMP/PEG300 (10/90, v/v) .[1]
-
Preparation: First, dissolve the Buparlisib powder in N-Methyl-2-pyrrolidone (NMP) with sonication to ensure complete dissolution. Then, add the remaining volume of Polyethylene glycol 300 (PEG300). Prepare fresh solutions for each day of dosing to ensure stability.[1]
Dosing and Administration:
-
Route: Oral gavage is the standard route, mimicking the clinical administration of this orally available drug.[1][9][15]
-
Dose Range: Preclinical studies have demonstrated efficacy at doses ranging from 30 mg/kg to 60 mg/kg daily .[12][16] A dose-response study is recommended to establish the optimal therapeutic window.
-
Schedule: Continuous, once-daily administration is typical.[2][10] Treatment should commence once tumors are established and palpable (e.g., 50-150 mm³ for subcutaneous models).
Study Groups and Controls
A well-controlled study is essential for unambiguous interpretation of results.
| Group # | Treatment Group | Description | Rationale |
| 1 | Vehicle Control | Animals receive the formulation vehicle only (e.g., NMP/PEG300) on the same schedule as treated groups. | Establishes the baseline tumor growth rate and controls for any effects of the vehicle or the gavage procedure. |
| 2 | Buparlisib (Low Dose) | Animals receive Buparlisib at a lower, potentially sub-optimal dose (e.g., 30 mg/kg/day). | Helps to establish a dose-response relationship for both efficacy and toxicity. |
| 3 | Buparlisib (High Dose) | Animals receive Buparlisib at a higher, potentially optimal dose (e.g., 60 mg/kg/day). | Aims to achieve maximal therapeutic effect. |
| 4 | Positive Control (Optional) | Animals receive a standard-of-care agent for the specific cancer model being studied. | Benchmarks the efficacy of Buparlisib against a clinically relevant comparator. |
Monitoring and Endpoint Analysis
Efficacy Endpoints:
-
Tumor Volume: For subcutaneous models, measure tumors 2-3 times per week using digital calipers. Volume (mm³) = (Length × Width²)/2.
-
Survival: For orthotopic or metastatic models, the primary endpoint is overall survival. This is also a key secondary endpoint for subcutaneous models.
-
Tumor Weight: At the end of the study, tumors should be excised and weighed.
-
Imaging: For orthotopic models (e.g., glioblastoma), imaging modalities like MRI can be used to monitor tumor growth in vivo.[10][12]
Pharmacodynamic (PD) Endpoints:
-
Target Inhibition: Collect tumor tissue and/or surrogate tissues at specified time points post-dose (e.g., 2, 6, 24 hours) to assess pathway inhibition. Western blotting for phosphorylated AKT (p-Akt Ser473) is the gold-standard readout for Buparlisib's on-target activity.[1][12] A significant reduction in p-Akt relative to total Akt confirms target engagement.
Toxicity and Safety Monitoring:
-
Body Weight: Monitor animal body weight 2-3 times per week. A sustained loss of >15-20% is a common humane endpoint.
-
Clinical Observations: Daily cage-side observations for signs of distress, such as changes in posture, activity, or grooming.
-
Known Toxicities: Be vigilant for clinical signs related to known Buparlisib toxicities, such as hyperglycemia and mood alterations (observed in humans as anxiety/depression).[2][17] While difficult to assess in rodents, abnormal behaviors should be noted.
Part 2: Detailed Experimental Protocols
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture the selected cancer cell line (e.g., U87) under standard conditions. Harvest cells during the logarithmic growth phase and ensure >90% viability via Trypan Blue exclusion.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 × 10⁷ cells/mL. Subcutaneously inject 100 µL (5-10 × 10⁶ cells) into the right flank of each 6-8 week old female athymic nude mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements once tumors are visible.
-
Randomization: When the average tumor volume reaches ~100 mm³, randomize animals into the study groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
-
Treatment Administration: Prepare Buparlisib or vehicle daily. Administer via oral gavage once daily at the specified dose. Record the time of dosing each day.
-
Data Collection:
-
Measure tumor volume and body weight three times per week.
-
Perform daily clinical observations.
-
-
Study Termination: The study can be terminated when:
-
The mean tumor volume in the control group reaches a predetermined endpoint (e.g., 1500-2000 mm³).
-
Individual animals reach humane endpoints (e.g., tumor ulceration, >20% body weight loss).
-
-
Tissue Collection: At termination, euthanize animals. Excise, weigh, and photograph tumors. A portion of the tumor should be flash-frozen in liquid nitrogen for PD analysis (Western blot) and another portion fixed in formalin for histology (IHC).
Protocol: Western Blot for p-Akt (Pharmacodynamic Analysis)
-
Sample Preparation: Euthanize mice at a predetermined time after the final dose (e.g., 2 hours for Cmax effect). Rapidly excise tumors and flash-freeze.
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-Akt signal to total Akt signal.
Caption: General experimental workflow for a subcutaneous xenograft efficacy study.
Conclusion
Buparlisib (this compound) is a well-characterized pan-PI3K inhibitor with demonstrated anti-tumor activity in a range of preclinical models. A successful in vivo evaluation hinges on a meticulously planned experimental design that incorporates a clinically relevant animal model, appropriate dosing and formulation, and robust endpoint analysis. Key to validating its mechanism of action in vivo is the confirmation of target engagement through the suppression of p-Akt in tumor tissue. While showing promise, investigators must remain mindful of its toxicity profile, ensuring rigorous monitoring of animal welfare throughout the study. These guidelines provide a comprehensive starting point for researchers to rigorously evaluate the therapeutic potential of Buparlisib in their models of interest.
References
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Joo, E. et al. (2021). Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. Scientific Reports. Available at: [Link]
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El-Gazzar, A. et al. (2020). PI3K/mTOR inhibition can impair tumor invasion and metastasis in vivo despite a lack of antiproliferative action in vitro: implications for targeted therapy. BMC Cancer. Available at: [Link]
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Ando, Y. et al. (2014). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science. Available at: [Link]
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Breastcancer.org. (2016). Study Finds Side Effects of Experimental Buparlisib Too Toxic. Available at: [Link]
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Gao, C. et al. (2021). A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment. Cancer Medicine. Available at: [Link]
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Vitiello, P. P. et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. Available at: [Link]
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Mayer, I. A. et al. (2017). A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. Breast Cancer Research and Treatment. Available at: [Link]
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Maira, S. M. et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics. Available at: [Link]
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Doi, T. et al. (2014). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science. Available at: [Link]
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Liu, N. et al. (2019). Research update on the anticancer effects of buparlisib. Oncology Letters. Available at: [Link]
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van der Meulen, E. G. et al. (2018). Buparlisib is a brain penetrable pan-PI3K inhibitor. Scientific Reports. Available at: [Link]
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Vanhaesebroeck, B. et al. (2017). Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. Cancer Discovery. Available at: [Link]
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Pistilli, B. et al. (2019). Benefits Versus Risk Profile of Buparlisib for the Treatment of Breast Cancer. Expert Opinion on Investigational Drugs. Available at: [Link]
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Netland, I. A. et al. (2016). Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats. Journal of Neuro-Oncology. Available at: [Link]
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Speranza, M. C. et al. (2018). BKM-120 treatment blocks glioma growth and invasion in vivo. ResearchGate. Available at: [Link]
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Ebrahimi, S. et al. (2020). PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Clinical Oncology News. (2017). Buparlisib Improves PFS, But Toxicity Is Concerning. Available at: [Link]
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Wang, Y. et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Yurttaş, L. et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Wen, P. Y. et al. (2018). Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial. Journal of Clinical Oncology. Available at: [Link]
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Wikipedia. (2023). Buparlisib. Available at: [Link]
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Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, G. et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Van der Mey, M. et al. (2022). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Liu, Y. et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. Available at: [Link]
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Wang, Y. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Yurttaş, L. et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Quantification of 4-(piperazin-1-yl)pyrimidin-2-amine
Introduction: The Analytical Imperative for 4-(piperazin-1-yl)pyrimidin-2-amine
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety. This structural motif is common in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. As such, the accurate and precise quantification of this molecule is critical throughout the drug development lifecycle, from pharmacokinetic studies in biological matrices to quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]
The choice of an analytical technique is dictated by the specific requirements of the measurement, including the concentration range of the analyte, the complexity of the sample matrix, and the desired throughput. This guide will detail three robust methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for routine analysis and quality control of the pure substance or formulated product.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and selective quantification in complex biological matrices such as plasma.[6][7][8]
-
UV-Vis Spectrophotometry: A simple, rapid method suitable for preliminary analysis or for the quantification of higher concentrations of the pure compound.[9][10]
Each section will provide a comprehensive protocol, an explanation of the underlying scientific principles, and guidance on method validation.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is an ideal technique for the separation and quantification of moderately polar compounds like this compound.[11][12] The method described below utilizes a C18 stationary phase to retain the analyte, which is then eluted using a polar mobile phase. Detection is achieved by monitoring the UV absorbance of the pyrimidine chromophore.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
0.45 µm syringe filters (e.g., PTFE)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic acid in Water | Formic acid provides protons to improve peak shape for the basic amine functional groups. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency for this type of analyte. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution ensures that the analyte is eluted with a good peak shape and allows for the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection Wavelength | ~243 nm | Pyrimidine and its derivatives are known to have strong UV absorbance around this wavelength. The optimal wavelength should be confirmed by scanning the UV spectrum of the analyte.[13][14] |
4. Preparation of Solutions:
-
Diluent: Methanol/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
5. Method Validation: The method should be validated according to ICH Q2(R2) guidelines.[2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: A linear relationship between the concentration and the peak area should be established over the intended range. A correlation coefficient (r²) of ≥0.999 is typically desired.
-
Accuracy: The closeness of the measured value to the true value, determined by spike-recovery studies at multiple concentration levels.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should typically be ≤2%.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Specificity | No interference at analyte retention time |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[6][7][8][15] This method involves a simple protein precipitation step for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for bioanalytical quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 4-(piperazin-1-yl-d8)pyrimidin-2-amine (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control human plasma (or other relevant biological matrix)
2. Instrumentation:
-
UPLC or HPLC system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
3. LC-MS/MS Conditions:
| Parameter | Condition | Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter column with smaller particles allows for rapid separation suitable for high-throughput analysis. |
| Mobile Phase A | 0.1% Formic acid in Water | |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 3 minutes | A fast gradient is sufficient for separating the analyte from matrix components in a clean extract. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The basic nitrogen atoms in the piperazine and pyrimidine rings are readily protonated. |
| MRM Transitions | To be determined by infusion | Precursor ion ([M+H]⁺) to a specific product ion will be monitored for both the analyte and the internal standard. |
| Collision Energy | To be optimized | The energy required to fragment the precursor ion into the desired product ion needs to be determined experimentally. |
4. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
5. Method Validation: Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA or EMA. The parameters are similar to HPLC-UV but with a focus on matrix effects.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |
| Recovery | Consistent and reproducible |
Method 3: Quantification by UV-Vis Spectrophotometry
This method is a simple and cost-effective technique for the quantification of this compound in bulk or in simple formulations without significant interfering excipients.[9][10] The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Detailed Protocol: UV-Vis Spectrophotometry
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (spectroscopic grade) or 0.1 M HCl
2. Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
3. Method:
-
Determination of λmax: Prepare a dilute solution of the analyte in the chosen solvent (e.g., 10 µg/mL in methanol). Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) from a stock solution. Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in the same solvent to obtain an absorbance value within the range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.
4. Validation: The spectrophotometric method should also be validated for linearity, accuracy, and precision as per ICH guidelines.[10]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
Conclusion
The choice of analytical method for the quantification of this compound is contingent on the specific application. For routine quality control of the bulk drug, the HPLC-UV method offers a balance of performance and accessibility. For trace-level quantification in complex biological fluids, the LC-MS/MS method provides unparalleled sensitivity and selectivity. The UV-Vis spectrophotometric method serves as a rapid and straightforward tool for the analysis of higher concentration samples. The protocols provided herein are robust starting points that must be fully validated for their intended use to ensure data integrity and regulatory compliance.
References
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2022. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022. Available from: [Link]
-
Pharma Knowledge Centre. ICH Q2 Validation of Analytical Procedures. 2023. Available from: [Link]
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Organic and Medicinal Chemistry Letters. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. 2014. Available from: [Link]
-
ResearchGate. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. 2014. Available from: [Link]
-
Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. 2004. Available from: [Link]
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ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). 2007. Available from: [Link]
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Methods in Molecular Biology. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. 2016. Available from: [Link]
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ResearchGate. Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. 2014. Available from: [Link]
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Chemical Research in Toxicology. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. 1995. Available from: [Link]
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AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Available from: [Link]
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Journal of the American Chemical Society. The Ultraviolet Absorption Spectra of Pyrimidines and Purines1. 1949. Available from: [Link]
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Neliti. Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. 2022. Available from: [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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Biomedical Chromatography. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. 2019. Available from: [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 4-(piperazin-1-yl)pyrimidin-2-amine
Introduction: The Chemical Rationale for 4-(piperazin-1-yl)pyrimidin-2-amine in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, with pyrimidine and piperazine moieties being particularly prominent in the design of bioactive molecules.[1][2] The pyrimidine ring is a fundamental component of nucleobases, granting it the potential to interact with essential cellular machinery like enzymes and nucleic acids.[3] The piperazine scaffold is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and biological activity.[1]
The compound this compound represents a strategic amalgamation of these two pharmacophores. This structural design is predicated on the hypothesis that the pyrimidine core can serve as a recognition element for microbial targets, while the piperazine moiety can be tailored to optimize potency, selectivity, and drug-like properties. Numerous studies have demonstrated that derivatives of pyrimidine-piperazine exhibit significant antimicrobial activity against a spectrum of pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound and its analogues in antimicrobial research. It provides not only detailed, step-by-step protocols for the initial screening and characterization of this compound but also elucidates the scientific principles underpinning these experimental choices.
Part 1: Initial Screening for Antimicrobial Activity
The primary objective of the initial screening phase is to ascertain the breadth and potency of the compound's antimicrobial activity. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[5][6] It allows for the simultaneous testing of multiple concentrations against different microbial strains in a 96-well microtiter plate format, making it efficient for screening purposes.
Causality of Experimental Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of non-fastidious bacteria as its composition is standardized to ensure reproducibility and contains controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) which can influence the activity of certain antimicrobial agents.
-
0.5 McFarland Standard: Standardizing the initial inoculum density is critical for the reproducibility of MIC results. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, ensuring a consistent starting bacterial load.[7]
-
Serial Two-Fold Dilutions: This allows for a systematic and logarithmic assessment of the compound's potency, which is standard practice in antimicrobial susceptibility testing.
-
Controls: The inclusion of a growth control (no compound), sterility control (no bacteria), and a positive control (a known antibiotic) are essential for validating the assay's integrity.[5]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Compound Dilution:
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add a specific volume of the compound stock solution to the first column of wells to achieve the highest desired concentration, and perform serial two-fold dilutions across the plate.
-
The final volume in each well after inoculation should be 200 µL.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well, except for the sterility control wells.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Data Presentation: Hypothetical MIC Data
The results of the MIC assay should be tabulated for clear comparison across different microbial strains.
| Test Microorganism | Gram Stain | Hypothetical MIC of this compound (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 8 | Vancomycin | 1 |
| Methicillin-resistant S. aureus (MRSA) BAA-1717 | Positive | 16 | Vancomycin | 1 |
| Escherichia coli ATCC 25922 | Negative | 64 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | Ciprofloxacin | 0.25 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 32 | Fluconazole | 0.5 |
Part 2: Assessing Selectivity and Cytotoxicity
A critical aspect of drug development is to ensure that the compound is selectively toxic to microbial cells with minimal effects on host mammalian cells. Cytotoxicity assays are therefore an indispensable step in the evaluation of any potential antimicrobial agent.[5][8][9]
Experimental Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Causality of Experimental Choices:
-
Cell Line Selection: The choice of cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) provides a model system to assess the compound's general toxicity to human cells.
-
Serum-Free Media during MTT incubation: Serum can contain dehydrogenases that may interfere with the MTT reduction, leading to inaccurate results.
-
Solubilization Agent: The formazan crystals are insoluble in water and must be dissolved in a solvent like DMSO to allow for spectrophotometric quantification.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a 96-well plate with a mammalian cell line at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation: Hypothetical Cytotoxicity Data
The results are typically presented as the concentration that inhibits 50% of cell viability (IC₅₀).
| Cell Line | Exposure Time (hours) | Hypothetical IC₅₀ of this compound (µM) |
| HEK293 | 24 | >100 |
| HepG2 | 24 | 85 |
The Selectivity Index (SI) can then be calculated to quantify the compound's therapeutic window: SI = IC₅₀ (mammalian cells) / MIC (microbial cells) A higher SI value is indicative of greater selectivity for the microbial target.
Part 3: Elucidating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its further development. This involves determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and identifying its specific cellular target.
Experimental Protocol 3: Time-Kill Curve Assay
The time-kill assay provides information on the rate and extent of bacterial killing over time.[7][11] This helps to classify the compound as either bactericidal or bacteriostatic. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Test Setup:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate all tubes with the prepared bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the resulting colonies to determine the CFU/mL at each time point.
-
Visualization of Experimental Workflows
Caption: General workflow for the antimicrobial evaluation of a novel compound.
Hypothetical Mechanism of Action Pathway
Pyrimidine derivatives have been known to interfere with various cellular processes, including pyrimidine metabolism which is essential for DNA and RNA synthesis.[12] One plausible mechanism of action for a pyrimidine-based compound is the inhibition of a key enzyme in this pathway.
Caption: Hypothetical inhibition of bacterial DHODH by the test compound.
Conclusion and Future Directions
The presented application notes provide a foundational framework for the initial antimicrobial evaluation of this compound and its analogues. The protocols for MIC determination, cytotoxicity assessment, and time-kill analysis are robust methods to establish a preliminary profile of the compound's efficacy and safety. Positive outcomes from these initial studies, such as potent MIC values against clinically relevant pathogens and a high selectivity index, would warrant progression to more advanced preclinical studies. These would include in vivo efficacy studies in animal infection models, further mechanism of action studies to confirm the molecular target, and an assessment of the potential for resistance development. The strategic combination of the pyrimidine and piperazine scaffolds holds considerable promise in the ongoing search for the next generation of antimicrobial agents.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Wenzel, T. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Available at: [Link]
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Texas Tech University Health Sciences Center. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
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UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Lumen Learning. (n.d.). Current Strategies for Antimicrobial Discovery. Microbiology. Available at: [Link]
-
Butler, M. S., & Cooper, M. A. (2012). Screening strategies to identify new antibiotics. Current Drug Targets, 13(3), 373–387. Available at: [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]
-
Fang, L., et al. (2016). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 6(84), 80934-80941. Available at: [Link]
-
Wright, G. D. (2016). Strategies for the discovery of new antibiotics. Expert Opinion on Drug Discovery, 11(2), 117-127. Available at: [Link]
-
Hughes, D., & Andersson, D. I. (2017). Evolutionary consequences of drug resistance: shared principles and divergent trajectories. Nature Reviews Genetics, 18(2), 115-126. Available at: [Link]
-
Koul, M., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–339. Available at: [Link]
-
Yildiz, I., et al. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 962-968. Available at: [Link]
-
National Institutes of Health. (n.d.). Antibiotics Growth Assay (Kill Curve). Protocol Exchange. Available at: [Link]
-
Lee, J. H., et al. (2020). A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics. PLoS ONE, 15(8), e0237396. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. Molecules, 26(8), 2325. Available at: [Link]
-
ResearchGate. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available at: [Link]
-
Semantic Scholar. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
Der Pharma Chemica. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Available at: [Link]
-
Wei, Y., et al. (2022). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. Frontiers in Microbiology, 13, 869930. Available at: [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Available at: [Link]
-
AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Available at: [Link]
-
PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Available at: [Link]
-
PubMed Central. (2018). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Available at: [Link]
-
ResearchGate. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available at: [Link]
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- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
The primary and most direct route to synthesizing the target compound and its analogues is through the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitably substituted chloropyrimidine with piperazine. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide will provide in-depth troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the yield of the SNAr reaction between 2,4-dichloropyrimidine and piperazine?
Answer:
Low yields in this synthesis are a common issue and can typically be attributed to one or more of the following factors:
-
Formation of Bis-substituted Byproduct: The most significant contributor to low yields of the desired mono-substituted product is the formation of the 1,4-bis(4-chloropyrimidin-2-yl)piperazine byproduct. Since piperazine has two nucleophilic secondary amine groups, it can react with two molecules of the chloropyrimidine.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical. The reaction may not be proceeding to completion, or side reactions may be favored under your current conditions.
-
Purity of Starting Materials: Impurities in either the chloropyrimidine or piperazine can inhibit the reaction or lead to unwanted side products.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
FAQ 2: How can I minimize the formation of the 1,4-bis-substituted piperazine byproduct?
Answer:
Minimizing the formation of the bis-substituted byproduct is the most critical aspect of optimizing this synthesis. Here are the primary strategies:
-
Adjusting Stoichiometry: Using a large excess of piperazine can statistically favor the mono-substitution. The unreacted piperazine can be removed during aqueous workup.
Piperazine Equivalents Expected Outcome 1.1 - 1.5 Significant formation of bis-substituted byproduct is likely. 3 - 5 Mono-substitution is favored. This is a good starting point for optimization. > 5 Further increases may offer diminishing returns and complicate purification due to the large amount of piperazine. However, for particularly reactive pyrimidines, this may be necessary. Table 1: Effect of Piperazine Stoichiometry on Product Distribution.
-
Use of a Mono-protected Piperazine: This is the most robust method to prevent bis-substitution. N-tert-butoxycarbonyl (Boc) piperazine is commonly used. The Boc group protects one of the amine functionalities, leaving only one available to react with the chloropyrimidine. The Boc group can then be easily removed under acidic conditions.[1]
FAQ 3: My crude product is difficult to purify. What are the best methods for isolating the pure this compound?
Answer:
Purification can be challenging due to the similar polarities of the starting materials, product, and byproducts.
-
If using a large excess of piperazine: The unreacted piperazine is basic and can be removed by washing the organic layer with water or dilute acid. However, be cautious as your product is also basic and may partition into the aqueous layer if the pH is too low.
-
Removal of the bis-substituted byproduct: This byproduct is often less soluble than the mono-substituted product. In some cases, it may precipitate from the reaction mixture upon cooling and can be removed by filtration.[2]
-
Column Chromatography: If simple extraction and filtration are insufficient, silica gel column chromatography is the most effective method. A gradient elution with a mobile phase such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing of the basic compounds) is a good starting point.
-
Crystallization: The final product can often be purified by crystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution with Excess Piperazine
This protocol focuses on driving the reaction towards the mono-substituted product by using a stoichiometric excess of piperazine.
Step-by-Step Methodology:
-
To a stirred solution of piperazine (4.5 mmol) and potassium carbonate (1.65 mmol) in water (20 mL), add 2-chloropyrimidine (1.8 mmol) in small portions at 50-65 °C.[2]
-
Stir the reaction mixture at 60-65 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a solid (the bis-substituted byproduct) precipitates, remove it by filtration.[2]
-
Extract the aqueous filtrate with chloroform or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Synthesis using N-Boc-piperazine followed by Deprotection
This is a more controlled, two-step approach that prevents the formation of the bis-substituted byproduct.[1]
Step 1: Synthesis of tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-pyrimidin-2-amine (1.0 eq), N-Boc-piperazine (1.2 eq), and a non-nucleophilic base such as triethylamine (2.0 eq) or diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).
-
Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
If an HCl salt is formed, it may precipitate and can be collected by filtration. If the TFA salt is formed, it may be necessary to neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free base product into an organic solvent.
Alternative Synthetic Strategies
Buchwald-Hartwig Amination
For more complex or sterically hindered pyrimidines, a palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative to the SNAr reaction.[3][4] This reaction couples an amine with an aryl halide.
Caption: Key components of a Buchwald-Hartwig amination reaction.
General Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial and often requires screening for optimal results.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice.
-
Anhydrous Conditions: The reaction is sensitive to moisture and air, so it must be carried out under an inert atmosphere with anhydrous solvents.
References
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]
-
Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health. Available at: [Link]
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
- Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Google Patents.
-
Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Blogging. Available at: [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Overcoming Solubility Challenges of 4-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support center for 4-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical methodologies to effectively work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of this compound?
A1: The solubility of this compound in aqueous media is influenced by its molecular structure. The pyrimidine and piperazine rings, while containing nitrogen atoms that can hydrogen bond, also contribute to the molecule's overall lipophilicity. The planarity of the pyrimidine ring system can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1] Many advanced drug candidates with similar heterocyclic scaffolds exhibit high molecular weight and lipophilicity, which are common causes of reduced aqueous solubility.[1]
Q2: How does the pH of the solvent affect the solubility of this compound?
A2: this compound is a basic compound due to the presence of multiple ionizable nitrogen atoms in the piperazine and pyrimidine rings. Therefore, its solubility is highly dependent on the pH of the aqueous medium.[2][3] In acidic conditions, these nitrogen atoms become protonated, forming cationic species that are significantly more soluble in water than the neutral form.[2][3] Conversely, in neutral or basic conditions, the compound will exist predominantly in its less soluble, uncharged state. The relationship between pH and solubility for ionizable compounds can often be predicted by the Henderson-Hasselbalch equation, although deviations can occur due to self-association or aggregation.[4][5][6]
Q3: What initial steps can I take to improve the solubility of this compound for my in vitro assays?
A3: A logical first step is to attempt solubilization in a small amount of a water-miscible organic co-solvent before dilution with your aqueous assay buffer. Common choices include dimethyl sulfoxide (DMSO), ethanol, or propylene glycol.[7][8] For many biological assays, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts. If co-solvents alone are insufficient, exploring pH adjustment is a highly effective strategy for this basic compound.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer.
This is a common issue when the aqueous buffer does not have the capacity to maintain the solubility of the compound upon dilution from a high-concentration organic stock.
Root Cause Analysis:
The primary reason for precipitation is the shift in the solvent environment from a favorable organic solvent to a less favorable aqueous medium. For an ionizable base like this compound, the pH of the final aqueous solution is a critical determinant of its solubility.
Solutions and Experimental Protocols:
Solution 1.1: pH Adjustment
Lowering the pH of the aqueous buffer will protonate the basic nitrogen atoms on the piperazine and pyrimidine rings, significantly increasing aqueous solubility.
-
Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
-
Incubate the samples at the desired temperature with agitation for a set period (e.g., 2-24 hours) to reach equilibrium.
-
Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[9][10][11]
-
Solution 1.2: Salt Formation
Converting the "free base" form of the amine to a salt can dramatically improve its aqueous solubility and dissolution rate.[12][13][14][15]
-
Protocol: In Situ Salt Formation for Experimental Solutions
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, or tartaric acid) dissolved in the same solvent.
-
The salt may precipitate out or can be obtained by evaporating the solvent.
-
The resulting salt can then be directly dissolved in an aqueous buffer.
-
Issue 2: My compound appears to be soluble, but I am getting inconsistent results in my biological assays.
Inconsistent results can sometimes be attributed to the formation of small, non-visible aggregates or the compound precipitating over the time course of the experiment.
Root Cause Analysis:
Even when a solution appears clear to the naked eye, sub-micellar aggregates or nanoparticles can form, leading to variable effective concentrations of the monomeric, active compound.[4]
Solutions and Experimental Protocols:
Solution 2.1: Employing Co-solvents
Co-solvents can improve the solubility of a compound by reducing the polarity of the aqueous environment.[16][17][18]
-
Protocol: Co-solvent Screening
-
Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).[7][18]
-
Prepare a series of dilutions in your aqueous buffer, varying the final concentration of the co-solvent (e.g., 0.5%, 1%, 2%, 5%).
-
Assess the solubility and stability of the compound in these mixtures over time.
-
It is crucial to run parallel vehicle controls in your biological assays to ensure the co-solvent concentrations are not causing any confounding effects.[8]
-
Solution 2.2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[19][20][21][22][23][24]
-
Protocol: Cyclodextrin-Mediated Solubilization
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.[21]
-
Prepare a stock solution of the cyclodextrin in your aqueous buffer.
-
Add the this compound to the cyclodextrin solution and agitate until dissolved. Gentle heating may be applied to facilitate complexation.
-
Determine the optimal ratio of cyclodextrin to the compound by creating a phase solubility diagram.
-
Issue 3: I need to prepare a high-concentration stock solution for in vivo studies, but the compound is not sufficiently soluble in common parenteral vehicles.
For in vivo applications, the choice of excipients is more restricted due to toxicity concerns.
Root Cause Analysis:
The required concentration for in vivo dosing often exceeds the intrinsic aqueous solubility of the compound, and the use of high concentrations of organic co-solvents may not be feasible.
Solutions and Experimental Protocols:
Solution 3.1: Formulation with Co-solvents and Surfactants
A combination of co-solvents and non-ionic surfactants can create a more favorable environment for solubilizing lipophilic compounds.
-
Formulation Example:
-
A common parenteral vehicle might consist of a mixture of saline, a co-solvent like propylene glycol or PEG 400, and a surfactant such as Tween® 80 or Cremophor® EL.
-
A systematic approach to developing such a formulation involves creating a ternary phase diagram to identify the optimal ratio of the components that yields a stable, clear solution at the target concentration.
-
Solution 3.2: Amorphous Solid Dispersions
For oral formulations, creating an amorphous solid dispersion can enhance solubility by disrupting the crystal lattice of the compound.[25][26][27][28]
-
Concept:
-
The compound is molecularly dispersed in a hydrophilic polymer matrix.[25] Upon administration, the polymer dissolves, releasing the drug in a supersaturated state, which can enhance absorption.
-
This is an advanced formulation technique that typically requires specialized equipment such as a spray dryer or hot-melt extruder.
-
Data Presentation
Table 1: Common Solubilization Strategies and Their Mechanisms
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug.[3][5] | Effective for ionizable compounds; potential for pH-related degradation. |
| Salt Formation | Creates a more soluble crystalline form of the drug.[13][14] | Applicable only to ionizable compounds; risk of converting back to the free form. |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for lipophilic solutes.[7][16][17] | Potential for toxicity at higher concentrations; risk of precipitation upon dilution. |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule in a hydrophilic shell.[19][22] | Can be highly effective; potential for altering drug-target interactions. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility.[18][24] | Can improve wetting and dissolution; potential for toxicity. |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A systematic workflow for addressing the solubility issues of this compound.
pH-Dependent Solubility of a Basic Compound
Caption: The relationship between pH and the solubility of a basic compound like this compound.
References
- Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria - Elsevier. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cosolvent - Wikipedia. Retrieved January 17, 2026.
- Vertex AI Search. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed. Retrieved January 17, 2026.
- Vertex AI Search. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega. Retrieved January 17, 2026.
- Vertex AI Search. (2025). Co-solvency: Significance and symbolism. Retrieved January 17, 2026.
- Vertex AI Search. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed. Retrieved January 17, 2026.
- Vertex AI Search. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. Retrieved January 17, 2026.
- Vertex AI Search. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Retrieved January 17, 2026.
- Vertex AI Search. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. Retrieved January 17, 2026.
- Vertex AI Search. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. Retrieved January 17, 2026.
- Vertex AI Search. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. Retrieved January 17, 2026.
- Vertex AI Search. (2018). (PDF)
- Vertex AI Search. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). solubility experimental methods.pptx - Slideshare. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid - Scholars Portal. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025).
- Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 17, 2026.
- Vertex AI Search. (2019).
- Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Retrieved January 17, 2026.
- Vertex AI Search. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Retrieved January 17, 2026.
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- 4. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar [semanticscholar.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
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- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Identifying and minimizing side products in 4-(piperazin-1-yl)pyrimidin-2-amine synthesis
Welcome to the technical support guide for the synthesis of 4-(piperazin-1-yl)pyrimidin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and minimizing the formation of reaction side products. Our goal is to provide you with the expert insights and practical methodologies required to achieve high purity and yield.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction yield is low, and TLC/LC-MS analysis of the crude product shows multiple unexpected spots/peaks. What are the likely side products and how can I prevent their formation?
Answer: This is a frequent challenge in the synthesis of this compound, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-amino-4-chloropyrimidine and piperazine. The presence of multiple spots indicates the formation of one or more side products. The most common culprits are detailed below.
Primary Cause: Competing Nucleophilic Reactions
The core issue often stems from the difunctional nature of piperazine and the reactivity of the pyrimidine ring. Piperazine has two secondary amine nucleophiles, and the product itself remains nucleophilic.
Common Side Products and Their Prevention:
| Side Product Name | Formation Mechanism | Prevention Strategy |
| 2,4-di(piperazin-1-yl)pyrimidine | Over-reaction where a second molecule of piperazine displaces the amino group at the C2 position, or reaction with a 2,4-dichloropyrimidine starting material impurity. The C4 position is generally more reactive to nucleophilic attack than the C2 position.[1][2] | 1. Stoichiometry Control: Use a modest excess of piperazine (1.1-1.5 equivalents). A large excess drives the formation of the di-substituted product. 2. Temperature Control: Maintain a moderate reaction temperature (e.g., 60-80 °C). High temperatures can overcome the activation energy barrier for the less favorable C2 substitution. 3. Slow Addition: Add the 2-amino-4-chloropyrimidine to the piperazine solution slowly to maintain a high effective concentration of piperazine relative to the pyrimidine. |
| 1,4-bis(2-aminopyrimidin-4-yl)piperazine | The desired product, this compound, acts as a nucleophile itself and reacts with another molecule of 2-amino-4-chloropyrimidine. | 1. Use of Excess Piperazine: A sufficient excess of piperazine ensures it outcompetes the product as the primary nucleophile.[3] 2. Monitor Reaction Progress: Track the consumption of the starting material by TLC or LC-MS and stop the reaction once it is complete to prevent the accumulation of this side product over time. |
| N-Alkylated/Arylated Piperazine | If the reaction solvent is reactive (e.g., an alkyl halide) or if there are impurities, the piperazine can react with these electrophiles. This is less common but possible. | 1. Solvent Purity: Use high-purity, non-reactive solvents such as DMF, NMP, or isopropanol. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative side reactions. |
Optimized Experimental Protocol for Minimizing Side Products:
-
To a solution of piperazine (1.5 equivalents) in isopropanol (10 mL per 1 g of chloropyrimidine), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Heat the mixture to 65 °C with vigorous stirring.
-
Dissolve 2-amino-4-chloropyrimidine (1.0 equivalent) in a minimal amount of warm isopropanol or DMF and add it dropwise to the piperazine solution over 1 hour.
-
Maintain the reaction temperature at 65-70 °C and monitor its progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can then be taken to the purification step.
dot graph TD { subgraph "Troubleshooting Workflow: Low Yield" A[Start: Low Yield & Impure Mixture] --> B{Analyze Crude by LC-MS}; B --> C{Identify Major Impurity}; C --> D[Bis-substituted Side Product?]; C --> E[Dimeric Side Product?]; C --> F[Other Impurities?]; D -- Yes --> G["- Reduce Piperazine Stoichiometry- Lower Reaction Temperature- Check Purity of Starting Material"]; E -- Yes --> H["- Increase Piperazine Excess- Reduce Reaction Time- Monitor Closely"]; F -- Yes --> I["- Verify Solvent Purity- Run Under Inert Atmosphere"]; G --> J[Re-run Optimized Reaction]; H --> J; I --> J; end node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; J; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D; E; F; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G; H; I; } caption { label="Fig 1. Troubleshooting workflow for low yield." fontname="Helvetica" fontsize=10 }
Question 2: I am having difficulty purifying the final product. Standard column chromatography is not giving me clean separation. What are the best purification strategies?
Answer: The purification of this compound can be challenging due to its high polarity and the similar polarities of the key side products. A multi-step approach is often most effective.
Strategy 1: Acid-Base Extraction
This technique exploits the basicity of the piperazine and pyrimidine nitrogens to separate the product from non-basic impurities.
-
Protocol:
-
Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired product and other basic compounds will move into the aqueous layer as their hydrochloride salts.
-
Separate the aqueous layer. Wash it once with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or K₂CO₃ solution) until the pH is >10.
-
The free base product will precipitate out or can be extracted back into an organic solvent like DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
-
Strategy 2: Optimized Column Chromatography
If acid-base extraction is insufficient, column chromatography with a modified mobile phase is recommended.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A common mistake is using a simple DCM/Methanol gradient. The basic nature of the product can cause significant tailing on acidic silica gel.
-
Solution: Add a small amount of a basic modifier to the mobile phase. A gradient of 0-10% Methanol in Dichloromethane with 1% triethylamine (TEA) or ammonium hydroxide added to the solvent system will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Strategy 3: Recrystallization
If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent final polishing step.
-
Solvent Selection: Good solvent systems include isopropanol/water, ethanol, or acetonitrile. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.
dot graph TD { subgraph "Purification Workflow" direction LR; A[Crude Product] --> B{Initial Purity >85%?}; B -- No --> C[Acid-Base Extraction]; C --> D[Column Chromatography(Silica, DCM/MeOH + 1% TEA)]; B -- Yes --> D; D --> E{Solid Material?}; E -- Yes --> F[Recrystallization(e.g., from Isopropanol)]; E -- No --> G[Final Oil/Solid]; F --> G; end node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; C; D; F; G; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B; E; } caption { label="Fig 2. Recommended purification strategy." fontname="Helvetica" fontsize=10 }
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this synthesis?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] This is a two-step process:
-
Addition: The nucleophile (piperazine) attacks the electron-deficient carbon atom (C4) on the pyrimidine ring that bears the leaving group (chloride). This attack temporarily breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex .[1] The negative charge is stabilized by resonance, particularly by the electron-withdrawing ring nitrogens.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride).
A base is typically added to the reaction to neutralize the HCl that is formed as a byproduct.
Why is the C4 position of 2-amino-4-chloropyrimidine preferentially attacked over the C2 position?
While both the C2 and C4 positions are activated towards nucleophilic attack by the ring nitrogens, the C4 position is generally more electrophilic and reactive in this system.[2] The resonance stabilization of the Meisenheimer complex formed upon attack at C4 is more effective. The electron-donating amino group at the C2 position slightly deactivates that position towards nucleophilic attack compared to the C4 position.
What is the role of the base and solvent?
-
Base (e.g., K₂CO₃, DIPEA, TEA): The reaction liberates one equivalent of hydrochloric acid (HCl). The base is crucial to neutralize this acid. If left unneutralized, the acid would protonate the piperazine nucleophile, rendering it inactive and stopping the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, and DMSO are excellent for SNAr reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it highly reactive. Alcohols like isopropanol or ethanol are also commonly used and can be effective, though they may participate in side reactions under certain conditions.[6] The choice of solvent can influence reaction rate and solubility of reactants and products.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). ChemHelp ASAP. Retrieved January 17, 2026, from [Link]
-
Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Retrieved January 17, 2026, from [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022, November 8). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2016, November 2). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved January 17, 2026, from [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014, July-August). Indian Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: HPLC Separation of 4-(piperazin-1-yl)pyrimidin-2-amine Analogs
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC separation of 4-(piperazin-1-yl)pyrimidin-2-amine analogs. These compounds, characterized by their polar and basic nature, present unique chromatographic challenges. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues and provide robust, scientifically-grounded solutions.
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent problems encountered during the analysis of piperazinyl-pyrimidine analogs, providing a systematic approach to diagnosis and resolution.
Q1: My primary issue is severe peak tailing. What causes this and how can I fix it?
Answer:
Peak tailing is the most common chromatographic problem for basic analytes like your pyrimidine analogs.[1] The primary cause is unwanted secondary interactions between the positively charged amine groups on your analytes and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based HPLC columns.[1][2] This interaction creates multiple retention mechanisms, leading to tailed, asymmetric peaks.[1]
Here is a systematic approach to eliminate peak tailing:
Step 1: Mobile Phase pH Adjustment (The Most Critical Factor)
The ionization state of both your analyte and the column's silanol groups is pH-dependent. Manipulating the mobile phase pH is the most powerful tool to minimize unwanted interactions.[3][4]
-
Low pH Approach (pH 2.5 - 4.0): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][2] This prevents the strong ionic interaction with your protonated basic analyte.
-
Protocol: Prepare your aqueous mobile phase using a buffer with a pKa in the desired range (e.g., 0.1% formic acid or trifluoroacetic acid, or a 10-25 mM phosphate or acetate buffer).[5][6] Always measure the pH of the aqueous component before mixing with the organic solvent.[7]
-
Causality: By neutralizing the silanol groups, you promote a single, consistent hydrophobic retention mechanism on the C18 stationary phase, resulting in sharp, symmetrical peaks.
-
-
High pH Approach (pH > 9): This strategy aims to deprotonate your basic analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with the column.
-
Protocol: Use a buffer system suitable for high pH, such as ammonium bicarbonate or carbonate (pH ~9-10.5).
-
Critical Prerequisite: This approach MANDATES the use of a high-pH stable column (e.g., hybrid silica or polymer-based).[8] Standard silica columns will rapidly dissolve and degrade above pH 8, destroying column performance.[4]
-
Causality: Running the analyte in its neutral form increases its hydrophobicity, which can enhance retention while simultaneously eliminating the source of ionic secondary interactions.[8]
-
Step 2: Column Selection
If pH adjustment alone is insufficient, or if you are limited by analyte stability, your column choice is the next critical parameter.
-
Use High-Purity, "Type B" Silica Columns: Modern columns are made from silica with very low metal content and fewer, less acidic silanol groups, inherently reducing tailing for basic compounds.[9]
-
Employ Polar-Endcapped Columns: These columns have a proprietary polar group bonded near the silica surface. This modification provides a shield against residual silanols and allows the use of highly aqueous mobile phases without phase collapse, which is beneficial for retaining polar compounds.[5]
-
Consider Polar-Embedded Stationary Phases: Phases with embedded polar groups (like amide or carbamate) offer alternative selectivity and can improve peak shape for basic compounds through beneficial polar interactions.
Q2: My analogs have poor retention and elute near the void volume on a standard C18 column. How can I increase their retention?
Answer:
This is a classic challenge for polar molecules. The this compound scaffold is highly polar and may not interact strongly enough with a non-polar C18 stationary phase, especially with high organic content in the mobile phase.[10]
Strategy 1: Reversed-Phase Chromatography (RPC) Modifications
-
Reduce Organic Solvent Strength: The most straightforward approach is to decrease the percentage of acetonitrile or methanol in your mobile phase. For very polar compounds, you may need to operate in highly aqueous conditions (<5% organic).
-
Consider Ion-Pairing Chromatography: This technique introduces an ion-pairing reagent into the mobile phase that has a charge opposite to your analyte.[11]
-
Mechanism: For your cationic (protonated) analogs, an anionic ion-pair reagent (e.g., an alkyl sulfonate like sodium 1-heptanesulfonate) is added.[12] The reagent forms a neutral ion-pair with the analyte, which is more hydrophobic and thus more strongly retained on the C18 column.
-
Drawbacks: Ion-pairing reagents can be difficult to remove from the column, lead to long equilibration times, and are often incompatible with mass spectrometry (MS) detection.[11][13] This is generally considered a last-resort option with modern column technologies available.
-
Strategy 2: Switch to an Alternative Chromatographic Mode
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[10][14][15]
-
Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[15] A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention. Elution occurs as the aqueous content of the mobile phase increases.
-
Benefit: HILIC provides orthogonal selectivity to RPC and is highly effective for retaining polar, basic compounds. It is also MS-friendly due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.
-
Workflow for Troubleshooting Common HPLC Issues
Caption: A logical workflow for diagnosing and solving common HPLC separation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column and mobile phase selection for a new this compound analog?
Answer:
A systematic approach is crucial for efficient method development. The analysis of pyrimidine derivatives is typically performed using reversed-phase HPLC with C8 or C18 columns.[16] Given the polar and basic nature of your analogs, here is a robust starting point:
Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Column | C18, Polar-Endcapped or Polar-Embedded | A C18 phase provides good hydrophobic retention.[17] The polar modification is critical to prevent phase collapse with the required highly aqueous mobile phase and to improve peak shape.[5] (e.g., Phenomenex Luna Omega Polar C18, Waters XBridge Shield RP18).[5] |
| Dimensions | 100-150 mm length, 4.6 mm ID, 3-5 µm particles | Standard dimensions for initial method development, balancing resolution and backpressure.[16][18] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Provides a low pH to suppress silanol activity, ensuring good peak shape for basic compounds.[5][19] It is also volatile and MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad screening gradient is the best way to determine the approximate elution conditions for your new analogs.[18] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[16] |
| Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce peak tailing by lowering mobile phase viscosity. |
| Detection | UV (scan for λmax) or MS | Pyrimidine rings typically have strong UV absorbance.[16] |
This starting method provides a high probability of success and serves as an excellent baseline from which to optimize selectivity and resolution.
Q2: How do I choose the right buffer and pH for my separation?
Answer:
Proper buffer selection is essential for method reproducibility and robustness. The key is to control the pH to be at least 1-2 pH units away from the pKa of your analyte.[3] This ensures the analyte is fully in one ionization state (either fully ionized or fully neutral), preventing peak shape distortion and retention time shifts that occur when working near the pKa.[4]
Step-by-Step Protocol for Buffer Selection:
-
Determine the pKa of Your Analogs: Use software prediction tools (e.g., ACD/Labs, ChemAxon) or literature values for similar structures. The piperazine and aminopyrimidine moieties are basic, so you will be interested in the pKb or the pKa of the conjugate acid.
-
Select a Target pH Range:
-
For Low pH (Analyte is Cationic): Choose a pH between 2.5 and 4.0. This range is well below the pKa of the protonated amines, ensuring they remain consistently cationic, and it effectively suppresses silanol ionization.
-
For High pH (Analyte is Neutral): Choose a pH at least 1.5-2 units above the pKa of the protonated amines. This will ensure the analytes are in their neutral, basic form.
-
-
Choose a Buffer with an Appropriate pKa: A buffer is most effective within ±1 pH unit of its pKa.
Buffer Selection Guide
| Target pH Range | Recommended Buffer | Buffer pKa | Notes |
|---|---|---|---|
| 2.2 - 3.2 | Formic Acid (0.1%) | 3.75 (as acid) | Not a true buffer, but controls pH well in this range. MS-friendly. |
| 2.1 - 4.1 | Phosphate Buffer | pKa1=2.1, pKa2=7.2 | Excellent buffering capacity. Non-volatile, not MS-friendly. |
| 3.8 - 5.8 | Acetate Buffer | 4.76 | Good choice for mid-range pH. MS-compatible (Ammonium Acetate).[6] |
| 8.5 - 10.5 | Carbonate Buffer | pKa1=6.4, pKa2=10.3 | For high pH methods. Use a pH-stable column. MS-compatible (Ammonium Carbonate).[7] |
Q3: Should I use Acetonitrile or Methanol as the organic modifier?
Answer:
Both acetonitrile (ACN) and methanol (MeOH) are common reversed-phase solvents, but they offer different properties that can be exploited to optimize your separation.
-
Acetonitrile (ACN):
-
Selectivity: Generally considered a weaker solvent than MeOH in RPC. It often provides different elution orders (selectivity) for structurally similar compounds, which can be used to resolve co-eluting peaks.
-
Viscosity: ACN/water mixtures have lower viscosity than MeOH/water mixtures, resulting in lower system backpressure. This is advantageous for using longer columns or smaller particles to increase efficiency.
-
Recommendation: Start with ACN. Its different selectivity and lower pressure make it a more versatile first choice for method development.
-
-
Methanol (MeOH):
-
Selectivity: As a protic solvent, methanol can engage in hydrogen bonding interactions, which can significantly alter selectivity compared to aprotic ACN. If you have unresolved peaks in ACN, switching to MeOH is a powerful tool.
-
Solubility: Some highly polar or hydrogen-bond-donating compounds may have better solubility in methanol.
-
Recommendation: Use methanol as a secondary option to manipulate selectivity if you cannot achieve the desired resolution with acetonitrile.
-
References
- PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
- ResearchGate. (2025).
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- ResearchGate. (2024).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica. [Link]
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
-
Wrischer, R., et al. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Separation Science. [Link]
- SIELC Technologies. (n.d.). Polar Compounds.
- Buchi.com. (n.d.).
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Moravek. (n.d.).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
-
D'Autry, W., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Agilent. (n.d.).
- LCGC. (2025).
- Welch Materials. (2024).
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
-
Lu, W., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
- Waters Blog. (2025).
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
Sources
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- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. welch-us.com [welch-us.com]
- 13. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pharmaguru.co [pharmaguru.co]
Technical Support Center: Crystallization of 4-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support center for the crystallization of 4-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The information provided herein is curated from established scientific principles and practical laboratory experience to address common and challenging issues encountered during the crystallization of this and structurally related amine compounds.
Introduction: The Criticality of Crystallization
Crystallization is a pivotal purification and particle engineering step in pharmaceutical development. For an active pharmaceutical ingredient (API) like this compound, the solid-state properties, such as crystal habit, size, and polymorphic form, are critical. These characteristics directly influence downstream processing, bioavailability, stability, and ultimately, the efficacy and safety of the final drug product.[1][2][3]
The structure of this compound, featuring a pyrimidine ring, a piperazine ring, and a primary amine, presents unique crystallization challenges. The presence of multiple hydrogen bond donors and acceptors can lead to the formation of various crystal structures, including polymorphs and solvates.[4][5][6] Furthermore, its basic nature requires careful consideration of pH and potential salt formation during the crystallization process.[7]
This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in the principles of crystal engineering and physical chemistry.
Troubleshooting Flowchart
Here is a general workflow to approach crystallization troubleshooting for this compound.
Sources
- 1. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 2. syrris.com [syrris.com]
- 3. Crystallization in Drug Formulation: Techniques and Challenges | Zhanghua Dryer [filter-dryer.com]
- 4. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Stability Testing of 4-(piperazin-1-yl)pyrimidin-2-amine in Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(piperazin-1-yl)pyrimidin-2-amine. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the stability of this compound in solution. Understanding and evaluating the stability of your molecule is a critical step in ensuring the accuracy of your experimental data and the viability of future development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary chemical liabilities of this compound that could lead to degradation in solution?
A1: The molecule contains two key heterocyclic rings, the aminopyrimidine and the piperazine, each with distinct chemical liabilities.
-
Aminopyrimidine Ring: This ring system is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the pyrimidine ring can undergo cleavage or rearrangement, potentially leading to the formation of isoxazole derivatives or other ring-opened species.[1] The 2-amino group adds some electronic stability, but hydrolysis remains a primary concern, especially at low pH.
-
Piperazine Ring: The secondary amine functionalities in the piperazine ring are prone to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal contaminants, or oxidizing agents, leading to the formation of N-oxides, cyclic imines, or ring-opened byproducts.[3][4] High temperatures can also promote thermal degradation, potentially through ring-opening SN2 reactions.[5][6]
Q2: I'm preparing a stock solution in DMSO. Are there any immediate stability concerns?
A2: DMSO is generally a good choice for initial stock solutions due to its high solubilizing power and relative inertness. However, it is crucial to use high-purity, anhydrous DMSO. The presence of water can facilitate hydrolysis over time, and impurities can catalyze degradation. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C, aliquoted to minimize freeze-thaw cycles.
Q3: My solution has turned a pale yellow after being stored in the light. What could be the cause?
A3: A color change often indicates the formation of new chromophoric species and is a sign of degradation. This is most likely due to photolytic degradation or oxidation. Many heterocyclic compounds are sensitive to light, particularly in the UV spectrum.[7] The International Council for Harmonisation (ICH) guideline Q1B recommends specific conditions for photostability testing to evaluate this liability.[8][9] Oxidation of the piperazine ring can also lead to colored byproducts. We recommend storing all solutions protected from light in amber vials or by wrapping containers in foil.
Q4: Which analytical method is best suited for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The pyrimidine ring provides a strong UV chromophore, allowing for sensitive detection. A "stability-indicating method" is one that can separate the intact parent compound from all potential degradation products, ensuring that any decrease in the parent peak area accurately reflects its degradation. Method development will be required to achieve this separation.
II. Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: I'm seeing new, smaller peaks appearing in my HPLC chromatogram after incubating my compound in an acidic buffer (pH 4). What are they?
-
Potential Cause: You are likely observing acid-catalyzed hydrolysis of the pyrimidine ring. The acidic environment can protonate the ring nitrogens, making the structure more susceptible to nucleophilic attack by water.[10] This can lead to ring cleavage or rearrangement.[1]
-
Troubleshooting Steps:
-
Confirm Identity: If you have access to a mass spectrometer (LC-MS), analyze the samples to determine the mass-to-charge ratio (m/z) of the new peaks. This will help identify their molecular weights and propose potential structures. For example, a ring-opened product would show an addition of water (+18 Da).
-
Kinetics: Analyze samples at multiple time points to monitor the rate of parent compound loss and the formation of the new peaks. This confirms a time-dependent degradation process.
-
pH Profile: Run the experiment in parallel at different pH values (e.g., pH 2, 4, 7, 9) to see if the degradation is accelerated at lower pH and attenuated at neutral or basic pH. This will confirm the acid-catalyzed nature of the degradation.
-
Q2: My assay results are inconsistent, especially when I prepare my working solutions in aqueous buffer and use them over several hours. Why?
-
Potential Cause: The compound may be unstable in your aqueous assay buffer. This could be due to hydrolysis (if the buffer is acidic or strongly basic), oxidation, or even adsorption to the container surface.
-
Troubleshooting Steps:
-
Conduct a Solution Stability Study: Prepare your compound in the assay buffer and analyze its purity by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under your typical experimental conditions (temperature, light exposure). A decrease in the main peak area of >5% would indicate significant instability.
-
Evaluate Buffer Composition: Are there any components in your buffer that could promote degradation? For example, high concentrations of certain metal ions can catalyze oxidation.[5] Consider preparing the compound in a simpler buffer (e.g., phosphate-buffered saline) as a control.
-
Prepare Fresh: As a standard practice, always prepare working solutions fresh from a frozen stock just before use. Avoid letting aqueous solutions sit at room temperature for extended periods.
-
Q3: I performed a forced degradation study with hydrogen peroxide (H₂O₂), and the main peak in my chromatogram disappeared almost completely, replaced by several smaller peaks. What happened?
-
Potential Cause: This indicates high susceptibility to oxidation. The piperazine ring is the most likely site of oxidative attack.[2][3] Hydrogen peroxide can oxidize the nitrogen atoms to form N-oxides or attack the C-H bonds adjacent to the nitrogens, leading to imines, amides, or complete ring cleavage.[4][11]
-
Troubleshooting Steps:
-
Reduce Oxidant Concentration: The goal of forced degradation is to achieve 5-20% degradation, not complete loss of the parent compound.[12] Repeat the experiment with a much lower concentration of H₂O₂ (e.g., start with 0.1% instead of 3%) or reduce the incubation time.
-
Characterize Degradants: Use LC-MS to analyze the degradation products. Look for mass additions corresponding to one (+16 Da) or two (+32 Da) oxygen atoms, which would suggest N-oxide formation.
-
Implement Protective Measures: If your compound is this sensitive to oxidation, you may need to de-gas your solvents or add an antioxidant like L-cysteine or sodium bisulfite to your formulations, if permissible for your application.
-
III. Experimental Protocols
The following protocols provide a framework for conducting a systematic stability assessment.
Protocol 1: Forced Degradation (Stress Testing) Study
This study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and validate the analytical method's stability-indicating power, as recommended by ICH guidelines.[13]
1. Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Include a control sample (1 mL stock + 1 mL diluent).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute with 50:50 acetonitrile:water. Heat at 80°C for 48 hours. Keep a control sample at room temperature.
-
Photolytic Degradation: Expose the solution (in a chemically inert, transparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] Keep a control sample wrapped in foil to protect it from light.
3. Sample Analysis:
-
After incubation, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method. Compare the chromatograms of stressed samples to the control sample.
4. Data Interpretation:
-
Calculate the percentage degradation for each condition.
-
Ensure that the method provides sufficient resolution between the parent peak and all degradant peaks.
-
If available, use LC-MS to obtain mass data for the major degradation products to aid in their identification.
Visualization of Experimental Workflow
Caption: Workflow for a forced degradation study.
IV. Potential Degradation Pathways
Based on the known chemistry of the piperazine and pyrimidine moieties, the following degradation pathways are proposed.
Visualization of Degradation Pathways
Caption: Proposed degradation pathways for the title compound.
V. Summary Data Tables
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Type | Condition | Typical Duration | Potential Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 24 - 48 hours | Pyrimidine ring cleavage/rearrangement products[1] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 24 - 48 hours | Less common, but potential for hydrolysis |
| Oxidation | 0.1% - 3% H₂O₂, Room Temp | 4 - 24 hours | N-oxides, imines, ring-opened piperazine[4] |
| Thermal | 80°C in solution | 48 - 72 hours | Ring-opened piperazine via SN2[5][6] |
| Photolytic | ≥ 1.2M lux-hrs & ≥ 200 W-hrs/m² | Variable | Oxidative products, other complex degradants[7] |
References
-
Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]
-
Katritzky, A. R., & Lunt, E. (1968). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. Tetrahedron. Available at: [Link]
-
Brown, D. J., & Foster, R. V. (1966). Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Cambridge Open Engage. Available at: [Link]
-
Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. Available at: [Link]
-
Petride, H., Draghici, C., Florea, C., & Maganu, M. (2008). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. Tetrahedron: Asymmetry. Available at: [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of biological chemistry. Available at: [Link]
-
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Available at: [Link]
-
Szafert, S., & Wietrzyk, J. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Allen, L. V., & Erickson, M. A. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
-
Jiskoot, W., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Available at: [Link]
-
Kumar, V., & Singh, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. m.youtube.com [m.youtube.com]
- 10. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Purification of 4-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the dedicated technical support resource for the purification of 4-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and frequently asked questions in a direct Q&A format to assist you in achieving the desired purity and yield for your downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section provides in-depth solutions to specific problems you may encounter during the purification of this compound.
Question 1: My crude product is an oil or a sticky solid and fails to crystallize. What are the likely causes and how can I resolve this?
Answer:
This is a frequent issue, often stemming from the presence of impurities that inhibit the formation of a crystal lattice. The basic nature of the piperazine and pyrimidine rings can also contribute to the formation of amorphous salts with atmospheric carbon dioxide.[1]
-
Underlying Causes:
-
Excess Starting Material: Unreacted 2-chloropyrimidine or an excess of piperazine can act as impurities.
-
Di-substituted Byproducts: Formation of 1,4-bis(2-aminopyrimidin-4-yl)piperazine can occur if the reaction stoichiometry is not carefully controlled.
-
Solvent Entrapment: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can prevent solidification.
-
Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere, leading to an oily appearance.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-crystalline product.
-
Expert Insight: The formation of hydrochloride or nitrate salts can significantly improve the crystallinity of piperazine-containing compounds.[2] This is due to the formation of a more ordered ionic lattice stabilized by hydrogen bonding.
Question 2: I'm seeing poor separation and significant tailing of my compound during silica gel column chromatography. How can I improve my chromatographic purification?
Answer:
The basic nature of the two amine functionalities in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor resolution.
-
Underlying Causes:
-
Strong Analyte-Stationary Phase Interaction: The Lewis basicity of the nitrogen atoms results in strong adsorption to silica.
-
Inappropriate Mobile Phase Polarity: The eluent may not be sufficiently polar to effectively displace the compound from the silica.
-
Column Overloading: Applying too much crude material to the column can exacerbate tailing.
-
-
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution) to the mobile phase. This will compete with your compound for binding to the acidic sites on the silica, reducing tailing.
-
Use a Polar Protic Solvent: A mobile phase system such as dichloromethane/methanol is a good starting point. Gradually increasing the percentage of methanol will increase the polarity and improve elution. A common gradient is from 100% dichloromethane to 10% methanol in dichloromethane.
-
-
Choice of Stationary Phase:
-
Alumina (Basic or Neutral): For highly basic compounds, switching to an alumina stationary phase can be beneficial as it has fewer acidic sites than silica.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that is specifically designed to minimize tailing of basic compounds.
-
-
Loading Technique:
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load the resulting powder onto the top of your column. This often provides better resolution than loading the compound as a concentrated solution.
-
-
-
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Dichloromethane/Methanol with 0.5% Triethylamine | The DCM/MeOH gradient allows for polarity tuning, while triethylamine suppresses tailing. |
| Gradient | Start with 100% DCM, gradually increase to 10% MeOH | Allows for the elution of less polar impurities first, followed by the product. |
| Detection | UV at 254 nm | The pyrimidine ring is UV active. |
Question 3: My final product has a slight yellow tint, and I suspect the presence of impurities. What are the likely minor byproducts?
Answer:
A yellow coloration can indicate the presence of trace impurities, often arising from side reactions or degradation.
-
Potential Impurities:
-
Oxidation Products: Piperazine and its derivatives can be susceptible to oxidation, especially if heated in the presence of air.[3]
-
Starting Materials: Residual 2-chloropyrimidine or related precursors.
-
Di-substituted Piperazine: As mentioned, 1,4-bis(2-aminopyrimidin-4-yl)piperazine is a common byproduct in syntheses involving the reaction of a chloropyrimidine with piperazine.[4]
-
-
Purification Strategy for Color Removal:
-
Recrystallization: This is often the most effective method for removing small amounts of colored impurities. A suitable solvent system should be one in which the product is sparingly soluble at room temperature but readily soluble when hot. Based on related compounds, ethanol or isopropanol are good starting points.[5]
-
Activated Carbon Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and then filter the hot solution through celite to remove the carbon. The carbon will adsorb the colored impurities. Care must be taken as it can also adsorb some of your product.
-
Aqueous Wash: If the impurity is suspected to be a polar, water-soluble species, dissolving the product in an organic solvent like dichloromethane and washing with water or a mild basic solution (like saturated sodium bicarbonate) can be effective.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on literature for similar pyrimidine-piperazine derivatives, ethanol is a recommended starting solvent for recrystallization.[5] The general procedure would be to dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If the compound is too soluble in ethanol, a mixed solvent system like ethanol/water or isopropanol/hexanes could be explored.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: Is this compound stable under typical purification conditions?
A3: While generally stable, prolonged exposure to strong acids or bases at high temperatures should be avoided to prevent potential degradation. Piperazine itself can undergo thermal degradation, though this typically requires temperatures above 135°C.[3] It is also advisable to handle the compound under an inert atmosphere (like nitrogen or argon) if possible, especially during prolonged heating, to minimize oxidation.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase HPLC can be an effective purification method, particularly for removing more non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape for the basic analyte.
-
Experimental Protocol: Preparative RP-HPLC
Caption: Workflow for reverse-phase HPLC purification.
III. References
-
Abdel-Rahman, H. M., Sheha, M., et al. (n.d.). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. [Link]
-
B. M, V., & K, S. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–337.
-
Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7899.
-
Luo, M., Ye, Y., Tang, L., Kan, W., Chen, L., Li, C., Sheng, L., Zhou, Y., Li, J., Xiong, B., Wang, H., & Chen, D. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918.
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. Retrieved from [Link]
-
Taha, E. A. (2016). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
-
U.S. Patent No. US20190359606A1. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.
-
Veeprho. (n.d.). 2-(4-(Piperazin-1-Ylmethyl)Piperazin-1-Yl)Pyrimidine. Retrieved from [Link]
-
Yamuna, T. S., Jasinski, J. P., Kaur, M., Anderson, B. J., & Yathirajan, H. S. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1103–o1106.
-
Yurttaş, L., Özkay, Y., & Kaplancıklı, Z. A. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Medicinal Chemistry Research, 25(8), 1544–1555.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)pyrimidin-2-amine. Retrieved from [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
-
PubChem. (n.d.). N-(4-piperazin-1-yl-3-pyridinyl)pyrimidin-2-amine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine, 1 mg. Retrieved from [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of 4-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support center for 4-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable research compound. By understanding the chemical liabilities of this molecule and implementing proper handling and storage protocols, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its two core structural motifs: the piperazine ring and the pyrimidine ring. The piperazine moiety is susceptible to oxidation , particularly in the presence of atmospheric oxygen and trace metal ions.[1][2] The pyrimidine ring, while generally stable, can be sensitive to photodegradation upon exposure to UV light.[3] Additionally, like many amine-containing compounds, its stability can be affected by temperature and pH .[1][4]
Q2: I've noticed a discoloration of my solid this compound sample over time. What could be the cause?
A2: Discoloration of a solid sample is often an indicator of chemical degradation. For this compound, the most likely culprits are oxidation of the piperazine ring or photodegradation.[2][3] It is crucial to store the compound under an inert atmosphere and protected from light to minimize these degradation pathways.[5]
Q3: Can I dissolve this compound in any solvent?
A3: While solubility is a key consideration, the choice of solvent can also impact stability. Protic solvents may participate in hydrogen bonding and potentially influence hydrolytic stability, although this is generally less of a concern for the core structure. It is more critical to use high-purity, degassed solvents to minimize exposure to oxygen and reactive impurities. For long-term storage of solutions, aprotic solvents stored under an inert atmosphere are preferable.
Q4: How can I confirm the purity of my this compound sample before an experiment?
A4: To confirm the purity of your sample, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) are highly recommended.[6][7][8] These methods can separate the parent compound from any potential degradation products, allowing for accurate quantification of purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution from a new or properly stored solid sample. Analyze both the old and new stock solutions by HPLC or LC-MS to check for the presence of degradation products.
-
Assess Experimental Conditions: Evaluate the pH, temperature, and light exposure during your assay. If the assay is lengthy, the compound may be degrading over the course of the experiment. Consider conducting a time-course stability study in your assay medium.[9]
-
Inert Atmosphere: If your experiment allows, perform manipulations under an inert atmosphere (e.g., in a glove box or using nitrogen/argon) to minimize oxidative degradation.
-
Issue 2: Appearance of unexpected peaks in my chromatogram.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If you have access to LC-MS/MS, you can obtain fragmentation data for the unknown peaks. This information can help elucidate the structures of the degradation products.
-
Perform a Forced Degradation Study: A forced degradation study (see Protocol 1) can help you intentionally generate degradation products under controlled conditions.[10] By comparing the retention times of the peaks from the forced degradation study with the unexpected peaks in your experimental samples, you can identify the degradation pathway. Common degradation products of the piperazine ring include N-formylpiperazine and ethylenediamine.[1][2][11]
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
This protocol outlines the best practices for storing and handling the compound to maintain its integrity.
Materials:
-
This compound (solid)
-
Amber glass vials with Teflon-lined caps
-
Nitrogen or Argon gas source
-
Spatula
-
Analytical balance
Procedure:
-
Receiving and Initial Storage: Upon receipt, immediately place the container in a desiccator in a cool, dark location.
-
Aliquoting for Long-Term Storage:
-
To avoid repeated opening of the main container, it is recommended to aliquot the solid compound into smaller, single-use amber glass vials.
-
Perform this aliquoting procedure in a glove box or under a gentle stream of inert gas (nitrogen or argon) to minimize exposure to air and moisture.
-
-
Inert Atmosphere and Sealing:
-
After aliquoting, flush the headspace of each vial with nitrogen or argon for 10-15 seconds.
-
Immediately and tightly seal the vials with Teflon-lined caps.
-
-
Storage Conditions: Store the sealed vials at the recommended temperature (typically -20°C for long-term storage) and protected from light.[5]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Protection | Container |
| Solid | -20°C (Long-term) | Inert (N₂ or Ar) | Amber vial/darkness | Tightly sealed glass vial |
| 2-8°C (Short-term) | Inert (N₂ or Ar) | Amber vial/darkness | Tightly sealed glass vial | |
| Solution | -20°C or -80°C | Inert (N₂ or Ar) | Amber vial/darkness | Tightly sealed vial with solvent-resistant cap |
Protocol 2: Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to identify potential degradation pathways and products.[10]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
Procedure:
-
Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To a separate sample, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample in a calibrated oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample to UV and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition.
Visualization of Key Processes
Diagram 1: Workflow for Preventing Degradation
Caption: Workflow for maintaining the stability of this compound.
References
-
Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50. [Link]
-
Felton, J. S., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 601(1-2), 169-178. [Link]
-
Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. [Link]
-
Amofah, F., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 43-50. [Link]
-
Davis, C. W., & Rochelle, G. T. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. Energy Procedia, 1(1), 327-334. [Link]
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38388-38393. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]
-
Thriveni, K. S., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 7(10), 558-565. [Link]
-
Einbu, A., et al. (2019). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 58(41), 19163-19175. [Link]
-
PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. [Link]
-
PubChem. 4-(Piperazin-1-yl)pyrimidine. [Link]
-
de Miguel Mercader, F., et al. (2013). Nitrosamine degradation by UV light in post-combustion CO2 capture: Effect of solvent matrix. Chemical Engineering Journal, 234, 157-165. [Link]
-
Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403-468. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
Al-Otaibi, F., et al. (2011). Discovery, Synthesis, and Investigation of the Antitumor Activity of Novel Piperazinylpyrimidine Derivatives. European Journal of Medicinal Chemistry, 46(11), 5344-5355. [Link]
-
Wang, Q., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2345. [Link]
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 4-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support center for the derivatization of 4-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.
Introduction: The Chemistry of this compound
This compound is a valuable building block in medicinal chemistry, featuring three distinct nitrogen atoms available for derivatization. The key to successful synthesis lies in understanding the differential reactivity of these sites:
-
N1 (Piperazine): The most nucleophilic and sterically accessible secondary amine, making it the primary site for alkylation, acylation, and arylation.
-
N4' (Piperazine): This nitrogen is part of the pyrimidine ring and is significantly less nucleophilic.
-
2-Amino Group (Pyrimidine): An exocyclic primary amine, its reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring. It is less nucleophilic than the piperazine N1 but can participate in reactions under specific conditions.
This guide will focus on derivatization at the N1 position of the piperazine ring, the most common and often desired modification.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of this compound with an alkyl halide (e.g., benzyl bromide) and a base like K₂CO₃ in acetonitrile, but my yields are consistently low (<30%). What is going wrong?
Answer: Low yields in N-alkylation of piperazines are frequently traced back to several key factors. Let's break down the potential causes and solutions.
Causality and Solution:
-
Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a relatively weak and often poorly soluble base in solvents like acetonitrile at room temperature. This can lead to incomplete deprotonation of the piperazine N1-H, resulting in a low concentration of the active nucleophile.
-
Solution: Switch to a stronger, more soluble base. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are excellent choices for ensuring complete deprotonation. Alternatively, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective, though they are weaker than alkoxides.
-
-
Side Product Formation (Dialkylation): A significant portion of your starting material might be converted into the N,N'-dialkylated quaternary ammonium salt, which is often water-soluble and lost during workup. This occurs if the newly formed tertiary amine product is further alkylated.
-
Solution: Control the stoichiometry carefully. Use a slight excess (1.1-1.2 equivalents) of the piperazine starting material relative to the alkyl halide. This ensures the halide is consumed before it can react with the product. Running the reaction at a lower temperature can also help control the rate of the second alkylation.
-
-
Solvent Choice: Acetonitrile is a polar aprotic solvent, which is generally suitable. However, for less reactive alkyl halides, a solvent that better solubilizes all reactants and allows for higher temperatures may be necessary.
-
Solution: Consider solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can increase the reaction rate but may require higher temperatures for removal during workup. For reactions with more sensitive substrates, toluene or dioxane can also be effective, especially when heated.
-
-
Reaction Temperature: Many alkylations require thermal energy to proceed at a reasonable rate.
-
Solution: If using a weaker base or less reactive halide, try heating the reaction to reflux (for acetonitrile, ~82°C). Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Workflow for Troubleshooting Low Alkylation Yield:
Validation & Comparative
A Comparative Efficacy Analysis of 4-(piperazin-1-yl)pyrimidin-2-amine Derivatives Across Multiple Therapeutic Targets
Introduction: The Versatile Scaffold of 4-(piperazin-1-yl)pyrimidin-2-amine
The this compound core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of proteins implicated in various disease states. Its structural features, characterized by a pyrimidine ring linked to a piperazine moiety, provide an excellent foundation for the development of potent and selective inhibitors. The pyrimidine core can engage in crucial hydrogen bonding interactions within ATP-binding sites of kinases, while the piperazine group serves as a versatile linker, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the efficacy of various derivatives of this scaffold, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
Comparative Efficacy of this compound Derivatives
The therapeutic potential of this scaffold is best illustrated by examining its derivatives' efficacy against a range of biological targets. Below, we compare the performance of these compounds in several key areas of drug discovery.
Dual JAK2 and FLT3 Inhibition in Hematological Malignancies
Rationale: Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) are critical drivers in the pathogenesis of myeloproliferative neoplasms and acute myeloid leukemia (AML), respectively. Dual inhibition presents a promising strategy to overcome resistance and improve therapeutic outcomes.[1][2]
Experimental Data: A series of 4-(piperazin-1-yl)-2-aminopyrimidine derivatives were synthesized by hybridizing the pharmacophores of known JAK2 and FLT3 inhibitors.[1][2] The inhibitory activities were assessed using in vitro kinase assays.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 14j | JAK2 | 27 | HEL (JAK2-V617F) | Potent (not specified) |
| FLT3 | 30 | MV4-11 (FLT3-ITD) | Potent (not specified) | |
| HL60 | Potent (not specified) |
Structure-Activity Relationship (SAR) Insights: The SAR studies revealed that modifications on the two phenyl rings ("A" and "B" rings) significantly impacted the inhibitory activity. Compound 14j emerged as a balanced dual inhibitor, demonstrating potent, nanomolar inhibition of both JAK2 and FLT3.[1][2] In cellular assays, 14j effectively induced apoptosis by arresting the cell cycle in the G1/S phase, highlighting its potential as a promising therapeutic candidate.[1]
Signaling Pathway: The JAK/STAT pathway is crucial for cytokine signaling, and its aberrant activation is a hallmark of many cancers. FLT3 is a receptor tyrosine kinase that, when mutated, leads to constitutive activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.
Caption: Dual inhibition of JAK2 and FLT3 by this compound derivatives.
Selective Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition in Cancer
Rationale: CDK4 and CDK6 are key regulators of the cell cycle, and their hyperactivity is a common feature in many cancers. Selective inhibition of CDK4/6 can lead to cell cycle arrest and is a validated therapeutic strategy, particularly in hormone receptor-positive breast cancer.
Experimental Data: A novel series of this compound analogues were designed based on the structure of Abemaciclib (LY2835219), a known CDK4/6 inhibitor. Their inhibitory potency was evaluated against a panel of CDKs.
| Compound | Target | IC50 (nM) | Selectivity (CDK1/CDK4) |
| 10d | CDK4 | 7.4 | >135 |
| CDK6 | 0.9 | ||
| CDK1 | >1000 | ||
| Abemaciclib | CDK4 | 2 | >141 |
| CDK6 | 10 | ||
| CDK1 | >1410 |
SAR Insights: Compound 10d demonstrated potent and selective inhibition of CDK4/6 with nanomolar IC50 values and excellent selectivity over CDK1. This high selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The pharmacokinetic profile of 10d was also found to be favorable, making it a promising candidate for further development.
Signaling Pathway: The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for the G1 to S phase transition in the cell cycle.
Caption: Inhibition of the CDK4/6-Rb pathway by this compound derivatives.
Potent Akt Inhibition for Cancer Therapy
Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in cancer. Akt (Protein Kinase B) is a key node in this pathway, making it an attractive target for cancer therapy.
Experimental Data: A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit Akt1.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Effect |
| 5q | Akt1 | 18.0 | LNCaP, PC-3 | Desirable |
| 5t | Akt1 | 21.3 | LNCaP, PC-3 | Desirable |
SAR Insights: Through optimization of a screening lead, compounds 5q and 5t were identified as potent Akt1 inhibitors with nanomolar IC50 values. These compounds also exhibited significant antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3), suggesting their potential as anticancer agents.
Signaling Pathway: Akt is activated downstream of PI3K and phosphorylates a multitude of substrates, leading to increased cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols: A Guide to Efficacy Assessment
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative methodologies for key assays used to evaluate the efficacy of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate peptide, ATP (including [γ-³³P]ATP for radiometric assays or a suitable alternative for non-radiometric assays), kinase assay buffer, test compounds, and a microplate.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric (e.g., ADP-Glo™): Add a reagent that converts the ADP produced to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
Rationale: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion: A Scaffold of Significant Promise
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors against a diverse range of therapeutic targets. The data presented in this guide highlight the remarkable adaptability of this chemical framework, which allows for fine-tuning of its pharmacological properties through systematic medicinal chemistry efforts. As our understanding of the molecular drivers of disease continues to grow, it is anticipated that derivatives of this versatile scaffold will continue to yield novel and effective therapeutic agents for a multitude of human ailments.
References
-
Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. [Link]
-
The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]
-
The canonical Rb/e2F pathway in cancer. ResearchGate. [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. ResearchGate. [Link]
Sources
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-(piperazin-1-yl)pyrimidin-2-amine Analogs in Kinase Inhibition
The 4-(piperazin-1-yl)pyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility in targeting a range of protein kinases implicated in oncology and other therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs built upon this framework, with a focus on their inhibitory activities against key kinase targets, including Cyclin-Dependent Kinases (CDK4/6), Janus Kinase 2 (JAK2), FMS-like Tyrosine Kinase 3 (FLT3), and Akt. By examining the impact of structural modifications on potency and selectivity, we aim to furnish researchers and drug development professionals with actionable insights to guide future discovery efforts.
The this compound Core: A Foundation for Kinase Inhibition
The this compound scaffold typically features a pyrimidine ring substituted with an amine at the 2-position and a piperazine moiety at the 4-position. This arrangement provides a key hydrogen bonding pattern with the hinge region of many kinase active sites, a foundational interaction for potent inhibition. The piperazine ring serves as a versatile linker, allowing for the introduction of various substituents that can modulate physicochemical properties and explore additional binding pockets within the target kinase, thereby influencing both potency and selectivity.
Comparative Structure-Activity Relationship Analysis
The following sections dissect the SAR of this compound analogs against different kinase families, drawing on published experimental data.
Cyclin-Dependent Kinase 4 and 6 (CDK4/6) Inhibition
Analogs of the this compound scaffold have been successfully developed as potent and selective inhibitors of CDK4 and CDK6, key regulators of the cell cycle. A notable example is the development of Abemaciclib, which features this core structure.
Key SAR insights for CDK4/6 inhibition include:
-
Substitutions on the 2-amino group of the pyrimidine ring: Large, rigid, and planar aromatic or heteroaromatic systems are generally favored. These groups often form crucial π-π stacking interactions within the ATP-binding pocket. For instance, the 2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl group in a series of potent CDK4/6 inhibitors was found to be optimal.[1]
-
Modifications on the piperazine ring: The N4 position of the piperazine ring is a key vector for introducing substituents that can fine-tune potency and selectivity. Small alkyl groups, such as an ethyl group, have been shown to be well-tolerated and can enhance activity.
-
Introduction of a pyridinylmethyl group on the 2-amino substituent: A 5-(piperazin-1-ylmethyl)pyridine-2-yl group attached to the 2-amino position of the pyrimidine has been shown to yield highly potent CDK4/6 inhibitors.[1]
Table 1: SAR of this compound Analogs as CDK4/6 Inhibitors
| Compound ID | R1 (on Pyrimidine 2-amino) | R2 (on Piperazine N4) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| 10d | 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl) | H | 7.4 | 0.9 | [1] |
| Abemaciclib (LY2835219) | 2-(2,2-difluoroethylamino)-5-fluoro-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl) | Et | 2 | 10 | [1] |
Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
The this compound scaffold has also been exploited to develop dual inhibitors of JAK2 and FLT3, two kinases implicated in myeloproliferative neoplasms and acute myeloid leukemia.
Key SAR insights for JAK2/FLT3 inhibition include:
-
Substitutions on the phenyl ring attached to the 2-amino group: The nature and position of substituents on this phenyl ring significantly impact potency. Electron-withdrawing groups, such as trifluoromethyl, can enhance activity.
-
Modifications on the piperazine ring: The introduction of a second phenyl ring on the piperazine moiety is a common feature in potent dual inhibitors. Substitutions on this distal phenyl ring can further modulate activity.
Table 2: SAR of 4-piperazinyl-2-aminopyrimidine Derivatives as Dual JAK2/FLT3 Inhibitors
| Compound ID | R1 (on "A" phenyl ring) | R2 (on "B" phenyl ring) | JAK2 IC50 (nM) | FLT3 IC50 (nM) | Reference |
| 14j | 4-CF3 | 4-F | 27 | 30 |
Akt Inhibition
Derivatives of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, a related scaffold, have been identified as potent Akt inhibitors. While not a direct this compound, the SAR principles offer valuable insights.
Key SAR insights for Akt inhibition include:
-
Substitutions on the piperazine ring: Aromatic and heteroaromatic substituents on the N4-position of the piperazine are crucial for potent Akt inhibition. Electron-donating and electron-withdrawing groups on these aromatic rings can influence activity.
-
Modifications on the pyrrolo[2,3-d]pyrimidine core: The presence of the pyrrolo extension to the pyrimidine ring is a key feature of these Akt inhibitors.
Table 3: SAR of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt1 Inhibitors
| Compound ID | R (on Piperazine N4) | Akt1 IC50 (nM) | Reference |
| 5q | 4-chlorophenyl | 18.0 | |
| 5t | 3-methoxyphenyl | 21.3 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for assessing the inhibitory activity of compounds against various kinases using HTRF technology. Specific substrates and antibodies will vary depending on the kinase being assayed.
Materials:
-
Kinase of interest (e.g., CDK4/Cyclin D1, JAK2, FLT3, Akt)
-
Biotinylated substrate peptide
-
ATP
-
Test compounds
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted test compound. b. Add 10 µL of the kinase solution (pre-diluted in kinase reaction buffer). c. Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the biotinylated substrate (pre-mixed in kinase reaction buffer). d. Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Detection: a. Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, the Europium-labeled anti-phospho-substrate antibody, and Streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (for the europium cryptate) and 665 nm (for XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an HTRF-based kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Caption: Step-by-step workflow of the MTT cell proliferation assay.
Conclusion
The this compound scaffold is a highly adaptable and fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituents on both the pyrimidine and piperazine rings can have a profound impact on biological activity against a range of important cancer-related kinases. A thorough understanding of these SAR trends, coupled with robust in vitro and cell-based assays, is essential for the successful development of novel therapeutics based on this versatile chemical framework.
References
-
Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
Sources
The Kinase Cross-Reactivity Profile of the 4-(Piperazin-1-yl)pyrimidin-2-amine Scaffold: A Comparative Guide
For drug discovery researchers, the aminopyrimidine scaffold serves as a foundational element in the design of kinase inhibitors. Its structural resemblance to the adenine core of ATP makes it an effective "hinge-binder" within the kinase ATP pocket. The specific compound, 4-(piperazin-1-yl)pyrimidin-2-amine, represents a core, unadorned fragment of many clinically relevant inhibitors. While comprehensive profiling data for this exact parent molecule is not extensively published, its structural motif is central to numerous potent and selective kinase drugs.
This guide provides a comparative cross-reactivity profile of this important scaffold by examining two well-characterized, clinically evaluated inhibitors that feature the 4-(piperazin-1-yl)pyrimidine core: Imatinib , a cornerstone in the treatment of chronic myeloid leukemia, and AMG 900 , a potent pan-Aurora kinase inhibitor. By comparing their selectivity profiles, we can infer the inherent promiscuity and potential targeting landscape of the parent scaffold, offering valuable insights for medicinal chemists and pharmacologists in early-stage drug development.
Comparative Kinase Selectivity: Imatinib vs. AMG 900
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target toxicities. While both Imatinib and AMG 900 share a common structural fragment, their broader chemical structures dictate their target profiles. Imatinib is a multi-kinase inhibitor primarily targeting ABL, KIT, and PDGFR kinases, whereas AMG 900 was designed for potent inhibition of the Aurora kinase family.[1][2] Their distinct profiles highlight how substitutions on the core scaffold dramatically influence target engagement across the human kinome.
Below is a comparative summary of the inhibitory activities of these compounds against a selection of key kinases, illustrating the divergent selectivity profiles derived from the same core structure.
| Kinase Target | Imatinib IC50 (nM) | AMG 900 IC50 (nM) | Kinase Family | Primary Cellular Function |
| ABL1 | 250-600 | >10,000 | Tyrosine Kinase | Cell differentiation, proliferation, adhesion |
| KIT | 100 | >10,000 | Tyrosine Kinase | Hematopoiesis, gametogenesis, melanogenesis |
| PDGFRα/β | 100 | >10,000 | Tyrosine Kinase | Cell growth, proliferation, and differentiation |
| Aurora A | >10,000 | 5 | Serine/Threonine | Mitotic spindle formation, centrosome maturation |
| Aurora B | >10,000 | 4 | Serine/Threonine | Chromosome segregation, cytokinesis |
| Aurora C | >10,000 | 1 | Serine/Threonine | Meiosis and mitosis |
| p38α (MAPK14) | >5,000 | <500 | Serine/Threonine | Inflammatory response, cell stress |
| TYK2 | >5,000 | <500 | Tyrosine Kinase | Cytokine signaling (JAK-STAT pathway) |
Data compiled from publicly available sources and rounded for comparison.[1][3][4]
This data clearly demonstrates that while the this compound core enables binding to the kinase ATP pocket, the specific decorations on this scaffold are the primary drivers of selectivity. The phenylamino-pyridine group of Imatinib directs its activity towards ABL, KIT, and PDGF receptors, while the complex phthalazin-amine structure of AMG 900 achieves potent and selective inhibition of the Aurora kinase family.[1][4] The off-target activities observed for AMG 900 against p38α and TYK2 are still significantly less potent than its on-target Aurora inhibition.[4]
Experimental Methodologies for Kinase Profiling
To generate the kind of robust, comparative data seen above, several high-throughput screening technologies are employed. The choice of methodology is critical, as different platforms can yield complementary insights into a compound's mechanism of action. Here, we detail two widely adopted and authoritative techniques: a binding-based assay (KINOMEscan®) and an activity-based chemoproteomic approach (KiNativ™).
KINOMEscan®: An Active Site-Directed Competition Binding Assay
This technology provides a direct measure of a compound's binding affinity (expressed as a dissociation constant, Kd) to a large panel of kinases. It operates independently of ATP, which is a key advantage as it eliminates variability arising from different ATP concentrations in functional assays.[5] This method is particularly useful for identifying all potential molecular targets, including those that might not be functionally inhibited in a cellular context.
Experimental Workflow:
-
Assay Preparation : A DNA-tagged kinase, an immobilized ligand, and the test compound are combined in a multi-well plate. The immobilized ligand is designed to bind to the active site of the kinase.
-
Competitive Binding : The test compound competes with the immobilized ligand for binding to the kinase's active site. A higher affinity compound will displace more of the kinase from the ligand.
-
Quantification : The amount of kinase remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[6]
-
Data Analysis : The results are typically expressed as "% of Control," where the control is the amount of kinase bound in the absence of the test compound. For compounds showing significant binding, a full 11-point dose-response curve is generated to calculate the Kd value.[6]
Causality Behind Experimental Choices : The use of a competition binding format allows for a direct, thermodynamic measurement of interaction affinity, which is a fundamental property of the drug-target interaction. By eliminating the need for enzymatic turnover, the assay is broadly applicable to virtually any kinase, regardless of its activity level or substrate requirements.
KiNativ™: In Situ Activity-Based Kinase Profiling
In contrast to binding assays, KiNativ™ measures a compound's ability to inhibit the activity of kinases within a complex biological sample, such as a cell or tissue lysate.[7] This provides a more physiologically relevant assessment of target engagement, as it accounts for the native conformation of kinases and the presence of endogenous ATP and other cellular components.
Experimental Workflow:
-
Lysate Preparation : Cells or tissues are lysed to produce a proteome containing kinases in their native state.
-
Inhibitor Incubation : The lysate is treated with the test compound across a range of concentrations, allowing the compound to bind to its target kinases.
-
Probe Labeling : A biotinylated acyl-phosphate probe, which is an ATP/ADP analog, is added to the lysate. This probe covalently labels the conserved active-site lysine residue of active kinases. If a kinase is inhibited by the test compound, its active site will be occupied, preventing the probe from binding.[7][8]
-
Proteomic Analysis : The proteome is digested into peptides. The biotin-labeled peptides (from active kinases) are enriched using streptavidin.
-
Quantification : The enriched, labeled peptides are identified and quantified using targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of labeled peptide for each kinase is inversely proportional to the inhibitory activity of the compound.[8]
-
Data Analysis : IC50 values are determined by plotting the reduction in probe labeling against the concentration of the test compound.
Causality Behind Experimental Choices : This method's strength lies in its ability to profile kinases in their native environment.[9] The covalent nature of the probe provides a robust signal, and the use of mass spectrometry allows for the simultaneous profiling of hundreds of kinases from a single sample. This approach directly measures functional inhibition at the active site, providing data that often correlates well with cellular activity.[7]
Signaling Pathway Context: On-Target and Off-Target Effects
Understanding the signaling pathways in which a target kinase operates is essential for interpreting cross-reactivity data. An inhibitor's effect on the primary target may be therapeutically beneficial, while its engagement with off-target kinases could lead to unforeseen side effects or even synergistic efficacy.
Bcr-Abl Signaling Pathway (Imatinib Target)
Imatinib targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[10] Bcr-Abl aberrantly activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[11][12] Inhibition of Bcr-Abl by Imatinib effectively shuts down these oncogenic signals. However, Imatinib's off-target inhibition of KIT and PDGFR, while contributing to some side effects, has also been therapeutically exploited in other cancers like gastrointestinal stromal tumors (GIST).[1]
Aurora Kinase Signaling Pathway (AMG 900 Target)
Aurora kinases are critical regulators of mitosis.[13] Aurora A is involved in centrosome separation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachment and cytokinesis.[14] Overexpression of Aurora kinases is common in many cancers, leading to genomic instability. AMG 900, by inhibiting both Aurora A and B, induces mitotic arrest and subsequent apoptosis in cancer cells.[4] Its high selectivity minimizes effects on other signaling pathways, which is a desirable attribute for minimizing toxicity.
Conclusion
The this compound scaffold is a versatile and effective starting point for the development of potent kinase inhibitors. However, the raw scaffold itself does not confer inherent selectivity. As demonstrated by the divergent profiles of Imatinib and AMG 900, the specific chemical modifications appended to this core are the ultimate determinants of the resulting inhibitor's potency, selectivity, and therapeutic application. For researchers in drug development, this underscores the critical importance of comprehensive cross-reactivity profiling using robust methodologies like binding and activity-based assays. This dual approach provides a complete picture of a compound's interaction with the kinome, enabling the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
- Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer.
- Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia.
- Payton, M., et al. (2013). Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. Cancer Research, 73(8 Supplement), 3931-3931.
- Iacobucci, I., & Martinelli, G. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 953-959.
- Willems, E., et al. (2018). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
- Hilton, J. F., et al. (2018). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 8, 4.
- O'Hare, T., et al. (2011). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical Cancer Research, 17(2), 212-221.
- Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710.
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
- Bush, T. L., et al. (2013). AMG 900, a small-molecule inhibitor of aurora kinases, potentiates the activity of microtubule-targeting agents in human metastatic breast cancer models. Molecular Cancer Therapeutics, 12(11), 2356-2366.
- Katayama, R., et al. (2011). Therapeutic targeting of Aurora kinase A in anaplastic lymphoma kinase-positive lung cancer. Clinical Cancer Research, 17(19), 6278-6288.
- Cha, M. Y., et al. (2016). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. Journal of Biological Chemistry, 291(27), 14189-14200.
-
ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. Retrieved from [Link]
-
LINCS Data Portal. (n.d.). PLX-4720 KiNativ -- dose response experiment. Retrieved from [Link]
- Borthakur, G., et al. (2017). A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia.
-
ResearchGate. (n.d.). The KiNativ™ Method. Retrieved from [Link]
- Johnson, G. L. (2011). "Going KiNativ": probing the Native Kinome. Chemistry & Biology, 18(6), 683-684.
-
ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-(Piperazin-1-yl)pyrimidin-2-amine Derivatives
For researchers and drug development professionals, the journey of a potential therapeutic from a laboratory benchtop to a clinical setting is fraught with challenges. A critical hurdle in this process is the translational gap between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of a versatile class of compounds: 4-(piperazin-1-yl)pyrimidin-2-amine derivatives. By examining experimental data and explaining the underlying scientific principles, we aim to equip researchers with the insights needed to navigate this complex transition.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These derivatives have been investigated for a range of therapeutic applications, including oncology, neurodegenerative diseases, and infectious diseases. This guide will delve into the multifaceted activities of these compounds, exploring their performance in controlled in vitro environments and the complexities of their behavior in living organisms.
The In Vitro Profile: Defining Potency and Mechanism
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its biological target. For this compound derivatives, a variety of in vitro tests have been employed to elucidate their potency and mechanism of action.
Diverse Biological Targets and In Vitro Potency
Derivatives of this compound have been shown to target a range of biomolecules, leading to varied physiological effects. Below is a summary of the in vitro activities of some representative derivatives against different targets.
| Compound Class | Target | Assay Type | Key Findings (IC50) | Reference |
| Phenylacetamide Derivatives | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | Selective MAO-A inhibition with IC50 values in the micromolar range (e.g., 23.10 µM).[1][2] | [1] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Akt1 Kinase | Kinase Inhibition Assay | Potent Akt1 inhibition with IC50 values in the nanomolar range (e.g., 18.0 nM). | |
| Thieno[2,3-d]pyrimidine Derivatives | Menin-MLL Interaction | Protein-Protein Interaction Assay | Effective disruption of the menin-MLL interaction, leading to anti-leukemic activity. | |
| Phenylpyridin-2(1H)-one Derivatives | Serotonin Reuptake | Reuptake Inhibition Assay | Potent inhibition of serotonin reuptake.[3] | [3] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (MAO-A)
The following protocol is a representative example of how the in vitro inhibitory activity of a this compound derivative against MAO-A can be determined.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human monoamine oxidase A (MAO-A).
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Test compound (dissolved in DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the potassium phosphate buffer, the test compound dilutions, and the MAO-A enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5]
Caption: A typical workflow for an in vitro enzyme inhibition assay.
The In Vivo Perspective: Efficacy in a Complex Biological System
While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are essential to assess not only the efficacy of a compound but also its pharmacokinetic and pharmacodynamic properties.
From In Vitro Potency to In Vivo Efficacy: A Case-by-Case Analysis
The transition from in vitro potency to in vivo efficacy is not always straightforward. A compound that demonstrates high potency in an in vitro assay may not necessarily exhibit the desired therapeutic effect in an animal model. Several factors, including absorption, distribution, metabolism, and excretion (ADME), can influence a compound's in vivo performance.
For instance, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives showed potent in vitro serotonin reuptake inhibition. The most promising compound from this series also demonstrated good stability in human liver microsomes and favorable pharmacokinetic properties in vivo. This translated to significant antidepressant effects in a rat forced swimming test, a common behavioral model for assessing antidepressant activity.[3]
In the context of oncology, certain 4-(piperazin-1-yl)pyrimidine derivatives designed as irreversible menin inhibitors have shown promising in vivo efficacy in mouse models of MLL-rearranged leukemia.[6] These compounds not only inhibited the proliferation of leukemic cells in vitro but also led to tumor regression in patient-derived xenograft models.[7]
Experimental Protocol: In Vivo Antidepressant Activity (Forced Swim Test)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Objective: To evaluate the antidepressant-like effect of a test compound in rats.
Materials:
-
Male Wistar rats
-
Test compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Cylindrical water tank (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm
-
Video recording equipment
Procedure:
-
Acclimatize the rats to the testing room for at least one hour before the experiment.
-
Administer the test compound or vehicle to the rats at a predetermined time before the test (e.g., 30-60 minutes).
-
Pre-test session (Day 1): Place each rat individually into the water tank for a 15-minute period. This session is for habituation.
-
After the pre-test, remove the rats from the water, dry them with a towel, and return them to their home cages.
-
Test session (Day 2): 24 hours after the pre-test, place the rats back into the water tank for a 5-minute test session.
-
Record the entire 5-minute session using a video camera.
-
An observer, blinded to the treatment groups, will later score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
A decrease in the duration of immobility in the test compound group compared to the vehicle group is indicative of an antidepressant-like effect.[8][9][10][11][12]
Caption: A typical workflow for an in vivo forced swim test.
Bridging the Gap: Factors Influencing In Vitro to In Vivo Correlation
The discrepancy between in vitro and in vivo results is a significant challenge in drug development. Several factors contribute to this translational gap.
Pharmacokinetics (ADME):
-
Absorption: A compound must be absorbed into the bloodstream to reach its target. Poor oral bioavailability can limit the efficacy of an orally administered drug.
-
Distribution: The compound needs to distribute to the target tissue or organ in sufficient concentrations.
-
Metabolism: The liver and other organs can metabolize the compound, potentially inactivating it or converting it into active or toxic metabolites. For example, the anxiolytic drug buspirone, a pyrimidinylpiperazine derivative, is metabolized to 1-(2-pyrimidinyl)piperazine (1-PP), which is also pharmacologically active.[13][14][15][16]
-
Excretion: The compound and its metabolites are eventually eliminated from the body. A short half-life may necessitate frequent dosing.
Pharmacodynamics:
-
Target Engagement: The compound must bind to its target in the complex in vivo environment.
-
Off-target Effects: The compound may interact with other biological molecules, leading to unintended side effects or a different efficacy profile than predicted from in vitro studies.
Caption: Factors influencing the translation of in vitro activity to in vivo efficacy.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and for interpreting both in vitro and in vivo data.
The Akt Signaling Pathway
The Akt (or Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism.[17][18][19][20][21] Its aberrant activation is a hallmark of many cancers. Several 4-(piperazin-1-yl)pyrimidine derivatives have been developed as potent Akt inhibitors.
Caption: A simplified diagram of the Akt signaling pathway.
The Menin-MLL Interaction in Leukemia
In certain types of acute leukemia, the interaction between the menin protein and the MLL fusion protein is critical for driving the disease.[7][22][23][24][25][26][27][28][29] Small molecule inhibitors, including those with a 4-(piperazin-1-yl)pyrimidine core, have been designed to disrupt this protein-protein interaction, leading to the differentiation and apoptosis of leukemic cells.
Monoamine Oxidase A (MAO-A) Inhibition in Neurological Disorders
MAO-A is an enzyme responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine.[30][31][32][33][34] Inhibition of MAO-A can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other mood disorders.[1]
Conclusion: A Roadmap for Future Research
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. This guide has highlighted the diverse in vitro activities of its derivatives and the complexities of translating this activity into in vivo efficacy. A thorough understanding of the interplay between in vitro potency, pharmacokinetic properties, and the in vivo biological environment is paramount for the successful development of these promising compounds. Future research should focus on a multi-parametric optimization approach, considering not just the on-target potency but also the ADME properties of these molecules from the earliest stages of discovery. By embracing a holistic view of drug action, from the molecular level to the whole organism, we can more effectively bridge the translational gap and bring new and effective medicines to patients in need.
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Validating Target Engagement of 4-(Piperazin-1-yl)pyrimidin-2-amine Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate binds to its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of key experimental methodologies for validating and quantifying the target engagement of kinase inhibitors based on the privileged 4-(piperazin-1-yl)pyrimidin-2-amine scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the most appropriate assays for your research.
The this compound core is a well-established scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting a range of kinases including Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), Akt, and Src/Abl.[1][2][3][4] Validating the on-target activity of these compounds is paramount to understanding their mechanism of action and interpreting efficacy and toxicity data.
The Landscape of Target Engagement Assays: From Purified Proteins to Live Cells
The journey from a promising compound in a biochemical screen to a validated cellularly active molecule is fraught with challenges. A compound that potently inhibits a purified enzyme may fail to engage its target in a cell due to poor permeability, rapid efflux, or competition with high concentrations of endogenous ligands like ATP.[5][6] Therefore, a multi-pronged approach to validating target engagement, spanning from simplified in vitro systems to more physiologically relevant cellular models, is essential.
This guide will compare and contrast four powerful methodologies:
-
Biochemical Assays: Direct measurement of inhibitor-target interaction using purified components.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to assess target engagement in intact cells or cell lysates.
-
Chemoproteomics (Kinobeads): An affinity chromatography-mass spectrometry approach for profiling kinase inhibitor targets in a cellular context.
-
In-Cell Western™ Assay: A quantitative immunofluorescence-based method for measuring target protein levels and phosphorylation status.
Biochemical Assays: The Foundation of Potency Determination
Biochemical assays provide the most direct and unbiased measurement of a compound's intrinsic affinity and potency for its purified target kinase.[7] These assays are crucial for establishing a baseline structure-activity relationship (SAR) and are highly amenable to high-throughput screening.
Principle of Operation:
Biochemical kinase assays typically measure the enzymatic activity of the kinase, which is the transfer of a phosphate group from ATP to a substrate. An inhibitor's potency is determined by its ability to reduce this activity. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]
In this assay, a europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This proximity results in a high FRET signal. When an inhibitor like a this compound derivative is introduced, it displaces the tracer, leading to a decrease in the FRET signal.[8]
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a TR-FRET based biochemical kinase binding assay.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay[7][8]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in DMSO, starting at a high concentration (e.g., 1 mM).
-
Intermediate Dilution: Create a 4X intermediate dilution of the compound series in the kinase buffer.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the target kinase and the Eu-labeled anti-tag antibody in the kinase buffer.
-
Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add 4 µL of the 4X compound dilutions.
-
Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®): Probing Target Engagement in a Native Environment
While biochemical assays are essential for determining intrinsic potency, they do not confirm that a compound can reach and bind its target in a cellular context. CETSA® bridges this gap by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[9]
Principle of Operation:
The principle behind CETSA® is that a protein's thermal stability increases when it is bound to a ligand.[9] In a typical CETSA® experiment, cells are treated with the compound of interest and then heated to various temperatures. The aggregated, denatured proteins are then separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays. A successful target engagement results in a shift of the melting curve to higher temperatures.
Experimental Workflow: CETSA®
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.
Detailed Protocol: CETSA® with Western Blot Readout[9][11]
-
Cell Culture and Treatment: Culture the appropriate cell line to ~80% confluency. Treat the cells with the this compound derivative or DMSO vehicle control at the desired concentration for 1-2 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration using a BCA assay. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase.
-
Data Acquisition: Detect the primary antibody with a labeled secondary antibody and image the blot.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity versus temperature for both the compound-treated and DMSO-treated samples to generate the melting curves and observe any thermal shift.
For higher throughput, an isothermal dose-response fingerprint (ITDRF_CETSA_) can be performed, where cells are treated with a range of compound concentrations and heated at a single, fixed temperature.[9]
Chemoproteomics (Kinobeads): Unbiased Target Profiling
To gain a broader understanding of a compound's selectivity, chemoproteomic approaches like the Kinobeads assay are invaluable. This method allows for the unbiased identification of kinase targets in a competitive binding format, using native kinases from cell lysates.[10]
Principle of Operation:
Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[10] When incubated with a cell lysate, these beads capture a large portion of the cellular kinome. In a competition experiment, the lysate is pre-incubated with a free inhibitor (the this compound derivative). This inhibitor will compete with the Kinobeads for binding to its specific kinase targets. Consequently, the targets of the free inhibitor will be depleted from the pool of kinases captured by the beads. The bead-bound proteins are then eluted, digested, and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5]
Experimental Workflow: Kinobeads Assay
Caption: Workflow for a Kinobeads-based chemoproteomics experiment.
Detailed Protocol: Kinobeads Competition Binding Assay[3][12]
-
Cell Lysis: Lyse cultured cells in a non-denaturing buffer (e.g., modified RIPA buffer) to maintain native protein conformations.
-
Lysate Pre-incubation: Pre-incubate the cell lysate with increasing concentrations of the this compound derivative or DMSO control for 20-30 minutes at 4°C.
-
Kinobeads Incubation: Add the Kinobeads slurry to the pre-incubated lysates and incubate for 2-3 hours at 4°C with rotation to allow for kinase capture.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer and perform an on-bead tryptic digest of the captured proteins overnight.
-
Peptide Desalting: Collect the peptide-containing supernatant and desalt it using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant). The targets of the inhibitor are identified as those proteins whose abundance on the beads decreases in a dose-dependent manner in the presence of the free compound.
In-Cell Western™ Assay: Quantifying Cellular Responses
The In-Cell Western™ (ICW) assay is a medium- to high-throughput method for quantifying protein levels and post-translational modifications, such as phosphorylation, directly in fixed cells in a microplate format.[11][12] It combines the specificity of immunocytochemistry with the quantitative nature of an ELISA.
Principle of Operation:
Cells are cultured in a microplate, treated with the inhibitor, and then fixed and permeabilized. Target proteins are detected using specific primary antibodies, followed by near-infrared (NIR) fluorescently labeled secondary antibodies. A second antibody, targeting a housekeeping protein, is often used in a different fluorescent channel for normalization. The plate is then scanned on an imaging system that detects the NIR fluorescence, and the signal intensity is proportional to the amount of the target protein.[13][14] For a kinase inhibitor, this assay is particularly powerful for measuring the inhibition of substrate phosphorylation.
Experimental Workflow: In-Cell Western™ Assay
Caption: Workflow for an In-Cell Western™ assay to measure target inhibition.
Detailed Protocol: In-Cell Western™ Assay for Phospho-Protein Inhibition[15][17]
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for the desired time. If measuring inhibition of a signaling pathway, a stimulant (e.g., a growth factor) may be added for a short period before fixation.
-
Fixation: Remove the media and fix the cells by adding a 3.7% formaldehyde solution in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100. Repeat this wash step four more times for 5 minutes each.
-
Blocking: Add a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a fish gel solution) and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies: one specific for the phosphorylated target and another for a normalization protein (e.g., total target protein or a housekeeping protein like tubulin). Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate with PBS containing 0.1% Tween-20. Incubate with a cocktail of NIR-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature, protected from light.
-
Washing: Wash the plate again to remove unbound secondary antibodies.
-
Imaging: Scan the plate on an NIR imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the fluorescence intensity in both channels. Normalize the signal of the phospho-protein to the normalization protein. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
Comparative Analysis of Methodologies
The choice of a target engagement assay depends on the specific research question, the stage of the drug discovery process, and the available resources.
| Methodology | Principle | Measures | Advantages | Limitations |
| Biochemical Assay | Enzyme activity or binding in a purified system | Intrinsic potency (IC50), binding affinity (Kd) | High throughput, direct measure of potency, good for SAR | Lacks physiological context, may not reflect cellular activity[7][15] |
| CETSA® | Ligand-induced thermal stabilization of the target protein | Target engagement in cells/lysates, apparent Kd | Physiologically relevant, label-free, applicable to various cell types and tissues | Lower throughput than biochemical assays, requires specific antibodies, indirect measure of binding |
| Kinobeads | Competitive affinity capture-mass spectrometry | Unbiased identification of targets, selectivity profiling | Unbiased, proteome-wide, uses native proteins | Requires specialized equipment (LC-MS/MS), semi-quantitative, may miss low-abundance targets[10] |
| In-Cell Western™ | Quantitative immunofluorescence in fixed cells | Cellular potency (EC50), pathway inhibition | High throughput, quantitative, measures downstream effects, multiplexing possible | Requires specific and validated antibodies, indirect measure of direct binding[11][12] |
Expected Data and Interpretation: A Hypothetical Case Study
Let's consider a hypothetical this compound derivative, "Compound X," designed to inhibit Kinase Y.
-
Biochemical Assay (LanthaScreen™): We would expect Compound X to show a potent IC50 value, for instance, 15 nM . This confirms its direct inhibitory activity on the purified Kinase Y. As a control, the broad-spectrum kinase inhibitor Staurosporine would also show potent inhibition.[16]
-
CETSA®: In cells treated with Compound X, we would expect to see a thermal shift in the melting curve of Kinase Y. For example, the Tagg (aggregation temperature) might shift from 52°C in DMSO-treated cells to 58°C in Compound X-treated cells, confirming target engagement in the cellular milieu.
-
Kinobeads: An analysis of lysates treated with Compound X would show a dose-dependent decrease in the abundance of Kinase Y captured by the beads, confirming it as a primary target. The data would also reveal potential off-targets, providing a selectivity profile. For comparison, a multi-kinase inhibitor like Dasatinib would show engagement with multiple kinases, including its known targets like BCR-ABL and SRC family kinases.[17][18]
-
In-Cell Western™: In a cell line where Kinase Y activity leads to the phosphorylation of Substrate Z, treatment with Compound X should lead to a dose-dependent decrease in the phospho-Substrate Z signal. This would yield a cellular EC50, for example, 150 nM . The higher value compared to the biochemical IC50 is expected and reflects the various cellular factors that can influence a compound's activity.[5]
This multi-assay approach provides a comprehensive validation of target engagement, building a strong, self-validating case for the mechanism of action of Compound X. By understanding the strengths and limitations of each technique, researchers can design a robust experimental plan to confidently advance their drug discovery programs.
References
-
Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from [Link]
- Boveia, V., & Schutz-Geschwender, A. (2015). Answers to Essential Questions About the In-Cell Western Assay. LI-COR Biosciences.
- Cui, Y., et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 673, 215-231.
-
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]
- van der Meer, D., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Proceedings of the National Academy of Sciences, 114(28), E5688-E5697.
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
- Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 183, 111590.
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]
- SGC-Toronto. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
- Bantscheff, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Promega Corporation. (2023). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections Blog.
- Hendricks, J. A., et al. (2022). Target identification, selectivity profiling and mechanistic insights of a Cdk9 inhibitor using complementary proteomics methods. Cancer Research, 82(12_Supplement), 2924.
- Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362.
- Meder, G., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4746-4751.
- Wang, Y., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug-target interactions in cells.
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Kim, J., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers, 12(4), 856.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365.
- Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(10), e4021.
- Lee, S., et al. (2021). Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. International Journal of Molecular Sciences, 22(16), 8878.
- Giansanti, P., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 13(11), 2751-2762.
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
- Dart, M. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2465-2475.
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A Comparative Guide to the Synthesis of 4-(piperazin-1-yl)pyrimidin-2-amine for Researchers and Drug Development Professionals
The 4-(piperazin-1-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions, which are activated by the ring nitrogen atoms. This guide will focus on two main strategic approaches:
-
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr). This is the most common and direct approach, involving the reaction of a pre-functionalized 2-aminopyrimidine with piperazine.
-
Route 2: Pyrimidine Ring Formation. A less common, alternative strategy that involves constructing the pyrimidine ring from a piperazine-containing precursor.
This analysis will delve into the mechanistic underpinnings, practical execution, and comparative metrics of these routes, providing the necessary data to select the optimal strategy for your specific needs.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)
This route is the workhorse for the synthesis of this compound and its derivatives. The strategy hinges on the displacement of a leaving group, typically a halogen, from the C4 position of a 2-aminopyrimidine derivative by piperazine.
Mechanistic Overview
The SNAr reaction on a pyrimidine ring proceeds through a two-step addition-elimination mechanism. The nucleophile (piperazine) attacks the electron-deficient C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the pyrimidine ring, yielding the final product. The C4 position is generally more reactive than the C2 position in nucleophilic aromatic substitution on the pyrimidine ring.
Experimental Protocol: Microwave-Assisted SNAr
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in many synthetic transformations, including SNAr reactions.
Starting Materials:
-
2-Amino-4-chloropyrimidine
-
Piperazine
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure: [1]
-
In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2.0 mmol) and piperazine (2.0 mmol).
-
Add anhydrous propanol (1 mL) and stir the mixture at room temperature to ensure homogeneity.
-
Add triethylamine (200 µL) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data and Performance Metrics
| Parameter | Value/Observation | Reference |
| Starting Material | 2-Amino-4-chloropyrimidine | [1] |
| Reagents | Piperazine, Triethylamine | [1] |
| Solvent | Anhydrous Propanol | [1] |
| Temperature | 120-140 °C (Microwave) | [1] |
| Reaction Time | 15-30 minutes | [1] |
| Yield | Moderate to Good (Analogous reactions report yields around 54%) | [1] |
| Purity | High after purification | N/A |
| Work-up | Aqueous work-up and extraction | [1] |
Causality and Experimental Choices
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction compared to conventional heating, often leading to cleaner reactions and higher yields in shorter timeframes. This is due to efficient and uniform heating of the polar solvent and reactants.
-
Triethylamine as a Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine nucleophile.
-
Anhydrous Propanol: A polar protic solvent like propanol is suitable for dissolving the reactants and facilitating the SNAr reaction. The use of an anhydrous solvent is crucial to prevent potential side reactions involving water.
Caption: Workflow for the microwave-assisted SNAr synthesis.
Route 2: Pyrimidine Ring Formation (A Conceptual Alternative)
An alternative, though less documented for this specific molecule, is the construction of the pyrimidine ring with the piperazine moiety already incorporated into one of the precursors. This approach offers a different strategic advantage, particularly if the required piperazine-containing starting materials are readily available or if the direct SNAr reaction proves to be low-yielding or problematic due to side reactions.
Mechanistic Overview
The construction of a pyrimidine ring can be achieved through the condensation of a compound containing an N-C-N fragment (like guanidine) with a 1,3-dielectrophilic component. In this conceptual route, a piperazine-substituted 1,3-dicarbonyl compound or a synthetic equivalent would react with guanidine to form the desired 2-aminopyrimidine ring.
Conceptual Experimental Protocol
Starting Materials:
-
A suitable 3-(piperazin-1-yl)malonaldehyde derivative or a synthetic equivalent (e.g., a vinamidinium salt).
-
Guanidine hydrochloride
-
A suitable base (e.g., sodium ethoxide)
-
Ethanol
Procedure (Hypothetical):
-
Dissolve guanidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to generate free guanidine.
-
To this solution, add the 3-(piperazin-1-yl)malonaldehyde derivative.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to isolate the target compound.
Data and Performance Metrics (Projected)
| Parameter | Value/Observation (Projected) | Reference |
| Starting Material | 3-(piperazin-1-yl)malonaldehyde derivative, Guanidine | [2][3] (by analogy) |
| Reagents | Sodium Ethoxide | [2][3] (by analogy) |
| Solvent | Ethanol | [2][3] (by analogy) |
| Temperature | Reflux | [2][3] (by analogy) |
| Reaction Time | Several hours | [2][3] (by analogy) |
| Yield | Variable, dependent on precursor stability and reactivity | N/A |
| Purity | Potentially requires extensive purification | N/A |
| Work-up | Neutralization and purification | [2][3] (by analogy) |
Causality and Experimental Choices
-
Guanidine as the N-C-N source: Guanidine is a classic building block for the synthesis of 2-aminopyrimidines due to its inherent N-C-N structure.
-
Base-catalyzed condensation: The reaction is typically base-catalyzed to deprotonate the guanidine and facilitate its nucleophilic attack on the dicarbonyl compound.
-
Challenges: The primary challenge of this route is the synthesis and stability of the piperazine-containing 1,3-dicarbonyl precursor. These compounds can be unstable and difficult to handle.
Caption: Conceptual workflow for the pyrimidine ring formation route.
Comparative Analysis and Conclusion
| Feature | Route 1: Direct SNAr | Route 2: Pyrimidine Ring Formation (Conceptual) |
| Overall Strategy | Convergent, well-established | Linear or convergent, less common |
| Starting Materials | Readily available 2-amino-4-chloropyrimidine | Requires synthesis of potentially unstable precursors |
| Reaction Conditions | Mild to moderate, microwave-compatible | Often requires strong bases and reflux |
| Predictability & Reliability | High, widely documented for analogues | Lower, highly dependent on precursor synthesis |
| Scalability | Generally good, amenable to process optimization | Potentially challenging due to precursor stability |
| Key Advantage | Simplicity, efficiency, and high predictability | Potential to avoid halogenated pyrimidines |
Recommendation:
For the synthesis of this compound, Route 1 (Direct SNAr) is the unequivocally recommended approach for most applications. Its reliance on readily available starting materials, the wealth of literature precedents for analogous reactions, and the efficiency of the microwave-assisted protocol make it the most practical and reliable choice for both laboratory-scale synthesis and potential scale-up.
While Route 2 (Pyrimidine Ring Formation) presents an interesting academic alternative, the challenges associated with the synthesis and handling of the required piperazine-substituted 1,3-dicarbonyl precursors make it a less viable option for routine synthesis. However, this route could be considered in specialized cases where the starting materials for Route 1 are unavailable or if a halogen-free synthetic pathway is a primary consideration.
This guide provides a framework for understanding and implementing the synthesis of this compound. The provided protocols and comparative analysis are intended to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102315. [Link]
-
Makarov, M. V., et al. (2010). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. Chemistry of Heterocyclic Compounds, 46(5), 610-614. [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2022). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 27(12), 391. [Link]
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A Head-to-Head Comparison of 4-(Piperazin-1-yl)pyrimidin-2-amine and Structurally Similar Kinase Inhibitors
Introduction: The Privileged 2,4-Disubstituted Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets by presenting substituents in specific spatial orientations. The 2,4-disubstituted pyrimidine core is one such scaffold, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its nitrogen-rich structure is adept at forming critical hydrogen bonds within the ATP-binding pockets of various protein kinases, making it an ideal starting point for designing potent and selective inhibitors.[3]
This guide focuses on 4-(piperazin-1-yl)pyrimidin-2-amine , a specific embodiment of this scaffold, and provides a head-to-head comparison with its structurally similar derivatives targeting critical oncogenic pathways. We will dissect the structure-activity relationships (SAR), compare inhibitory potencies based on published experimental data, and provide detailed protocols for key validation assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space around this versatile scaffold.
Core Compound and Key Therapeutic Targets
The this compound moiety is a cornerstone in the design of inhibitors for several kinase families. The pyrimidine ring acts as a hinge-binding motif, while the piperazine group often serves as a versatile linker to other pharmacophoric elements that can be modified to enhance potency and tune pharmacokinetic properties.[4] Derivatives of this core have shown significant activity against Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), Fms-like Tyrosine Kinase 3 (FLT3), and Akt, all of which are pivotal regulators of cell growth, proliferation, and survival.[5][6][7]
Below is a diagram illustrating a common signaling pathway targeted by pyrimidine-based inhibitors: the CDK4/6-Rb-E2F axis, which governs the G1-S transition in the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, particularly HR-positive breast cancer.[5]
Experimental Protocols: A Guide to Validation
Reproducible and well-controlled experiments are the bedrock of drug discovery. Below are standardized, step-by-step protocols for assays commonly used to characterize inhibitors of this class.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay, which measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand ("tracer") from the kinase active site.
Causality: This assay directly measures the physical interaction between the inhibitor and the target kinase, providing a quantitative IC₅₀ value that reflects binding affinity. It is a primary screen performed early in the discovery process to identify potent compounds.
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution series of the test compounds (e.g., 11 points, 1:3 dilution) in 100% DMSO. Then, dilute this series into the appropriate kinase assay buffer.
-
Assay Plate Setup: Use a low-volume 384-well plate. Add 5 µL of the diluted compound series to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no kinase" controls for 100% inhibition.
-
Kinase Addition: Prepare a solution of the target kinase (e.g., CDK4/Cyclin D1) and a Europium-labeled anti-tag antibody (e.g., anti-GST). Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the AlexaFluor™-labeled ATP-competitive tracer. Add 5 µL of this solution to each well.
-
Incubation: Gently mix the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.
-
Data Analysis: Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (CellTiter-Glo® Luminescent Assay)
Causality: This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. It determines the functional consequence of target inhibition (e.g., cell cycle arrest or apoptosis) by quantifying the reduction in cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for CDK inhibitors, MV4-11 for FLT3 inhibitors) in a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of inhibition for each concentration. Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and validated starting point for the development of kinase inhibitors. Head-to-head comparisons of its derivatives reveal clear structure-activity relationships that can guide future drug design.
-
Potency and Selectivity: The data consistently show that while the aminopyrimidine core provides the essential hinge-binding interactions, the substituents on the piperazine ring are the primary drivers of potency and selectivity. [6][7]Judicious modification of this position allows for the fine-tuning of activity against specific kinase targets.
-
Scaffold Hopping and Fusion: The development of fused-ring systems like pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines demonstrates that expanding the core heterocyclic system can lead to highly potent inhibitors, including approved drugs. [8]* Multi-Targeting: The scaffold is amenable to a multi-targeting approach, offering a promising strategy for developing agents that can preemptively address drug resistance mechanisms. [6] Future research should focus on leveraging these insights to design next-generation inhibitors with improved kinase selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties, and novel mechanisms of action, such as covalent or allosteric inhibition, to provide more durable clinical responses.
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Zhang, L., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed. Available at: [Link]
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Saleem, M., et al. (2014). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. Available at: [Link]
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Ali, I., et al. (2022). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][9][10]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][9][10]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]
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Hassan, A. A., et al. (2022). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available at: [Link]
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Wang, L., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Available at: [Link]
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Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. Available at: [Link]
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Kaya, B., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health. Available at: [Link]
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Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. PubMed. Available at: [Link]
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Chopra, A. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. National Center for Biotechnology Information. Available at: [Link]
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Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. Available at: [Link]
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Kaya, B., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. Available at: [Link]
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A Researcher's Guide to Assessing the Kinase Selectivity of 4-(piperazin-1-yl)pyrimidin-2-amine Derivatives
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. The 4-(piperazin-1-yl)pyrimidin-2-amine scaffold has emerged as a versatile backbone for the design of potent kinase inhibitors targeting various members of the kinome, including critical oncology targets like Protein Kinase B (Akt)[1], Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3)[2].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of a novel compound derived from this scaffold. For the purpose of this guide, we will consider a hypothetical compound, "Compound X" , a derivative of this compound designed as a potent inhibitor of Akt1 . Our objective is to build a robust, evidence-based selectivity profile that not only validates its on-target activity but also thoroughly maps its potential off-target interactions across the human kinome.
The Imperative of a Multi-Pronged Selectivity Assessment
A single experimental readout is insufficient to declare a kinase inhibitor "selective." A confluence of evidence from biochemical, cellular, and functional assays is required to build a compelling and trustworthy selectivity profile.[3][4] This guide will detail a three-tiered approach:
-
Tier 1: Global Kinome Profiling (Biochemical). The foundational step is to understand the compound's interaction with a broad array of purified kinases. This provides a global, unbiased view of its potency and selectivity landscape.
-
Tier 2: Cellular Target Engagement. Moving from a purified system to a more physiologically relevant environment, this step confirms that the compound can access and bind to its intended target within a living cell.[5]
-
Tier 3: Functional Cellular Assay. The final validation is to demonstrate that target engagement translates into a functional downstream consequence, specifically the inhibition of the target's signaling pathway.
This structured approach ensures that our experimental choices are self-validating, where the findings from one tier inform and are confirmed by the next.
Tier 1: Global Kinome Profiling with Competition Binding Assays
The most efficient method to broadly survey the selectivity of a new inhibitor is through a large-scale panel screen.[6] Services like Eurofins DiscoverX's KINOMEscan™ platform utilize a competition binding assay format that is independent of ATP and provides a direct measure of the inhibitor's affinity (dissociation constant, Kd) for a wide range of kinases.[7][8]
Experimental Rationale
The KINOMEscan™ approach involves an active site-directed ligand immobilized on a solid support. The kinase of interest is fused to a DNA tag. The test compound is incubated with the kinase and the ligand-coated support. The amount of kinase bound to the support is quantified via qPCR of the DNA tag. A potent inhibitor will compete with the immobilized ligand, resulting in a lower amount of kinase captured and thus a lower qPCR signal. This method is highly sensitive and covers a significant portion of the human kinome.[9]
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize Compound X in 100% DMSO to a stock concentration of 100 mM. Prepare a subsequent dilution in DMSO to 100X the final desired screening concentration (e.g., 100 µM for a 1 µM screen).
-
Assay Execution (via Service Provider): Submit the compound for screening against a comprehensive kinase panel, such as the scanMAX panel, which includes over 450 kinases.[7] A single high concentration (e.g., 1 µM or 10 µM) is typically used for the initial screen to identify all potential interactions.
-
Data Analysis: The primary data is reported as "Percent of Control" (%Ctrl), where the DMSO-only control represents 100% kinase binding and a known potent inhibitor for each kinase serves as a 0% binding control.
%Ctrl = (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal) * 100
-
Hit Identification: A lower %Ctrl value indicates stronger binding. A common threshold for identifying a "hit" is a %Ctrl < 10% or < 35%.
-
Follow-up Kd Determination: For all identified hits, a secondary dose-response experiment is performed to determine the precise dissociation constant (Kd) for each kinase interaction.
Data Presentation
The results of a kinome scan are powerfully visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
Diagram: Workflow for Kinome Selectivity Profiling
Caption: Workflow for an in vitro kinase inhibition assay.
Comparative Data Table
To contextualize the selectivity of Compound X, its performance should be compared against known Akt inhibitors with varying selectivity profiles.
Table 1: Hypothetical Kinase Selectivity Profile of Compound X and Comparator Compounds
| Kinase | Compound X (Akt1 Inhibitor) | MK-2206 (Pan-Akt Inhibitor) | Staurosporine (Non-selective) |
|---|---|---|---|
| Kd (nM) | Kd (nM) | Kd (nM) | |
| Akt1 | 5.2 | 8.1 | 3.0 |
| Akt2 | 45.8 | 12.0 | 7.0 |
| Akt3 | 60.1 | 54.0 | 6.0 |
| PKA | >10,000 | >10,000 | 15.0 |
| ROCK1 | 8,500 | 5,200 | 25.0 |
| CAMK2A | >10,000 | >10,000 | 20.0 |
| CDK2 | 5,100 | 8,900 | 4.0 |
| SRC | >10,000 | >10,000 | 18.0 |
Data is hypothetical and for illustrative purposes.
Tier 2: Cellular Target Engagement using NanoBRET™
While biochemical assays are essential, they do not account for cell permeability or the competitive intracellular environment, particularly the high concentration of ATP.[4] The NanoBRET™ Target Engagement assay is a robust method to quantify compound binding to a specific protein target in living cells.[10][11]
Experimental Rationale
The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[12] The target protein, Akt1, is expressed as a fusion with NanoLuc® luciferase. When the fluorescent tracer binds to the active site of Akt1-NanoLuc®, its proximity allows for BRET. A test compound that also binds to the Akt1 active site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[13]
Protocol: NanoBRET™ Target Engagement for Akt1
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the Akt1-NanoLuc® fusion protein. Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.[14]
-
Compound and Tracer Addition:
-
Prepare a serial dilution of Compound X in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET® tracer solution at 2X the final recommended concentration in Opti-MEM®.
-
Add the test compound dilutions to the cells, followed immediately by the tracer.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C and 5% CO₂ to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. The extracellular inhibitor is crucial to quench any signal from compromised cells, ensuring the measured signal is from intracellular target engagement.[12]
-
Add the substrate/inhibitor mix to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm).
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. This represents the concentration of the compound required to displace 50% of the tracer from the target in living cells.
-
Diagram: NanoBRET™ Target Engagement Assay Principle
Caption: Principle of the NanoBRET™ cellular target engagement assay.
Tier 3: Functional Assessment of Akt Pathway Inhibition
Confirming that Compound X binds to Akt1 in cells is a critical step. However, it is equally important to demonstrate that this binding event leads to a functional consequence: the inhibition of the kinase's activity and its downstream signaling pathway.[15] This can be achieved by measuring the phosphorylation status of a known Akt substrate, such as PRAS40 at Threonine 246.
Experimental Rationale
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, Akt phosphorylates numerous downstream substrates. We will use a cell line where this pathway is constitutively active or can be stimulated, and measure the phosphorylation of a direct Akt substrate using a sensitive immunoassay. A successful on-target inhibitor will reduce the level of substrate phosphorylation in a dose-dependent manner.
Protocol: Cellular Phospho-PRAS40 (Thr246) Immunoassay
-
Cell Culture and Stimulation:
-
Culture a relevant cancer cell line (e.g., LNCaP prostate cancer cells, which have a constitutively active PI3K/Akt pathway[1]) in appropriate media.
-
Serum-starve the cells for 12-24 hours to reduce baseline signaling.
-
-
Compound Treatment: Treat the serum-starved cells with a serial dilution of Compound X for 1-2 hours. Include a DMSO vehicle control.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce robust Akt activation and PRAS40 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Quantification of p-PRAS40:
-
Use a sensitive immunoassay format such as ELISA, HTRF®, or AlphaLISA® to quantify the levels of phosphorylated PRAS40 (Thr246) and total PRAS40 in the cell lysates.[16][17] These assays provide high throughput and quantitative readouts.
-
For example, in an AlphaLISA® assay, acceptor beads are coated with an antibody against total PRAS40, and donor beads are coated with an antibody specific to phospho-PRAS40 (Thr246). In the presence of the target, the beads are brought into proximity, generating a chemiluminescent signal.
-
-
Data Analysis:
-
Normalize the phospho-PRAS40 signal to the total PRAS40 signal for each well to account for any differences in cell number.
-
Plot the normalized phospho-PRAS40 signal against the logarithm of Compound X concentration and fit the data to determine the IC₅₀ value for functional pathway inhibition.
-
Diagram: The Akt Signaling Pathway and Point of Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Compound X.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
By systematically applying this three-tiered approach, researchers can build a robust and reliable selectivity profile for any this compound-based kinase inhibitor. The initial broad kinome scan provides an unbiased map of all potential interactions. Cellular target engagement assays then confirm that the compound reaches and binds its intended target in a physiological context. Finally, functional assays demonstrate that this binding event translates into the desired biological outcome.
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Zhao, Y., Liu, Y., & Zhao, Y. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. Available at: [Link]
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Deveshegowda, S. N., Metri, P. K., Shivakumar, R., Yang, J. R., Rangappa, S., Swamynayaka, A., ... & Basappa. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available at: [Link]
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Wang, Q., Liu, F., Wang, B., Zou, F., Qi, Z., Chen, C., ... & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Piperazin-1-yl)pyrimidin-2-amine
This document provides a detailed, safety-first protocol for the proper handling and disposal of 4-(Piperazin-1-yl)pyrimidin-2-amine (CAS No. 20980-22-7), a chemical compound frequently utilized in laboratory and research settings. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance with bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and protecting the environment.[1][2] The guiding principle is that no experimental work should commence without a clear and established plan for the disposal of all resulting waste streams.[3]
Hazard Identification and Risk Assessment: The Foundation of Safety
Proper disposal begins with a thorough understanding of the risks. This compound is classified as a hazardous substance, and its properties dictate every aspect of its handling, from personal protective equipment to the final disposal method.[4] The primary hazards associated with this compound are summarized below.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | GHS Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5][6] |
| Skin Corrosion / Irritation | Category 1 | H314: Causes severe skin burns and eye damage | [4][7] |
| Serious Eye Damage / Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage | [4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [5] |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects | [5] |
Causality of Handling Procedures: The corrosive nature of this amine compound is the primary driver for the stringent PPE requirements and the prohibition of sewer disposal.[4][7] Direct contact can cause severe chemical burns, while its toxicity to aquatic life necessitates containment from environmental release.[5][8] Its potential to cause respiratory irritation mandates the use of engineering controls like chemical fume hoods to prevent inhalation.[4][9]
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the pure substance or its waste, ensure that the following safety measures are in place. These controls are non-negotiable and form the basis of a self-validating safety system.
-
Primary Engineering Control: All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[9] This is to minimize the risk of inhaling dust or vapors, which can cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is required to prevent dermal, ocular, and clothing contamination.[7]
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[4][5] The corrosive nature of the compound presents a risk of severe and permanent eye damage upon contact.[4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before and during use. Contaminated gloves should be removed and disposed of as hazardous waste.
-
Body Protection: A chemically resistant lab coat or apron must be worn over personal clothing. Ensure it is fully fastened.
-
Clothing: Do not allow contaminated work clothing to leave the laboratory.[5] All contaminated clothing must be decontaminated or disposed of as hazardous waste.[7]
-
Spill Management Protocol
Accidental spills must be managed immediately and safely. The appropriate response depends on the scale of the spill.
Minor Spill (Controllable by trained lab personnel)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[5]
-
Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety office), followed by soap and water. Collect all cleaning materials and rinseate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) office.
Major Spill (Uncontrollable, requires professional response)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS office and emergency services.
-
Isolate: Close doors to the affected area and post warning signs.
-
Await Response: Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material emergency response.
Diagram 1: Chemical Spill Response Workflow
This diagram outlines the decision-making process for responding to a chemical spill in the laboratory.
Caption: Decision tree for laboratory spill response.
Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[3][10]
Step 1: Classify and Segregate
-
All materials contaminated with this compound must be classified as hazardous chemical waste.[11]
-
This waste stream should be segregated as a non-halogenated organic solid or non-halogenated organic liquid , depending on its form.
-
Crucially, do not mix this amine waste with acids or strong oxidizing agents , as this can cause a violent reaction.[10]
Step 2: Waste Containerization
-
Use Designated Containers: Collect all waste in containers specifically designated for hazardous chemical waste. These containers must be in good condition, compatible with the chemical (e.g., high-density polyethylene - HDPE), and feature a secure, leak-proof lid.[10][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Corrosive," "Toxic").[10]
-
Keep Closed: Waste containers must remain sealed at all times, except when adding waste.[3]
Step 3: Collection of Waste Streams
-
Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), weigh boats, absorbent pads from spills, and any solid residue of the chemical. Place these items directly into the designated solid hazardous waste container.
-
Liquid Waste: This includes solutions containing the compound and the first rinse from any container that held the chemical.[12] Collect these in a designated liquid hazardous waste container.
-
"Empty" Container Management: A container that has held this compound is not truly empty. It must be triple-rinsed with a suitable solvent. The first rinseate is considered acutely hazardous and must be collected in the liquid hazardous waste container.[12] Subsequent rinses should also be collected as hazardous waste. Once decontaminated, the container label should be fully defaced or removed before it can be disposed of as regular trash or recycled.[12]
Final Disposal Pathway
Under no circumstances should this compound or its waste be disposed of down the drain.[5] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which many laboratory research chemicals fall.[13][14]
-
Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory. This area should be secure and away from incompatible chemicals.
-
Professional Disposal: The sole approved method for the final disposal of this chemical is through a licensed and approved hazardous waste disposal company.[4][6][7]
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup of the full waste containers. They will manage the logistics of transferring the waste to the disposal facility.
-
Method of Destruction: The typical method of destruction for this type of organic chemical waste is high-temperature incineration at a permitted facility, often with flue gas scrubbing to manage emissions.[7]
By following this comprehensive guide, researchers can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible.
References
- Safety Data Sheet for 2-(1-Piperazinyl)pyrimidine. (2011-12-15). Provided by Thermo Fisher Scientific.
- Safety Data Sheet for 2-(Piperazin-1-yl)pyrimidine. (2023-06-29). Apollo Scientific.
- Safety Data Sheet for 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine. (2024-12-19). Fluorochem Ltd.
- Safety Data Sheet for 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH.
- Safety Data Sheet for 1-(2-Pyrimidinyl)piperazine. (CAS 20980-22-7). ECHEMI.
- Safety Data Sheet for 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. (2009-06-15). Fisher Scientific.
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OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (2019). Environmental Protection Agency. [Link]
- Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
- Amine Disposal For Businesses. Collect and Recycle.
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Stericycle. [Link]
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Personal protective equipment for handling 4-(Piperazin-1-yl)pyrimidin-2-amine
As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only scientifically sound but also fundamentally safe. The proper use of Personal Protective Equipment (PPE) is the most critical barrier between you and the potential hazards of a chemical. This guide provides a detailed, experience-driven protocol for handling 4-(Piperazin-1-yl)pyrimidin-2-amine, a compound that, like many heterocyclic amines used in drug discovery, requires meticulous handling. Our approach goes beyond a simple checklist, focusing on the rationale behind each safety measure to build a culture of intrinsic safety in your operations.
Hazard Profile of this compound
Understanding the specific risks is the first step in mitigating them. Based on available Safety Data Sheets (SDS), this compound presents several hazards that dictate our PPE strategy.[1][2] The toxicological properties of many research chemicals have not been exhaustively investigated, so a degree of caution is always warranted.[2]
A summary of the primary hazards is presented below:
| Hazard Statement | GHS Code | Description of Risk | GHS Pictogram |
| Harmful if swallowed | H302 | Ingestion of the substance can cause adverse health effects.[1][2] | GHS07 |
| Harmful in contact with skin | H312 | Skin absorption may lead to harmful effects.[2] | GHS07 |
| Causes skin irritation | H315 | Direct contact can cause skin redness, itching, and inflammation.[1][2] | GHS07 |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation and potential damage.[1][2] | GHS07 |
| Harmful if inhaled | H332 | Inhalation of dust or aerosols may be harmful.[2] | GHS07 |
| May cause respiratory irritation | H335 | Inhaled particles can irritate the respiratory tract, leading to coughing and discomfort.[1][2] | GHS07 |
Given these hazards, our protective measures must prevent ingestion, skin/eye contact, and inhalation.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all process. It must be tailored to the specific task, whether you are handling a few milligrams of solid powder or liters of a solution. The following are the minimum required PPE for any operation involving this compound.
Eye and Face Protection
This is non-negotiable. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[3] They provide a seal around the eyes, offering superior protection from splashes, aerosols, and fine powders compared to standard safety glasses.[4]
-
Causality: The H319 "Causes serious eye irritation" classification means that even minor exposure can lead to significant injury.[1][2] Prescription eyeglasses are not a substitute for safety goggles.[3]
-
Enhanced Protection: When there is a heightened risk of splashing (e.g., transferring solutions, heating, or working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4][5]
Skin and Body Protection
A flame-resistant or 100% cotton lab coat is required to protect your skin and personal clothing from incidental contact.[5]
-
Causality: The compound's classification as a skin irritant (H315) and harmful upon skin contact (H312) necessitates a reliable barrier.[1][2] Ensure the lab coat is buttoned and the sleeves are not rolled up.[5]
-
Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect against spills.[3][6][7]
Hand Protection
Gloves are essential, but they are permeable. No glove material offers permanent protection.[4]
-
Selection: Disposable nitrile gloves are the standard choice for incidental contact with a wide range of chemicals.[5][7] They provide a good balance of chemical resistance and dexterity.
-
Causality & Best Practices: Because this compound is harmful in contact with skin, gloves must be worn at all times when handling the substance or its containers.[2]
-
Inspect Before Use: Always check gloves for tears or pinholes before wearing them.[3]
-
Double Gloving: For tasks with a higher risk of exposure, such as weighing large quantities or during chemical cleanup, wearing two pairs of nitrile gloves is a prudent measure.
-
Immediate Removal: If a glove is contaminated, it must be removed immediately using the proper technique (see Section 4) and your hands washed thoroughly. Contaminated gloves can trap chemicals against the skin, increasing the risk of exposure.[8]
-
Respiratory Protection
Engineering controls are the preferred method for mitigating inhalation risks.
-
Primary Control: All work with this compound, especially when handling the solid powder, must be conducted inside a certified chemical fume hood.[2][9] This prevents inhalation of the powder, which can cause respiratory irritation (H335) and is harmful if inhaled (H332).[2]
-
Secondary Control: If engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator may be required.[5] The use of respirators requires a formal respiratory protection program, including medical evaluation and fit-testing.[5]
Operational Workflow for PPE Selection
The specific tasks you perform will dictate the precise combination and level of PPE required. The following diagram illustrates a logical workflow for making these decisions.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
